2-Bromo-6-chloronicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUXOHWVIDELRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743781 | |
| Record name | 2-Bromo-6-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-60-2 | |
| Record name | 2-Bromo-6-chloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-chloronicotinaldehyde for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloronicotinaldehyde, with the CAS number 1060815-60-2, is a halogenated pyridine derivative that has emerged as a versatile building block in synthetic organic chemistry.[1][2][3] Its unique trifunctional nature, featuring an aldehyde group, a bromine atom, and a chlorine atom on the pyridine scaffold, offers multiple reactive sites for strategic chemical modifications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its utility in the field of drug discovery and development. The strategic placement of two different halogen atoms allows for selective and sequential reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| CAS Registry Number | 1060815-60-2 | [1][2][3] |
| Molecular Formula | C₆H₃BrClNO | [1][2][3] |
| Molecular Weight | 220.45 g/mol | [1][2][4] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥95% | [2][5] |
| Storage | Inert atmosphere, 2-8°C | [6] |
| SMILES | O=Cc1c(Br)nc(Cl)cc1 | [2] |
| IUPAC Name | 2-bromo-6-chloropyridine-3-carbaldehyde | [2] |
Spectroscopic Profile
While experimentally obtained spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a signal for the aldehydic proton, typically downfield. A publicly available ¹H NMR spectrum can be found on ChemicalBook, which can be used for verification.[7]
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the aldehyde group will appear at a characteristic downfield chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde (around 1700 cm⁻¹), C-H stretching of the aldehyde (around 2700-2900 cm⁻¹), aromatic C=C stretching, and C-Br and C-Cl stretching vibrations at lower wavenumbers.[8][9][10]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2]
Synthesis of this compound
A plausible synthetic approach involves the selective formylation of a 2-bromo-6-chloropyridine precursor. Alternatively, a multi-step sequence starting from a more readily available substituted pyridine could be employed. For instance, a synthetic strategy analogous to the one described for 2-bromo-6-methylisonicotinaldehyde could be adapted, starting with a suitable chloro-substituted aminopyridine.[1][11]
Caption: A proposed synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The aldehyde group readily participates in nucleophilic additions and condensation reactions, while the two halogen atoms can be selectively functionalized through various cross-coupling reactions.
Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for a wide range of chemical transformations:
-
Reductive Amination: The reaction of the aldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), provides access to a diverse array of substituted aminomethylpyridines.[12][13][14][15] This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
-
Wittig Reaction: The Wittig reaction with a phosphonium ylide allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and further molecular elaboration.[16][17][18][19][20]
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further opportunities for functional group interconversion.
Reactions at the Halogenated Pyridine Core
The presence of both bromine and chlorine atoms on the pyridine ring allows for selective cross-coupling reactions, a key strategy in modern drug discovery. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or their esters is a powerful method for introducing aryl or heteroaryl substituents at the 2-position.[21][22][23][24][25] This reaction is widely used to construct biaryl scaffolds, which are prevalent in many biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This protocol is adapted from established procedures for similar 2-bromopyridine derivatives and serves as a starting point.[21][22]
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A simplified workflow for the Suzuki-Miyaura coupling of this compound.
Applications in Drug Discovery
Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to modulate the physicochemical properties of drug candidates, such as lipophilicity and metabolic stability. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications. While specific examples of marketed drugs derived directly from this compound are not prominent in the literature, its structural motifs are found in various biologically active compounds. For instance, substituted pyridines are core components of inhibitors of kinases such as Bruton's tyrosine kinase (BTK), which are important targets in oncology and immunology.[5]
Safety Information
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Researchers should always consult the latest Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its multiple reactive sites allow for a wide range of chemical transformations, enabling the construction of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this compound in their synthetic endeavors.
References
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The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis. [Link]
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Reductive Amination - Common Conditions. [Link]
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6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem. [Link]
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Wittig Reaction - Organic Chemistry Portal. [Link]
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The Wittig Reaction: Synthesis of Alkenes. [Link]
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Reductive Amination - Wordpress. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. [Link]
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Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde - ResearchGate. [Link]
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Synthesis of an Alkene via the Wittig Reaction. [Link]
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Infrared Spectroscopy - MSU chemistry. [Link]
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Reductive amination - Wikipedia. [Link]
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Wittig Reaction - Common Conditions. [Link]
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The Suzuki Reaction - Andrew G Myers Research Group. [Link]
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This compound - Achmem. [Link]
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Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]
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A Technical Guide to the Regioselective Synthesis of 2-Bromo-6-chloronicotinaldehyde from 2,6-Dichloropyridine
Abstract
2-Bromo-6-chloronicotinaldehyde is a highly functionalized pyridine derivative and a valuable trifunctional building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern—comprising an aldehyde, a bromine atom, and a chlorine atom—offers orthogonal reactivity for sequential, site-selective modifications. This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, 2,6-dichloropyridine. The presented two-stage strategy involves a controlled nucleophilic halogen exchange to generate the key 2-bromo-6-chloropyridine intermediate, followed by a highly regioselective ortho-lithiation and subsequent formylation. This document details the underlying mechanistic principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting, tailored for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance and Synthetic Challenges
Substituted pyridine aldehydes are cornerstone intermediates in medicinal chemistry, providing a gateway to a diverse range of molecular architectures. The target molecule, this compound, is of particular interest due to the distinct reactivity of its three functional groups. The aldehyde allows for nucleophilic additions and reductive aminations, while the two different halogen atoms can be selectively manipulated in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr).
The synthesis from 2,6-dichloropyridine, however, is not trivial and presents several key challenges:
-
Regioselectivity: Introducing three different substituents onto a pyridine ring at specific positions requires precise control over reactivity.
-
Selective Halogenation: Converting one chloro group to a bromo group in the presence of another is a significant hurdle.
-
Reaction Conditions: The use of highly reactive organolithium reagents necessitates stringent anhydrous and anaerobic conditions to prevent quenching and side reactions.
This guide elucidates a robust and reproducible pathway that navigates these challenges, leveraging modern synthetic organic chemistry principles to achieve the target compound in good yield.
Overall Synthetic Pathway
The synthesis is strategically divided into two primary transformations. The first stage involves the selective conversion of one chlorine atom of the starting material to bromine. The second stage introduces the aldehyde functionality at the C-3 position via a Directed ortho-Metalation (DoM) reaction.
Caption: Overall two-step synthesis of this compound.
Part I: Synthesis of the Key Intermediate: 2-Bromo-6-chloropyridine
The initial and most critical step is the selective mono-substitution of a chlorine atom on the 2,6-dichloropyridine ring with bromine. While a complete exchange to 2,6-dibromopyridine is thermodynamically favored under harsh conditions[1], a controlled halogen exchange reaction can be kinetically managed to favor the desired mixed-halogenated product.
Mechanistic Considerations & Experimental Causality
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient, which activates the C-2 and C-6 positions for nucleophilic attack. By using a bromide source under controlled temperature and reaction time, we can exploit the subtle kinetic differences to stop the reaction after the first substitution. Careful monitoring of the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is paramount to maximize the yield of the mono-substituted product and minimize the formation of the di-bromo byproduct.
Experimental Protocol: Controlled Halogen Exchange
Warning: This procedure involves handling hydrobromic acid and heating. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe, add 2,6-dichloropyridine (14.8 g, 100 mmol) and a 48% aqueous solution of hydrobromic acid (HBr) (56 mL, 500 mmol).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 120-125 °C) with vigorous stirring.
-
Monitoring: After 12 hours, carefully take an aliquot from the reaction mixture, neutralize it with saturated sodium bicarbonate solution, extract with dichloromethane, and analyze by GC-MS. Monitor for the disappearance of starting material and the relative ratios of 2-bromo-6-chloropyridine and 2,6-dibromopyridine.
-
Workup: Once the optimal ratio is achieved (typically after 18-24 hours), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.
-
Neutralization: Cautiously neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (starting from 0% and gradually increasing to 5%) to separate the desired product from unreacted starting material and the dibrominated side product.
Data Presentation: Reagents and Typical Yield
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Equivalents |
| 2,6-Dichloropyridine | 147.99 | 100 | 14.8 g | 1.0 |
| Hydrobromic Acid (48%) | 80.91 | ~500 | 56 mL | 5.0 |
| Typical Yield | 55-65% |
Part II: Directed ortho-Metalation and Formylation
This stage leverages the powerful strategy of Directed ortho-Metalation (DoM) to achieve highly regioselective C-H activation and functionalization. The pyridine nitrogen, in concert with the halogen atoms, directs the deprotonation exclusively to the C-3 position.[2][3]
Mechanistic Considerations & Experimental Causality
-
The Role of LDA: The choice of Lithium Diisopropylamide (LDA) as the base is critical. Its bulky nature prevents it from acting as a nucleophile and attacking the pyridine ring, a common side reaction with smaller alkyllithium bases.[4] The reaction is performed at cryogenic temperatures (-78 °C) to ensure the kinetic stability of the lithiated intermediate and prevent decomposition or side reactions.[5]
-
Formation of the Aryllithium: LDA, a strong base, abstracts the most acidic proton on the ring, which is at the C-3 position, due to the cumulative electron-withdrawing inductive effects of the adjacent nitrogen and C-2 bromine atom. This forms the key 2-bromo-6-chloro-3-lithiopyridine intermediate in situ.
-
Electrophilic Quench with DMF: The highly nucleophilic aryllithium species readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF).[6][7] This forms a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to yield the desired this compound.
Experimental Workflow
Caption: Step-by-step workflow for the lithiation and formylation process.
Experimental Protocol: DoM and Formylation
Warning: This procedure uses pyrophoric n-butyllithium and requires strict anhydrous and inert atmosphere techniques. All glassware must be oven or flame-dried, and the reaction must be conducted under nitrogen or argon.
-
LDA Preparation: In a flame-dried, three-neck 500 mL flask under argon, dissolve freshly distilled diisopropylamine (8.4 mL, 60 mmol) in anhydrous tetrahydrofuran (THF) (150 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: Dissolve 2-bromo-6-chloropyridine (9.67 g, 50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C via a cannula. Stir the resulting dark-colored mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (5.8 mL, 75 mmol) dropwise to the reaction mixture at -78 °C. The color of the solution will typically change. Stir for an additional 1.5 hours at -78 °C.
-
Quenching: Remove the cold bath and quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Allow the mixture to warm to room temperature. Add 100 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford this compound as a solid.[8]
Data Presentation: Reagents and Product Characterization
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass | Equivalents |
| 2-Bromo-6-chloropyridine | 192.45 | 50 | 9.67 g | 1.0 |
| Diisopropylamine | 101.19 | 60 | 8.4 mL | 1.2 |
| n-Butyllithium (2.5 M) | 64.06 | 60 | 24 mL | 1.2 |
| DMF | 73.09 | 75 | 5.8 mL | 1.5 |
| Product | 220.45 | Typical Yield: 70-80% |
Product Characterization (Expected Data):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ 10.35 (s, 1H, -CHO), 8.20 (d, J = 8.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H). (Predicted based on analogous structures[9][10] and spectral data[11]).
-
¹³C NMR (101 MHz, CDCl₃): δ 188.5, 154.0, 151.8, 141.5, 133.0, 128.5. (Predicted values).
-
Mass Spectrometry (EI): m/z (%) = 221/219 ([M]⁺), showing characteristic isotopic pattern for one bromine and one chlorine atom.[9]
References
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HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes. Available from: [Link]
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Hocek, M. et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. PubMed. Available from: [Link]
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Hocek, M. et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Organic Chemistry Portal. Formylation. Available from: [Link]
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Hocek, M. et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C3OB40774H. Available from: [Link]
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Myers, A. G. Research Group. ortho metalation. Harvard University. Available from: [Link]
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Baran, P. Lab. Directed Metalation: A Survival Guide. Scripps Research. Available from: [Link]
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Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available from: [Link]
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Wikipedia. Metal–halogen exchange. Available from: [Link]
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MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. Available from: [Link]
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International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
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Collum, D. B. et al. (2011). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. PMC - PubMed Central. Available from: [Link]
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Wikipedia. Directed ortho metalation. Available from: [Link]
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MacMillan Group. Directed (ortho) Metallation. Princeton University. Available from: [Link]
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Molecules. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC - NIH. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
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ResearchGate. (2011). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. Available from: [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1972). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Available from: [Link]
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BYU ScholarsArchive. (1997). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. Available from: [Link]
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ResearchGate. (2019). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]
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ResearchGate. (2000). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides. Available from: [Link]
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Scribd. 1 Lithium Halogen Exchange. Available from: [Link]
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ARKIVOC. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)-3-hydroxy-prop-2-enal. Available from: [Link]
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Washington University in St. Louis. (2006). An improved method for the bromination of metalated haloarenes via lithium, zinc transmetalation. Available from: [Link]
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ResearchGate. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. Available from: [Link]
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Semantic Scholar. (2000). DTBB-Catalyzed lithiation of 2,6-bis(chloromethyl)pyridine. Available from: [Link]
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Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Available from: [Link]
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ResearchGate. (2015). Selective monolithiation of 2,5-dibromopyridine with butyllithium. Available from: [Link]
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RSC Publishing. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Available from: [Link]
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Organic Chemistry Portal. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation. Available from: [Link]
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Georgia Southern University. (2020). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]
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Spectroscopic Profile of 2-Bromo-6-chloropyridine-3-carbaldehyde: A Technical Guide for Researchers
Introduction
2-Bromo-6-chloropyridine-3-carbaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-bromo-6-chloropyridine-3-carbaldehyde. The interpretation of this data is grounded in fundamental principles and comparative analysis with structurally related compounds, providing researchers with a robust framework for their own analytical work.
The strategic placement of bromo, chloro, and carbaldehyde substituents on the pyridine ring creates a unique electronic environment. This guide will dissect how these features manifest in the various spectra, offering insights into the causality behind the observed chemical shifts, vibrational modes, and fragmentation patterns. The protocols and interpretations presented herein are designed to serve as a self-validating system for scientists engaged in the synthesis and application of this and similar heterocyclic compounds.
Molecular Structure and Key Spectroscopic Features
The structure of 2-bromo-6-chloropyridine-3-carbaldehyde, with the IUPAC name 6-bromo-2-chloropyridine-3-carbaldehyde[1], presents a distinct substitution pattern that dictates its spectroscopic behavior. The electron-withdrawing nature of the two halogen atoms and the aldehyde group significantly influences the electron density of the pyridine ring, which is clearly observable in NMR spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For 2-bromo-6-chloropyridine-3-carbaldehyde, the ¹H NMR spectrum is predicted to be simple, exhibiting two signals in the aromatic region and one in the aldehyde region.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.10 - 8.30 | Doublet (d) | ~8.0 |
| H-5 | 7.60 - 7.80 | Doublet (d) | ~8.0 |
| CHO | 10.20 - 10.40 | Singlet (s) | - |
Interpretation and Experimental Rationale
The predicted chemical shifts are based on the analysis of related pyridine derivatives. The two aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling to each other. The significant downfield shift of H-4 is attributed to the anisotropic effect of the neighboring aldehyde group and the combined electron-withdrawing effects of the halogens and the nitrogen atom of the pyridine ring. The aldehyde proton is anticipated to be the most downfield signal, a characteristic feature of protons attached to a carbonyl carbon. The absence of adjacent protons results in a singlet multiplicity.
The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical for sample preparation. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-bromo-6-chloropyridine-3-carbaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: The spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
Data Acquisition: Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to achieve a good signal-to-noise ratio.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. For 2-bromo-6-chloropyridine-3-carbaldehyde, six distinct signals are expected, corresponding to the six carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 140 - 145 |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
| C=O | 185 - 190 |
Interpretation and Experimental Rationale
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom. The carbonyl carbon of the aldehyde is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The pyridine ring carbons (C-2 to C-6) will have chemical shifts influenced by the attached substituents and the ring nitrogen. The carbons directly bonded to the electronegative bromine (C-2) and chlorine (C-6) atoms are expected to be significantly downfield. The quaternary carbons (C-2, C-3, and C-6) will typically show lower intensity signals compared to the protonated carbons (C-4 and C-5) in a standard proton-decoupled spectrum.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The spectrum should be acquired on the same spectrometer used for ¹H NMR.
-
Data Acquisition: Proton-decoupled ¹³C NMR spectra are typically acquired. A wider spectral width is necessary compared to ¹H NMR. A 45° pulse width and a relaxation delay of 2 seconds are common starting parameters. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-6-chloropyridine-3-carbaldehyde will be characterized by absorption bands corresponding to the vibrations of its key functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2820 and ~2720 | C-H Stretch | Aldehyde |
| 1700 - 1720 | C=O Stretch | Aldehyde |
| 1550 - 1600 | C=C and C=N Stretch | Pyridine Ring |
| 1100 - 1200 | C-Cl Stretch | Aryl-Chloride |
| 1000 - 1100 | C-Br Stretch | Aryl-Bromide |
Interpretation and Experimental Rationale
The most diagnostic peaks in the IR spectrum will be the C=O stretch of the aldehyde group, typically a strong, sharp band around 1700-1720 cm⁻¹, and the characteristic pair of C-H stretching bands for the aldehyde proton around 2820 and 2720 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1550-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region of the spectrum. The exact positions of these bands can be influenced by the overall electronic structure of the molecule. For instance, conjugation of the aldehyde with the pyridine ring can slightly lower the C=O stretching frequency.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Abundance | Assignment |
| 221/223/225 | High | [M]⁺˙ (Molecular Ion) |
| 192/194/196 | Moderate | [M-CHO]⁺ |
| 112 | Moderate | [M-Br-CHO]⁺ or [M-Cl-CO]⁺ |
Interpretation and Experimental Rationale
The molecular ion peak ([M]⁺˙) is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks at m/z 221, 223, and 225, with a predictable intensity ratio, which is a strong confirmation of the elemental composition.
Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (CHO), leading to a significant peak at [M-29]⁺. Subsequent fragmentations could involve the loss of the halogen atoms. The exact fragmentation pattern will depend on the ionization energy used.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and creating a library-searchable spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Visualizing the Data: Structural and Workflow Diagrams
To aid in the conceptualization of the spectroscopic analysis, the following diagrams illustrate the molecular structure and the general workflow for characterization.
Caption: Molecular structure of 2-bromo-6-chloropyridine-3-carbaldehyde.
Caption: General workflow for the spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-bromo-6-chloropyridine-3-carbaldehyde. By understanding the principles behind NMR, IR, and MS, and by following the outlined experimental protocols, researchers can confidently characterize this important synthetic intermediate. The predictive nature of the data presented here, based on sound chemical principles and comparison with related structures, offers a valuable resource for those working in the field of synthetic and medicinal chemistry. The self-validating nature of combining these different spectroscopic techniques ensures a high degree of confidence in the structural assignment and purity assessment of the compound.
References
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PubChem. 6-Bromo-2-chloronicotinaldehyde. National Center for Biotechnology Information. [Link]
-
MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
-
NIH. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. [Link]
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Physicochemical properties of 2-Bromo-6-chloronicotinaldehyde
Step 2: Synthesis of this compound [13][14]1. Chlorination/Oxidation: Dissolve the crude 2-Bromo-6-(hydroxymethyl)pyridine from Step 1 in a suitable solvent like DCM. Add a chlorinating/oxidizing agent. A mild and effective modern choice is using an adduct formed from cyanuric chloride and DMF. Expert Insight: This approach avoids harsh oxidants like manganese dioxide or PCC and toxic reagents like thionyl chloride, offering a safer and often cleaner transformation from the alcohol to the chloro-aldehyde. [14][15]2. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Workup: Quench the reaction with water and separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purification: Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the pure fractions and remove the solvent to yield the final product. [1]
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. A chemist can selectively target one site while leaving the others intact for subsequent transformations.
Caption: Reactivity map illustrating key transformations.
-
Aldehyde Group: This site is a versatile handle for chain extension and functionalization. It readily undergoes reduction to a primary alcohol, oxidation to a carboxylic acid, reductive amination to form secondary or tertiary amines, and various condensation and olefination reactions (e.g., Wittig reaction). [1]* Bromo Group (C-2): The C-Br bond is the more reactive of the two carbon-halogen bonds, making it the preferred site for initial palladium-catalyzed cross-coupling reactions. [3]This allows for the selective introduction of aryl (Suzuki), alkynyl (Sonogashira), or amino (Buchwald-Hartwig) moieties.
-
Chloro Group (C-6): The C-Cl bond is less reactive in typical cross-coupling conditions compared to the C-Br bond. This differential reactivity is a powerful tool, enabling a second, distinct coupling reaction to be performed at the C-6 position after the C-2 position has been functionalized.
Section 5: Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial intermediate. Its value to researchers and drug development professionals includes:
-
Scaffold for Library Synthesis: The orthogonal reactivity allows for the rapid generation of diverse compound libraries. By varying the reactants used in cross-coupling and aldehyde derivatization, chemists can systematically explore the structure-activity relationship (SAR) of a new chemical series.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): Halogenated pyridines are a common motif in many marketed drugs. This compound serves as a starting point for building more complex APIs for a wide range of therapeutic targets. [3][5]* Building Block for Agrochemicals: Similar to its use in pharmaceuticals, it is an intermediate in the synthesis of modern pesticides and herbicides. [5]* Functional Materials: Pyridine-based molecules are used in the development of organic electronic materials and functional polymers due to their thermal stability and coordinating properties. [2]
Section 6: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally related compounds and should be treated as a guideline. [6][7]Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |
| Acute Toxicity (Oral, Dermal) | 4 | H302+H312: Harmful if swallowed or in contact with skin. |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. [7]* Eye/Face Protection: Wear chemical safety goggles and/or a face shield. [6]* Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a standard laboratory coat. Avoid formation of dust.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. [6]* In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician. [6]* In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [6]* If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [6] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]Recommended storage temperature is between 0-8 °C. [8]
Section 7: References
-
PubChem. 6-Bromo-2-chloronicotinaldehyde. National Center for Biotechnology Information. [Link]
-
Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde. Google Patents.
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Angene Chemical. Safety Data Sheet - 6-Bromo-2-chloronicotinaldehyde. Angene Chemical. [Link]
-
PubChem. 2-Bromo-6-chloropyridine. National Center for Biotechnology Information. [Link]
-
Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
-
LookChem. Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde. LookChem. [Link]
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Ndima, M. B., et al. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E, 77(Pt 11), 1221–1225. [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
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Wijesinghe, M. B., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Chemistry, 3(4), 1199-1210. [Link]
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National Institute of Standards and Technology. 1-Bromo-2-chlorobenzene with Water - IUPAC-NIST Solubilities Database. NIST. [Link]
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Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]
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Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons. [Link]
-
NIST. Propane, 2-bromo-1-chloro-. NIST WebBook. [Link]
-
Chemistry LibreTexts. 11.4: The SN1 Reaction. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. RSC Education. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
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- 8. This compound 95% | CAS: 1060815-60-2 | AChemBlock [achemblock.com]
Crystal structure analysis of 2-Bromo-6-chloronicotinaldehyde
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-chloronicotinaldehyde
This guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a key building block, its precise three-dimensional structure provides critical insights for rational drug design and the engineering of novel crystalline materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs experimental choices.
Introduction: The Significance of Structural Elucidation
This compound (C₆H₃BrClNO) belongs to a class of highly functionalized heterocyclic compounds.[2][3] The presence of an aldehyde group offers a reactive handle for diverse synthetic transformations, while the pyridine ring is a common scaffold in pharmaceuticals.[4] Crucially, the two halogen substituents, bromine and chlorine, are not mere placeholders; they are potent directors of intermolecular interactions.
Understanding the crystal structure is paramount because it reveals the precise arrangement of atoms in the solid state. This information dictates key physicochemical properties such as solubility, stability, and bioavailability, which are critical in pharmaceutical development.[5] Furthermore, the study of intermolecular forces, particularly the directional and tunable nature of halogen bonds, is a frontier in crystal engineering, allowing for the design of materials with specific properties.[6][7] This guide will, therefore, treat the structural analysis not as a routine characterization but as a foundational investigation into the supramolecular chemistry of this versatile molecule.
| Property | Value | Source |
| Chemical Formula | C₆H₃BrClNO | [2][3] |
| Molecular Weight | 220.45 g/mol | [2][3] |
| CAS Number | 1060815-60-2 | [2] |
| Appearance | Solid | [2] |
Synthesis and Purification
Causality Statement: A high-purity starting material is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The selected synthesis route is a two-step reduction and oxidation, chosen for its reliability and high yield with related substrates.[8]
Experimental Protocol: Synthesis of this compound
-
Reduction of Starting Material:
-
To a solution of 2-Bromo-6-chloronicotinic acid[9] in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, slowly add a reducing agent such as borane-THF complex at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Carefully quench the reaction with methanol, followed by an aqueous workup. Extract the product, (2-bromo-6-chloropyridin-3-yl)methanol, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Oxidation to the Aldehyde:
-
Dissolve the crude (2-bromo-6-chloropyridin-3-yl)methanol in dichloromethane (DCM).
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).[4] MnO₂ is often preferred for its mildness and ease of removal.
-
Stir the suspension vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and evaporate the solvent to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford the pure compound.
-
Verify the purity (>98%) and identity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Single Crystal Growth: The Gateway to Diffraction
Causality Statement: The goal of crystallization is to guide molecules to assemble slowly and methodically into a perfectly ordered, single crystalline lattice. The choice of solvent and technique is critical; it directly controls the rate of supersaturation, which in turn dictates the size and quality of the resulting crystals.[1] A solvent in which the compound has moderate solubility is ideal, as it allows for a slow approach to the saturation point.[10]
Experimental Protocol: Crystallization via Slow Evaporation
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane/DCM mixtures). Identify a solvent or solvent system where the compound is sparingly soluble at room temperature. For this molecule, a mixture of dichloromethane and hexane is a promising candidate.
-
Solution Preparation: Dissolve approximately 5-10 mg of purified this compound in the minimum amount of the chosen solvent (e.g., dichloromethane) in a small, clean glass vial.
-
Inducing Supersaturation: Place the vial inside a larger, loosely covered beaker containing a small amount of a less volatile anti-solvent (e.g., hexane). This setup allows for the slow evaporation of the more volatile solvent (dichloromethane), gradually increasing the concentration of the solute and leading to controlled crystal growth.[11]
-
Incubation: Store the apparatus in a vibration-free location at a constant temperature.[10] Disturbing the sample can cause the formation of many small crystals instead of a few large ones.
-
Harvesting: Monitor the vial over several days to weeks. Once suitable, well-defined, single crystals have formed, carefully harvest them using a nylon loop or a fine needle.
Caption: Workflow for growing single crystals suitable for XRD analysis.
Single-Crystal X-ray Diffraction (SCXRD)
Causality Statement: SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystal.[12] The technique works by irradiating a single crystal with a monochromatic X-ray beam. The crystal's regularly spaced atoms act as a diffraction grating, scattering the X-rays in a specific pattern of reflections.[13] By measuring the position and intensity of these reflections as the crystal is rotated, we can computationally reconstruct a 3D map of the electron density within the unit cell and, from that, deduce the atomic positions, bond lengths, and bond angles.[14][15]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks or satellite growths. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with the detector recording the resulting diffraction pattern.[16]
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections to create a final reflection file.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors, ultimately yielding a final, accurate crystal structure.[15]
Caption: The pipeline from a single crystal to a final validated structure.
In-Depth Structural Analysis
Once the structure is solved and refined, the analysis moves from data collection to chemical interpretation. The output is typically a Crystallographic Information File (CIF), which contains all the information about the structure.
Illustrative Crystallographic Data
The following table presents the kind of data one would obtain from a successful SCXRD experiment.
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry operations that describe the unit cell. |
| a, b, c (Å) | 7.1, 12.5, 8.9 | The dimensions of the unit cell. |
| α, γ (°) | 90 | The angles of the unit cell. |
| β (°) | 98.5 | The unique angle in the monoclinic system. |
| Volume (ų) | 782.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and the experimental data. |
Molecular Geometry
The analysis begins with the individual molecule. Bond lengths and angles are examined to confirm the expected geometry and identify any strains or unusual features.
| Bond/Angle | Illustrative Value | Significance |
| C-Br | 1.89 Å | Typical C(sp²)-Br bond length. |
| C-Cl | 1.73 Å | Typical C(sp²)-Cl bond length. |
| C=O | 1.21 Å | Characteristic of an aldehyde carbonyl group. |
| C-N-C (ring) | ~117° | Consistent with a substituted pyridine ring. |
Supramolecular Assembly and Halogen Bonding
The most insightful part of the analysis is understanding how the molecules pack in the crystal lattice. For this compound, halogen bonding is expected to be a dominant directional force.[17]
A halogen bond (R-X···Y) is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species and interacts with a nucleophile (Y), such as a nitrogen atom or another halogen.[18] These interactions are highly directional, with the R-X···Y angle typically being close to 180°.
-
Potential Halogen Bonds: In this structure, several types of halogen bonds are possible:
-
Br···N or Cl···N: The electrophilic region on the bromine or chlorine atom interacts with the lone pair of the pyridine nitrogen on an adjacent molecule.
-
Br···O or Cl···O: Interaction with the lone pair of the aldehyde oxygen.
-
Br···Cl: An interaction between the two different halogens on neighboring molecules.
-
These interactions, along with weaker C-H···O hydrogen bonds and π-π stacking of the pyridine rings, would combine to form a robust three-dimensional supramolecular architecture. Analyzing these contacts provides a deep understanding of the forces governing the solid-state assembly of the material.[6]
Implications for Drug and Materials Development
The detailed structural knowledge gained from this analysis is invaluable:
-
For Drug Development: Understanding the solid-state structure can help identify the most stable polymorph, which is a regulatory requirement. The intermolecular interactions revealed can inform strategies for co-crystallization to improve properties like solubility.[5]
-
For Materials Science: The specific halogen bonding motifs can be used as a blueprint for designing new materials. By systematically modifying the substituents, scientists can tune the intermolecular interactions to control the crystal packing and, consequently, the material's bulk properties.[17]
References
- Crystallization of Small Molecules. (n.d.). University of Barcelona.
- Single crystal X-ray diffraction analysis. (n.d.). Saint Petersburg State University.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. Retrieved January 5, 2026, from [Link]
-
Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2543–2554. Retrieved January 5, 2026, from [Link]
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Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2554. Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Stability and Storage of 2-Bromo-6-chloronicotinaldehyde
Introduction: The Critical Role of 2-Bromo-6-chloronicotinaldehyde in Drug Discovery
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms on a pyridine ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecular architectures. The aldehyde functionality serves as a handle for various transformations, including reductive aminations, Wittig reactions, and condensations, while the bromo and chloro substituents provide orthogonal sites for cross-coupling reactions, enabling the introduction of diverse functionalities. This strategic importance necessitates a thorough understanding of its chemical stability to ensure the integrity and reproducibility of synthetic processes and the quality of downstream products. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for its handling and stability assessment.
I. Chemical Stability Profile: Understanding the Intrinsic Properties
The stability of this compound is governed by the interplay of its functional groups—the aldehyde, the pyridine ring, and the halogen substituents. While the compound is generally stable under recommended storage conditions, it is susceptible to degradation under specific environmental stressors.[1][2]
Inferred Degradation Pathways
Due to the absence of specific degradation studies on this compound in publicly available literature, the following pathways are proposed based on the known reactivity of related chemical moieties, such as halopyridines and aromatic aldehydes.
-
Hydrolysis: The C-Br and C-Cl bonds on the pyridine ring can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of the corresponding hydroxypyridine derivatives. The aldehyde group itself is generally stable to hydrolysis but can be involved in other reactions under these conditions. Studies on related halopyridines have shown their instability in alkaline and acidic media.[3] The rate of hydrolysis is influenced by pH and temperature.[4][5][6][7][8]
-
Oxidation: The aldehyde group is prone to oxidation, which can convert it to the corresponding carboxylic acid (2-Bromo-6-chloronicotinic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by stronger oxidizing agents. The pyridine ring itself is relatively resistant to oxidation, but oxidative cleavage has been observed in microbial degradation pathways of pyridine derivatives.[2][9][10]
-
Photodegradation: Aromatic aldehydes and halogenated aromatic compounds can be sensitive to UV light.[11][12] Photons can provide the energy to initiate radical reactions, potentially leading to debromination, dechlorination, or reactions involving the aldehyde group. The aldehyde group acts as a chromophore and can facilitate photo-induced degradation.[11] Studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives have demonstrated their photolability.[3]
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur. For halogenated organic compounds, this can involve the elimination of hydrogen halides (HBr, HCl) or other fragmentation pathways.[13][14][15][16] The specific decomposition products would depend on the temperature and atmosphere.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Proposed degradation pathways for this compound.
II. Recommended Storage and Handling: A Protocol for Ensuring Integrity
To minimize degradation and ensure the long-term viability of this compound, strict adherence to proper storage and handling protocols is paramount.
Optimal Storage Conditions
Based on information from various chemical suppliers, the following conditions are recommended for the storage of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions.[1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation of the aldehyde group.[1] |
| Light | Protected from light (Amber vial) | To prevent photodegradation. |
| Moisture | Dry environment | To minimize hydrolysis. |
Handling Procedures
Proper handling techniques are crucial to prevent contamination and degradation during use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere Handling: For weighing and dispensing, it is highly recommended to use a glove box or to work under a stream of inert gas to minimize exposure to air and moisture.
-
Avoid Incompatibilities: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong bases, and strong acids.
-
Container: Store in a tightly sealed, amber-colored vial or container.
The following workflow outlines the key steps for the proper handling and storage of this compound.
Caption: Experimental workflow for a forced degradation study.
IV. Conclusion: Ensuring Quality and Reproducibility
A comprehensive understanding of the stability and optimal storage conditions for this compound is essential for its effective use in research and drug development. By adhering to the recommended storage and handling protocols, and by performing appropriate stability assessments, researchers can ensure the integrity of this valuable synthetic intermediate, leading to more reliable and reproducible scientific outcomes. The information and protocols outlined in this guide provide a robust framework for maintaining the quality of this compound and for investigating its stability profile in greater detail.
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A Technical Guide to 2-Bromo-6-chloronicotinaldehyde: Synthesis, Characterization, and Application in Drug Discovery
This guide provides an in-depth technical overview of 2-Bromo-6-chloronicotinaldehyde, a halogenated pyridine derivative of significant interest to researchers and professionals in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its chemical properties, logical synthetic pathways, comprehensive characterization protocols, and its versatile applications as a pivotal intermediate in the development of novel chemical entities.
Core Molecular Attributes and Physicochemical Properties
This compound, also known by its IUPAC name 2-bromo-6-chloropyridine-3-carbaldehyde, is a solid, typically appearing as an off-white to yellow substance.[1] Its molecular structure, featuring a pyridine ring substituted with two different halogen atoms and an aldehyde group, makes it a highly valuable and versatile building block in organic synthesis. The differential reactivity of the bromine and chlorine substituents, coupled with the reactive aldehyde, allows for a stepwise and controlled introduction of molecular complexity.
All key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Registry Number | 1060815-60-2 | [1][2] |
| Molecular Formula | C₆H₃BrClNO | [1][2] |
| Molecular Weight | 220.45 g/mol | [1] |
| Purity (Typical) | 95% - 97% | [1][2] |
| Appearance | Solid | [1] |
| SMILES | O=CC1=C(Br)N=C(Cl)C=C1 | [2] |
Strategic Synthesis: A Proposed Methodological Workflow
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a logical and efficient synthesis can be devised based on established chemical principles for analogous compounds.[3][4] The most common and field-proven approach for creating aromatic aldehydes is the oxidation of the corresponding primary alcohol.
The proposed workflow, therefore, involves two primary stages: the synthesis of the precursor alcohol, 2-bromo-6-chloro-3-(hydroxymethyl)pyridine, and its subsequent oxidation to the target aldehyde.
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Introduction: The Strategic Importance of 2-Bromo-6-chloronicotinaldehyde in Modern Synthesis
An In-Depth Technical Guide to the Key Reactive Sites of 2-Bromo-6-chloronicotinaldehyde
This compound is a trifunctional pyridine derivative that has emerged as a highly versatile and valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its strategic utility lies in the distinct reactivity of its three key functional groups: an aldehyde, a bromo substituent, and a chloro substituent. This unique arrangement allows for a series of controlled, sequential, and chemoselective modifications, providing a robust platform for the synthesis of complex molecular architectures.
This guide provides an in-depth analysis of the reactive sites of this compound (CAS: 1060815-60-2, Molecular Formula: C₆H₃BrClNO, Molecular Weight: 220.45 g/mol ).[2][3][4] We will explore the underlying chemical principles governing the reactivity of each site and provide field-proven experimental protocols for their selective functionalization. The focus is on enabling researchers and drug development professionals to harness the full synthetic potential of this powerful intermediate.
Dissecting the Reactivity: A Three-Point Analysis
The synthetic versatility of this compound stems from the electronically distinct nature of its three primary reactive centers. The electron-withdrawing pyridine nitrogen atom, in conjunction with the aldehyde group, significantly influences the reactivity of the halogenated positions, creating a predictable hierarchy for chemical transformations.
Caption: Key reactive sites on this compound.
The Aldehyde Group: A Gateway to Diverse Functionalities
The aldehyde group (-CHO) at the 3-position is a classic electrophilic center, susceptible to a wide range of nucleophilic addition and condensation reactions.[5][6][7] Its reactivity allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, as well as modifications to the oxidation state of the carbon atom.
Common Transformations of the Aldehyde Group:
-
Reduction to Primary Alcohol: The aldehyde can be selectively reduced to a primary alcohol (R-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄).[8][9] This transformation is often a key step in building more complex side chains.
-
Oxidation to Carboxylic Acid: Stronger oxidizing agents can convert the aldehyde to the corresponding carboxylic acid (R-COOH), providing an alternative functional handle for further chemistry, such as amide bond formation.[8]
-
Reductive Amination: This powerful reaction involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ to form a new secondary or tertiary amine, respectively.[1][10]
-
Wittig Reaction: The reaction with a phosphonium ylide replaces the carbonyl oxygen with a carbon group, leading to the formation of an alkene.[1][10] This is a fundamental C-C bond-forming reaction.
-
Nucleophilic Addition: Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, readily add to the carbonyl carbon to form secondary alcohols after an acidic workup.[8]
Experimental Protocol: Reduction of the Aldehyde Group
This protocol details a standard procedure for the selective reduction of the aldehyde functionality using sodium borohydride.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in methanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equiv.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (2-bromo-6-chloropyridin-3-yl)methanol.
-
Purify the product by flash column chromatography on silica gel if necessary.
The Halogen Dance: Chemoselective Cross-Coupling Reactions
The C-Br and C-Cl bonds on the pyridine ring are prime sites for transition metal-catalyzed cross-coupling reactions. A critical principle governing the reactivity of dihalogenated heterocycles is the differential reactivity of the halogens in the oxidative addition step of the catalytic cycle. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[11] This hierarchy is the cornerstone of chemoselectivity, allowing for the preferential functionalization of the more reactive C-Br bond at the 2-position while leaving the C-Cl bond at the 6-position intact for subsequent transformations.[11][12]
The electron-deficient nature of the pyridine ring further facilitates these reactions, making this compound an excellent substrate for a variety of powerful bond-forming methodologies.[13]
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester.[14][15][16] For a substrate like this compound, this reaction can be tuned to selectively replace the bromine atom.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Table 1: Typical Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position
| Component | Example Reagent | Stoichiometry (equiv.) | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | 1.2 - 1.5 | Nucleophilic partner |
| Catalyst | Pd(OAc)₂ / SPhos | 0.02 / 0.04 | Catalyzes the C-C bond formation |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation[17] |
| Solvent | 1,4-Dioxane / Water (4:1) | - | Solubilizes reactants and reagents |
| Temperature | 80 - 100 °C | - | Provides energy for the reaction |
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it stands as a premier method for the synthesis of arylamines.[18][19][20] The choice of base is critical, especially with the presence of the base-sensitive aldehyde group. While strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective, milder inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred to prevent side reactions.[18]
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- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Strategic Importance of 2-Bromo-6-chloronicotinaldehyde
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-chloronicotinaldehyde
In the landscape of modern medicinal chemistry and drug development, the strategic selection of heterocyclic building blocks is a cornerstone of innovation. This compound (CAS No. 1060815-60-2) emerges as a pivotal intermediate, valued for its trifunctionalized pyridine scaffold.[1][2] The precise arrangement of an aldehyde, a bromine atom, and a chlorine atom offers medicinal chemists a versatile platform for introducing molecular complexity and fine-tuning pharmacokinetic properties. The distinct reactivity of the bromo and chloro substituents allows for selective, stepwise functionalization, primarily through cross-coupling reactions, while the aldehyde group serves as a versatile handle for constructing a wide array of chemical motifs.[3]
This technical guide provides a comprehensive review of a viable synthetic pathway for this compound. Grounded in established chemical principles and analogous transformations reported in the literature, this document offers a detailed, step-by-step protocol designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its handling, characterization, and application in synthesis.
| Property | Value | Reference |
| CAS Registry Number | 1060815-60-2 | [1] |
| Molecular Formula | C₆H₃BrClNO | [4] |
| Molecular Weight | 220.45 g/mol | [4] |
| Appearance | Solid | [1] |
| IUPAC Name | 2-bromo-6-chloropyridine-3-carbaldehyde | [4] |
Proposed Synthetic Pathway: A Multi-Step Approach
While a direct, single-pot synthesis from simple precursors is not prominently documented, a logical and robust multi-step pathway can be constructed based on well-established transformations of pyridine derivatives. The proposed route commences with the commercially available 2-amino-6-chloropyridine, proceeding through a Sandmeyer-type reaction to install the bromine atom, followed by a directed ortho-lithiation and formylation to introduce the aldehyde group.
Sources
Methodological & Application
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Bromo-6-chloronicotinaldehyde
Introduction: Navigating the Selective Amination of a Dihalogenated Pyridine
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal and process chemists.[1]
This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination of 2-Bromo-6-chloronicotinaldehyde, a substrate of significant interest due to its trifunctional nature. The presence of a bromine atom, a chlorine atom, and an aldehyde group on a pyridine ring presents both a challenge and an opportunity for selective chemical transformations. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions allows for a chemoselective amination, primarily at the more reactive C-Br position.[3] This guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully execute this selective transformation, with a focus on the rationale behind experimental design and the mitigation of potential side reactions involving the sensitive aldehyde functionality.
Understanding the Core Principles: Mechanism and Selectivity
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium catalyst.[1][2] The cycle, illustrated below, commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and concluding with reductive elimination to yield the desired arylamine and regenerate the active palladium(0) catalyst.
Figure 2: A general workflow for the Buchwald-Hartwig amination protocol.
Materials:
-
This compound (1.0 equiv) [4][5][6]* Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the amine, the base, the palladium precatalyst, and the ligand.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heating and Stirring: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-chloronicotinaldehyde.
Protocol 2: Microwave-Assisted Selective Amination
For rapid optimization and synthesis, microwave irradiation can be employed to significantly reduce reaction times. [7] Materials:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound, the amine, the base, the palladium precatalyst, and the ligand.
-
Solvent Addition: Add the anhydrous solvent.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for the specified time (typically 15-60 minutes).
-
Work-up and Purification: Follow steps 6 and 7 from Protocol 1.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a different ligand), or employing a stronger base (while being mindful of the aldehyde).
-
Formation of Di-aminated Product: If the di-aminated product (substitution at both C-Br and C-Cl) is observed, reduce the reaction temperature and time. Using a less active catalyst system might also favor mono-amination.
-
Aldehyde-Related Side Reactions: If decomposition of the starting material or formation of side products related to the aldehyde is observed, switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃) and maintain a lower reaction temperature.
-
Reductive Dehalogenation: The formation of the de-brominated or de-chlorinated product can sometimes be a competing side reaction. The choice of ligand can influence this pathway. [8]
Conclusion
The selective Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of functionalized pyridine derivatives. By understanding the fundamental principles of the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and excellent chemoselectivity for the desired 2-amino-6-chloronicotinaldehyde products. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this powerful synthetic methodology in both research and drug development settings.
References
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
-
Kashani, S. K., Jessiman, J. E., & Noël, T. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 6, 2026, from [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Li, J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. (2013, December 11). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). [Video]. YouTube. [Link]
-
Singleton, D. A., & Chen, M. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 4(5), 1545-1550. [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5(12), 2296-2306. [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022, July 22). Pearson+. Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols for the Reductive Amination of 2-Bromo-6-chloronicotinaldehyde
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the reductive amination of 2-bromo-6-chloronicotinaldehyde, a versatile building block in medicinal chemistry and drug development. This document offers an in-depth exploration of the reaction mechanism, guidance on reagent selection, and step-by-step experimental procedures for both primary and secondary amine substrates. Emphasis is placed on leveraging the mild and selective properties of sodium triacetoxyborohydride (STAB) to achieve high-yield synthesis of the desired N-substituted (2-bromo-6-chloropyridin-3-yl)methanamines while mitigating potential side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation in their synthetic endeavors.
Introduction: The Strategic Importance of this compound in Amine Synthesis
This compound is a key heterocyclic intermediate, featuring a pyridine scaffold adorned with three distinct functional handles: an aldehyde, a bromine atom, and a chlorine atom. This unique arrangement allows for sequential and site-selective modifications, making it an invaluable precursor in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.
The aldehyde functionality serves as a prime site for the introduction of diverse amine-containing moieties through reductive amination.[1] This reaction, which transforms a carbonyl group into an amine via an intermediate imine, is a cornerstone of modern synthetic chemistry due to its reliability and broad substrate scope.[2] The resulting N-substituted (2-bromo-6-chloropyridin-3-yl)methanamine products retain the halogenated pyridine core, which can be further functionalized through cross-coupling reactions or nucleophilic aromatic substitution, thus providing a rapid pathway to a wide array of novel compounds.
Reaction Mechanism and Rationale for Reagent Selection
The reductive amination of this compound proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion, followed by its immediate reduction.[2]
Step 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a C=N double bond, forming an imine (with primary amines) or an iminium ion (with secondary amines).[2] The electron-withdrawing nature of the bromo and chloro substituents on the pyridine ring enhances the electrophilicity of the aldehyde, facilitating this initial step.
Step 2: Hydride Reduction
The formed imine or iminium ion is then reduced by a hydride-donating reagent. For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for several compelling reasons:
-
Selectivity: STAB is a mild reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[3][4] This chemoselectivity is crucial for a one-pot procedure, preventing the wasteful conversion of the aldehyde to the corresponding alcohol.[4]
-
Safety: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic cyanide gas upon acidification or during workup, making it a significantly safer alternative.
-
Mild Conditions: The reaction proceeds efficiently at ambient temperature, which is critical for this particular substrate. The chloro and bromo groups on the pyridine ring, particularly at the 2- and 6-positions, are susceptible to nucleophilic aromatic substitution (SNAr) by the amine nucleophile, a side reaction that is often accelerated by heat.[5][6] Conducting the reaction at room temperature minimizes the risk of this competing pathway.
Experimental Protocols
The following protocols provide a general framework for the reductive amination of this compound. Optimization may be required for specific amine substrates.
Materials and Reagents
-
This compound (FW: 220.45 g/mol )
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (STAB) (FW: 211.94 g/mol )
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup.
General Protocol for Reductive Amination with a Secondary Amine
This protocol is suitable for amines that are not prone to over-alkylation.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M solution).
-
Add the secondary amine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Protocol for Reductive Amination with a Primary Amine (Two-Step, One-Pot)
This modified procedure is recommended for primary amines to minimize the formation of the dialkylated tertiary amine byproduct.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous methanol (MeOH) (approx. 0.1 M solution).
-
Add the primary amine (1.0-1.1 eq) and stir the mixture at room temperature for 1-3 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data and Expected Outcomes
The following table summarizes typical reaction parameters for the reductive amination of this compound with representative amines. Yields are generally good to excellent, contingent on the nucleophilicity and steric bulk of the amine.
| Amine Substrate | Reducing Agent | Solvent | Time (h) | Typical Yield | Notes |
| Morpholine | STAB | DCE | 4-8 | >85% | Standard one-pot protocol. |
| N-Methylpiperazine | STAB | DCE | 4-8 | >80% | Product may be water-soluble; careful extraction required. |
| Benzylamine | NaBH₄ (two-step) | MeOH | 2-6 | >75% | Two-step protocol recommended to avoid dialkylation. |
| Aniline | STAB | DCE/AcOH (cat.) | 12-24 | 60-75% | Weakly basic amine; may require catalytic acetic acid.[7][8] |
Troubleshooting and Key Considerations
-
Low Yield/No Reaction:
-
Amine nucleophilicity: Weakly basic amines (e.g., anilines with electron-withdrawing groups) may react slowly. The addition of a catalytic amount of acetic acid (0.1-0.5 eq) can facilitate imine formation.[7][8]
-
Reagent quality: STAB is moisture-sensitive.[9] Use freshly opened or properly stored reagent.
-
-
Formation of Alcohol Byproduct: This indicates that the reduction of the aldehyde is competing with imine formation. Ensure the amine and aldehyde are pre-stirred to allow for imine formation before adding the reducing agent. If the issue persists, consider using a less reactive reducing agent or a two-step procedure.
-
Dialkylation with Primary Amines: If significant amounts of the tertiary amine byproduct are observed, switch to the two-step protocol using NaBH₄.[10] Using the primary amine as the limiting reagent can also disfavor this side reaction.
-
Nucleophilic Aromatic Substitution (SNAr): If products corresponding to the displacement of the chloro or bromo group are detected, ensure the reaction is run at or below room temperature. Avoid prolonged reaction times if possible. The 6-chloro position is generally more activated towards SNAr than the 2-bromo position in pyridine systems.[5]
Conclusion
The reductive amination of this compound is a robust and highly effective method for synthesizing a diverse range of N-substituted pyridyl methanamines. By selecting the appropriate reducing agent and carefully controlling the reaction conditions, particularly temperature, high yields of the desired products can be achieved while minimizing side reactions. The protocols and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the pursuit of novel chemical entities.
References
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
-
ResearchGate. (2013, July 17). How can one do Amination of 2-chloro substituted pyridines without using palladium chemistry?[Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. [Link]
- Ghosh, P., & Das, S. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- Leadbeater, N. E., & Stencel, L. M. (2006). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules, 11(10), 805-813.
- Sent-Jordi, C., Bures, J., & Cammidge, A. N. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Smirnov, Y. D., & Tomilov, A. P. (1992). Electrochemical reductive amination. Zhurnal Organicheskoi Khimii, 28(1), 51-58.
-
The Organic Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
- Pelter, A., & Singaram, B. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(1), 81-82.
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]
- Beller, M., & Jagadeesh, R. V. (2020).
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Wikipedia. (2024). Reductive amination. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Chemistry Channel. (2021, February 4). Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]
-
Wikipedia. (2024). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
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Application Notes & Protocols: The Strategic Role of 2-Bromo-6-chloronicotinaldehyde in Agrochemical Synthesis
Abstract and Introduction
2-Bromo-6-chloronicotinaldehyde is a pivotal heterocyclic intermediate, distinguished by its halogenated pyridine framework and reactive aldehyde functionality. This unique structural combination makes it a versatile scaffold for the synthesis of high-value agrochemicals, particularly next-generation insecticides. Its strategic importance lies in its ability to serve as a precursor for molecules that target the insect nervous system, offering potent and selective pest control. This guide provides an in-depth exploration of its application, focusing on the synthesis of neonicotinoid and sulfoximine insecticides. We will dissect the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into the causality behind experimental choices, empowering researchers in the agrochemical development sector.
The core utility of this compound stems from the differential reactivity of its substituents. The aldehyde group at the C3 position is a prime site for nucleophilic attack and transformations into other functional groups, such as amines or carboxylic acids. The chlorine and bromine atoms at the C2 and C6 positions, respectively, provide sites for more advanced cross-coupling reactions, although their primary role in the syntheses discussed here is to confer the necessary electronic properties and steric bulk for potent bioactivity in the final products.
Physicochemical Properties of this compound
A foundational understanding of the starting material is critical for experimental success. The key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-chloropyridine-3-carbaldehyde | [1] |
| CAS Number | 1125410-08-3 | [1][2] |
| Molecular Formula | C₆H₃BrClNO | [1][2] |
| Molecular Weight | 220.45 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| SMILES | C1=CC(=NC(=C1C=O)Cl)Br | [1] |
Core Application: Synthesis of Advanced Insecticides
The primary application of this compound in the agrochemical industry is as a key building block for insecticides that act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.[3][4] This mode of action leads to overstimulation of the insect's central nervous system, resulting in paralysis and death.[4] The 6-chloro-3-pyridinylmethyl moiety, directly derivable from our starting material, is a critical pharmacophore for this class of compounds, including neonicotinoids and sulfoximines.[5]
Pathway to Neonicotinoid Insecticides
Neonicotinoids are a major class of insecticides used to protect a wide variety of crops. A common synthetic strategy involves connecting the chloropyridinyl moiety to a second heterocyclic system (e.g., a thiazole) via a methylene linker. This compound is an ideal starting point for creating this linker. The aldehyde must first be converted into an aminomethyl group through reductive amination. This intermediate can then be used to construct the final neonicotinoid structure, such as clothianidin.
The overall synthetic logic is visualized below.
Caption: Synthetic logic for neonicotinoids from this compound.
Protocol 1: Synthesis of a 2-Chloro-5-(aminomethyl)pyridine Intermediate
This protocol details the critical reductive amination step. The choice of amine and reducing agent can be tailored, but this example uses ammonia and sodium borohydride as a robust, general method.
Materials:
-
This compound
-
Methanolic ammonia solution (7N)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol.
-
Imine Formation: To this solution, add a 7N solution of ammonia in methanol (5.0 eq). The reaction is stirred at room temperature for 2-4 hours. This step forms the imine intermediate in situ.
-
Scientific Rationale: The nitrogen of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a C=N double bond (the imine). An excess of ammonia is used to drive the equilibrium towards the product.
-
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Scientific Rationale: Sodium borohydride is a mild and selective reducing agent that donates a hydride ion (H⁻) to the imine carbon, reducing the C=N bond to a C-N single bond to form the desired amine. The addition is performed slowly at low temperature to control the exothermic reaction and prevent side reactions.
-
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor completion by TLC. Quench the reaction by slowly adding water.
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amine intermediate can be purified by column chromatography on silica gel.
This amine is now a versatile intermediate, ready for coupling with various heterocyclic partners to complete the synthesis of a diverse library of neonicotinoid candidates.
Pathway to Sulfoximine Insecticides
Sulfoximines, exemplified by sulfoxaflor, represent a newer class of insecticides also targeting nAChRs.[5] The synthesis of these complex molecules involves the formation of a chiral sulfur center. While the full synthesis is extensive, this compound can be used to construct the crucial pyridinyl ethylamine side chain. This involves a Henry reaction (nitroaldol condensation) followed by reduction.
Caption: Key intermediate synthesis for sulfoximine insecticides.
This ethanamine intermediate provides the necessary carbon backbone to be attached to the core sulfoximine moiety, a process that typically involves specialized reagents and chiral chemistry beyond the scope of this note.[6][7][8]
Application in Fungicide Synthesis
Beyond insecticides, the scaffold of this compound is valuable for creating fungicides. A common strategy involves converting the aldehyde into a nicotinamide moiety. This requires a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation with a desired amine.
This approach has been successfully used to synthesize N-(thiophen-2-yl) nicotinamide derivatives, which have shown promising fungicidal activity.[4][9]
Protocol 2: Synthesis of a 5-Bromo-6-chloronicotinamide Derivative
This protocol outlines the oxidation and subsequent amidation sequence.
Part A: Oxidation to 5-Bromo-6-chloronicotinic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄ in acetone)
-
Acetone/Water or appropriate solvent
-
Sodium bisulfite (for quenching)
-
Hydrochloric acid (HCl)
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent like aqueous acetone.
-
Oxidation: Cool the solution to 0 °C. Slowly add a solution of potassium permanganate (approx. 1.1 eq) dropwise. A brown precipitate of MnO₂ will form. Stir vigorously for 1-2 hours at 0-5 °C.
-
Scientific Rationale: KMnO₄ is a powerful oxidizing agent that converts the aldehyde directly to a carboxylate salt. The reaction is performed at low temperature to prevent over-oxidation or side reactions with the sensitive pyridine ring.
-
-
Quenching & Isolation: Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and only the brown MnO₂ precipitate remains. Filter off the MnO₂.
-
Acidification: Acidify the clear filtrate with concentrated HCl to a pH of ~2-3. The desired carboxylic acid will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-6-chloronicotinic acid.
Part B: Amidation to form the Nicotinamide
Materials:
-
5-Bromo-6-chloronicotinic acid (from Part A)
-
Oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Substituted amine (e.g., 2-aminothiophene derivative, 1.0 eq)
-
Triethylamine (Et₃N, 1.2 eq)
Procedure:
-
Acyl Chloride Formation: To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in DCM, add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature. Add one drop of DMF as a catalyst.[9] Stir the mixture for 2-6 hours until gas evolution ceases.
-
Scientific Rationale: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. DMF catalyzes this reaction via the formation of a Vilsmeier intermediate, which is more susceptible to nucleophilic attack by chloride. The byproducts (CO, CO₂, HCl) are gaseous, driving the reaction to completion.
-
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and obtain the crude 5-Bromo-6-chloronicotinoyl chloride, which is typically used immediately without further purification.[4]
-
Amidation: In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in DCM. Cool the mixture in an ice bath.
-
Coupling: Add a solution of the crude acyl chloride in DCM dropwise to the cooled amine mixture. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[4][9]
-
Scientific Rationale: The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine acts as a base to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine and driving the reaction forward.
-
-
Workup and Purification: Quench the reaction with water. Separate the organic phase, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography to obtain the final N-substituted nicotinamide.
Summary and Outlook
This compound is a high-potential building block for modern agrochemical discovery. Its well-defined reactivity allows for its strategic incorporation into complex molecular targets. The protocols detailed herein for the synthesis of key insecticide and fungicide intermediates demonstrate its versatility. By mastering the transformation of the aldehyde group via reductive amination or oxidation/amidation, researchers can unlock a vast chemical space for the development of novel, effective, and selective crop protection agents. Future work may explore its use in palladium-catalyzed cross-coupling reactions at the bromine-substituted position to further diversify the range of accessible agrochemical scaffolds.
References
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Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PubMed Central. Available at: [Link]
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- Synthesis method of chloronicotinyl insecticide clothianidin. Google Patents.
- Clothianidin synthesis process. Google Patents.
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Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. PubMed Central. Available at: [Link]
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Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. ResearchGate. Available at: [Link]
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Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. ResearchGate. Available at: [Link]
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Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Espacenet. Available at: [Link]
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Synthesis and Transformations of NH‐Sulfoximines. National Institutes of Health (NIH). Available at: [Link]
- Industrial fungicide composition having a synergistic effect containing 2-bromo-2-bromomethylglutaronitrile. Google Patents.
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Progress in the Synthesis and Application of Sulfoximines. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. Available at: [Link]
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Discovery and development of pyrethroid insecticides. National Institutes of Health (NIH). Available at: [Link]
-
6-Bromo-2-chloronicotinaldehyde. PubChem. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
6-Bromo-2-chloronicotinaldehyde. Amerigo Scientific. Available at: [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. National Institutes of Health (NIH). Available at: [Link]
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The Strategic Role of 2-Bromo-6-chloronicotinaldehyde in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-6-chloronicotinaldehyde (CAS No. 1060815-60-2) as a pivotal intermediate in pharmaceutical synthesis. We delve into the strategic importance of this bifunctional heterocyclic aldehyde, detailing its chemical properties, synthesis, and critical role as a versatile building block. This document provides field-proven, step-by-step protocols for its utilization in key carbon-carbon and carbon-nitrogen bond-forming reactions, supported by mechanistic insights and practical considerations for reaction optimization. The content is structured to empower scientists with the necessary knowledge to effectively leverage this intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.
Introduction: The Architectural Advantage of a Dihalogenated Pyridine Aldehyde
In the landscape of pharmaceutical intermediates, the pyridine scaffold remains a cornerstone due to its prevalence in biologically active molecules and its capacity for diverse chemical modifications.[1] this compound emerges as a particularly valuable building block, offering a unique constellation of reactive sites that can be addressed with high selectivity. Its structure, featuring a pyridine ring, an aldehyde, a bromine atom, and a chlorine atom, provides a powerful platform for the sequential and regioselective introduction of molecular complexity.
The differential reactivity of the C-Br and C-Cl bonds is central to its strategic utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 2-position while leaving the 6-position available for subsequent transformations.[2] This inherent orthogonality is a key advantage in multi-step synthetic routes, enabling chemists to construct intricate molecular frameworks with precision and efficiency.[3] The aldehyde group at the 3-position serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, further expanding its synthetic potential.[1]
This guide will provide a detailed exploration of the synthesis and application of this intermediate, with a focus on practical, validated protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions – two of the most powerful and widely used transformations in modern drug discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1060815-60-2 | [2] |
| Molecular Formula | C₆H₃BrClNO | [2] |
| Molecular Weight | 220.45 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [4] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Safety Information:
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Synthesis of this compound
Protocol 1: Synthesis of this compound
Step 1: Reduction of 2-Bromo-6-chloronicotinic Acid to (2-Bromo-6-chloropyridin-3-yl)methanol
This initial step involves the reduction of the carboxylic acid to the corresponding alcohol.
-
Reagents and Materials:
-
2-Bromo-6-chloronicotinic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
10% Aqueous sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
To a stirred solution of 2-Bromo-6-chloronicotinic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add boron trifluoride etherate (1.2 eq) at 0°C.
-
After stirring for 30 minutes at 0°C, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Once the addition is complete, warm the reaction mixture to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Adjust the pH of the solution to 8-9 with 10% aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Bromo-6-chloropyridin-3-yl)methanol, which can be used in the next step without further purification.
-
Step 2: Oxidation of (2-Bromo-6-chloropyridin-3-yl)methanol to this compound
The final step is the oxidation of the alcohol to the target aldehyde. The use of manganese dioxide is a mild and effective method for this transformation.[6]
-
Reagents and Materials:
-
(2-Bromo-6-chloropyridin-3-yl)methanol from Step 1
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of (2-Bromo-6-chloropyridin-3-yl)methanol (1.0 eq) in DCM, add activated manganese dioxide (5.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Application in Pharmaceutical Synthesis: Cross-Coupling Reactions
The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it an ideal intermediate for building complex drug molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[7][8] For this compound, this reaction is selectively performed at the more reactive C-Br bond.
-
Catalyst System: A palladium(0) source is required. Pd(PPh₃)₄ is a common and effective catalyst. Alternatively, a combination of a palladium(II) precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos can be used to enhance catalytic activity, especially with sterically hindered substrates.[7]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle.[9] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[7] Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, oil bath
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sources
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Application Note: A Validated Protocol for the Chemoselective Sonogashira Coupling of 2-Bromo-6-chloronicotinaldehyde
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Abstract
This document provides a comprehensive, field-proven protocol for the Sonogashira cross-coupling of 2-bromo-6-chloronicotinaldehyde with a terminal alkyne. The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] This particular transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the nicotin-aldehyde scaffold in biologically active molecules. The inherent reactivity difference between the aryl bromide and the aryl chloride moieties allows for a highly chemoselective coupling at the C-Br bond, preserving the C-Cl bond for subsequent orthogonal functionalization.[2][4][5] This guide details the reaction mechanism, provides a step-by-step experimental procedure, offers troubleshooting insights, and outlines critical safety precautions, ensuring a reliable and reproducible outcome for researchers.
Introduction and Scientific Principle
The Sonogashira coupling, first reported in 1975, has become an indispensable tool for the synthesis of arylalkynes and conjugated enynes.[1][6] The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[2][3] This methodology is prized for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups, making it ideal for late-stage functionalization of complex molecules.[2][6]
For a substrate such as this compound, the key scientific principle is chemoselectivity . The rate of oxidative addition to the palladium(0) catalyst follows the general trend of C-I > C-OTf > C-Br >> C-Cl.[2][4] This reactivity differential allows for the selective activation and coupling at the more labile carbon-bromine bond, while the more inert carbon-chlorine bond remains untouched under carefully controlled conditions. This protocol is designed to exploit this principle to achieve a clean, high-yielding synthesis of the desired 2-alkynyl-6-chloronicotinaldehyde derivative.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
The Palladium Cycle : The active Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step.
-
The Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide species. This step increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst and forming an alkynyl-Pd(II) complex.
-
Reductive Elimination : This final step involves the formation of the new C(sp²)-C(sp) bond, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 6. jk-sci.com [jk-sci.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
Synthesis of heterocyclic compounds from 2-Bromo-6-chloronicotinaldehyde
An In-Depth Guide to the Synthesis of Heterocyclic Compounds from 2-Bromo-6-chloronicotinaldehyde
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies utilizing this compound (CAS RN: 1060815-60-2) as a versatile starting material for the construction of complex heterocyclic compounds.[1] The inherent differential reactivity of its three functional groups—an aldehyde, a bromo substituent, and a chloro substituent—renders it an exceptionally valuable building block in medicinal chemistry. This document details field-proven protocols for key transformations, including selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and subsequent cyclization strategies. The causality behind experimental choices, reaction optimization, and workflow logic is emphasized to ensure both scientific integrity and practical applicability.
Introduction: The Strategic Value of this compound
This compound is a pyridine-based heterocyclic aldehyde of significant interest in modern organic synthesis.[2] Its utility stems from the electronically distinct nature of its two halogen atoms. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition steps.[3] This reactivity difference is the cornerstone of its application, enabling chemists to perform selective and sequential functionalization at the C-2 and C-6 positions of the pyridine ring.
The presence of the aldehyde group at the C-3 position further enhances its synthetic potential, serving as a handle for a multitude of classical transformations such as reductive amination, Wittig reactions, and condensation reactions, ultimately leading to the formation of new, fused heterocyclic ring systems.[2][4] This guide will explore the primary palladium-catalyzed reactions that leverage this differential reactivity, providing the protocols necessary to construct diverse molecular scaffolds.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | 2-Bromo-6-chloropyridine-3-carbaldehyde | [5] |
| CAS Number | 1060815-60-2 | [1] |
| Molecular Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [5] |
| Appearance | Solid | [1] |
Synthetic Strategy I: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[6][7] When applied to this compound, it allows for the selective introduction of aryl or vinyl substituents at the more reactive C-2 position, leaving the C-6 chloro group available for subsequent transformations.
Reaction Principle and Causality
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial and rate-determining step, oxidative addition, occurs preferentially at the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of the C-Br bond. This selectivity is the key to the controlled, stepwise functionalization of the pyridine core. The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[9]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure
This protocol describes a typical procedure for the Suzuki coupling of an arylboronic acid with this compound.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: To the flask, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[6]
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[6]
Synthetic Strategy II: Selective Sonogashira Coupling
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes.[10] This reaction provides a direct pathway to introduce alkyne functionalities at the C-2 position of the starting aldehyde, which are valuable for further derivatization or in the construction of rigid molecular scaffolds.
Reaction Principle and Causality
The Sonogashira reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[3] Similar to the Suzuki coupling, selectivity arises from the preferential oxidative addition of the palladium catalyst to the C-Br bond.[3][11] The copper(I) co-catalyst is crucial for activating the terminal alkyne, forming a copper(I) acetylide intermediate that undergoes transmetalation to the palladium center. An amine base is used to scavenge the HX by-product and maintain the catalytic cycle.[10]
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol: General Procedure
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.06 equiv.).
-
Solvent and Reagent Addition: Add a suitable anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable solvent like diethyl ether and filter through a pad of Celite® to remove catalyst residues.[3]
-
Extraction: Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) and brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Synthetic Strategy III: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[12] This reaction allows for the introduction of primary or secondary amines at the C-2 position of the pyridine ring.
Reaction Principle and Causality
This cross-coupling reaction facilitates the synthesis of aryl amines from aryl halides.[12] The success of the reaction hinges on the use of a palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[13] The ligand accelerates the rate-limiting reductive elimination step, while the strong base (e.g., sodium tert-butoxide) is required to deprotonate the amine and facilitate catalyst turnover.[13] Given the base-sensitive nature of the aldehyde group in the substrate, careful selection and screening of the base may be necessary to avoid side reactions.[14]
Caption: General workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure
-
Catalyst Preparation: In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos or BINAP, 0.08 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C, stirring vigorously until the reaction is complete by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Sequential Functionalization and Cyclization
The true synthetic power of this compound is realized through sequential reactions. A typical workflow involves an initial selective cross-coupling at the C-2 position, followed by a second coupling at the C-6 position or a cyclization reaction involving the aldehyde.
Logical Workflow for Complex Synthesis
For example, a 2-amino-6-chloronicotinaldehyde derivative, synthesized via the Buchwald-Hartwig amination, can undergo an intramolecular cyclization or a subsequent intermolecular reaction. The aldehyde can react with an adjacent nucleophile (introduced at C-2) to form a fused heterocyclic system, a common strategy in drug discovery.[15]
Caption: Logical workflow for sequential synthesis and cyclization.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse heterocyclic structures. The differential reactivity of the C-Br and C-Cl bonds allows for predictable and selective functionalization using modern palladium-catalyzed cross-coupling reactions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities for pharmaceutical and materials science applications.
References
- Vertex AI Search. (2026). The Crucial Role of 2-Bromo-6-chlorobenzaldehyde in Modern Drug Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (2025). A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals.
-
Wikipedia. (2026). Buchwald–Hartwig amination. [Link]
- BenchChem. (2025). Application Note and Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chlorotoluene.
- Ningbo Inno Pharmchem Co., Ltd. (2026).
-
Organic Chemistry Portal. (2026). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Al-Amiery, A. A. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]
-
National Center for Biotechnology Information. (2021). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
ResearchGate. (2006). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
National Center for Biotechnology Information. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
Amerigo Scientific. (2026). 6-Bromo-2-chloronicotinaldehyde. [Link]
-
National Center for Biotechnology Information. (2026). 6-Bromo-2-chloronicotinaldehyde. [Link]
-
Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]
-
Organic Chemistry Portal. (2026). Sonogashira Coupling. [Link]
-
Ibrahim, H. A., & Alwan, W. S. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
National Center for Biotechnology Information. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]
-
Organic Chemistry Portal. (2026). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2026). Suzuki reaction. [Link]
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- 5. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-6-chloronicotinaldehyde by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 2-bromo-6-chloronicotinaldehyde via column chromatography. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established scientific principles and practical, field-proven insights.
Introduction to the Challenge
This compound is a key heterocyclic building block in medicinal chemistry. Its purification, however, presents a unique set of challenges. The presence of a basic pyridine nitrogen can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor separation and peak tailing. Furthermore, the aldehyde functional group is susceptible to oxidation and other transformations, potentially leading to sample degradation on the column. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm about to purify this compound for the first time. What is a good starting point for a solvent system (eluent)?
Answer: Selecting an appropriate solvent system is the most critical step for a successful separation. For a molecule with the polarity of this compound, a binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is the standard and most effective choice.[1]
A systematic approach to determining the optimal ratio is crucial:
-
TLC Analysis First: Before packing a column, always determine the ideal solvent system using Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent mixture where the desired compound has an Rf value between 0.2 and 0.4, which generally provides the best separation on a column.[2]
-
Recommended Starting Point: Begin your TLC analysis with a 9:1 mixture of Hexanes:Ethyl Acetate.
-
Systematic Gradient: If the Rf is too low, incrementally increase the proportion of ethyl acetate (e.g., to 8:2, 7:3) until the target Rf is achieved. If the Rf is too high, decrease the ethyl acetate proportion.
Based on structurally similar compounds, a gradient elution on the column is highly recommended.[1] You would start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the concentration of ethyl acetate. A typical gradient might run from 5% to 20% ethyl acetate in hexanes.[1]
| Solvent System Component | Polarity | Role in Separation |
| Hexanes or Heptane | Non-polar | Primary mobile phase; elutes non-polar impurities. |
| Ethyl Acetate | Polar | Modifier; increases eluent strength to elute the target compound and more polar impurities. |
Q2: My purified fractions show significant peak tailing on TLC and I'm getting poor separation. What's causing this and how can I fix it?
Answer: Peak tailing is a classic problem when purifying pyridine derivatives on standard silica gel.[2][3] The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail."
Solutions to Mitigate Peak Tailing:
-
Use a Competing Base: The most effective solution is to add a small amount of a competing base to your eluent system. Triethylamine (TEA) is a common choice.[2]
-
Mechanism: TEA is a stronger base than the pyridine nitrogen and will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound.[3] This allows your analyte to elute more symmetrically.
-
Protocol: Add 0.1-1% triethylamine to your mobile phase mixture (both for TLC and the column).
-
-
Switch to a Different Stationary Phase: If tailing persists or if your compound is particularly sensitive, consider an alternative to standard silica gel.
Q3: My product seems to be decomposing on the column. I'm seeing new, more polar spots appear on the TLC of my fractions. What is happening?
Answer: Aldehydes can be sensitive and prone to oxidation, especially on the slightly acidic surface of silica gel which can catalyze this degradation.[1] The primary decomposition product is likely the corresponding carboxylic acid (2-bromo-6-chloronicotinic acid), which is much more polar and will stick to the silica.
Strategies to Prevent On-Column Decomposition:
-
Work Quickly: Do not let the crude material sit on the packed column for an extended period before eluting.
-
Use Deactivated Silica: As mentioned for peak tailing, neutralizing the silica with triethylamine can also help prevent acid-catalyzed decomposition.[4]
-
Keep it Cold: While not always practical for gravity columns, if possible, keeping the column cool can slow down decomposition. This is more relevant for storage of the crude material, which should be done at low temperatures (e.g., in a freezer) under an inert atmosphere.[1]
-
Alternative Purification: If decomposition is severe, consider alternative purification methods such as recrystallization, which avoids prolonged contact with silica gel.[1]
Q4: I have an impurity that is co-eluting with my product. How can I improve the separation?
Answer: Co-elution occurs when an impurity has a very similar polarity and therefore a similar Rf value to your desired product.
Tactics to Resolve Co-eluting Impurities:
-
Fine-Tune the Solvent System:
-
Try a Different Solvent Mixture: Sometimes, switching one of the eluent components can alter the selectivity of the separation. For instance, you could try a Hexane/Dichloromethane or a Toluene/Ethyl Acetate system. Run TLCs with these new systems to see if the spot separation improves.
-
Isocratic vs. Gradient Elution: If you are using a single solvent mixture (isocratic), switching to a very slow, shallow gradient of the polar solvent can often resolve closely running spots.
-
-
Change the Stationary Phase:
-
As mentioned, switching from silica gel to neutral alumina can change the retention properties of your compounds and may resolve the impurity.[1]
-
-
Column Dimensions and Packing:
-
Use a Longer, Thinner Column: This increases the number of theoretical plates and can improve the separation of closely eluting compounds.
-
Ensure Proper Packing: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Ensure the silica gel is packed uniformly as a slurry and never allowed to run dry.
-
Experimental Protocol: Flash Column Chromatography Purification
This protocol outlines a standard procedure for the purification of gram-scale quantities of crude this compound.
1. Materials & Setup:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate, Triethylamine (optional)
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Step 1: Determine Optimal Eluent via TLC:
-
As described in Q1, find a Hexane:Ethyl Acetate mixture (with 0.1-1% TEA if needed) that gives the target compound an Rf of ~0.3.[2]
-
-
Step 2: Pack the Column (Slurry Method):
-
Insert a small plug of cotton into the bottom of the column.
-
Add a ~1 cm layer of sand.[2]
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes). The amount of silica should be about 50-100 times the weight of your crude material.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disruption during sample loading.[2]
-
-
Step 3: Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is volatile and a good solvent).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to absorb fully into the silica gel.
-
-
Step 4: Elution and Fraction Collection:
-
Carefully add your starting eluent to the top of the column.
-
Begin collecting fractions as the solvent drips from the bottom.
-
If using a gradient, systematically and slowly increase the percentage of the more polar solvent (ethyl acetate).
-
Monitor the progress of the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Step 5: Product Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
Technical Support Center: Synthesis of 2-Bromo-6-chloronicotinaldehyde
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Welcome to the technical support center for the synthesis of 2-Bromo-6-chloronicotinaldehyde (CAS 1060815-60-2).[1][2] This valuable building block is critical in the development of novel pharmaceuticals and agrochemicals. Its synthesis, however, can present challenges that impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
The primary route to this compound involves a directed ortho-lithiation of 2-chloropyridine, followed by bromination. This process requires careful control of reaction conditions to prevent side reactions and maximize yield.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Product Yield
Low product yield is the most common issue, often stemming from problems with the crucial lithiation step.
Possible Causes:
-
Ineffective Lithiation: The formation of the lithiated intermediate is highly sensitive to temperature and reagents. Using standard alkyllithiums like n-BuLi can lead to nucleophilic addition at the C6 position rather than the desired deprotonation.[3][4] Furthermore, inadequate cooling can cause decomposition of the aryllithium intermediate, potentially through an exothermic benzyne pathway, which is known to initiate at temperatures as low as -70°C.[5]
-
Moisture Contamination: Organolithium reagents are extremely reactive towards protic sources, including trace amounts of water in the solvent or on the glassware. Moisture will quench the lithiating agent and any formed aryllithium, halting the reaction.
-
Poor Reagent Quality: Degradation of the lithiating agent (e.g., LDA, LiTMP) or the starting 2-chloropyridine will lead to lower-than-expected active reagent concentrations.
-
Incorrect Reagent Stoichiometry: An insufficient amount of the lithiating agent will result in incomplete conversion of the starting material.
Recommended Solutions:
-
Utilize a Hindered Base: Employ a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to favor deprotonation (ortho-lithiation) over nucleophilic addition.[6] These bulky bases are less likely to add to the pyridine C=N bond.[6]
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried overnight (e.g., at 120°C) and assembled hot under an inert atmosphere (Nitrogen or Argon).[7] Use freshly distilled, anhydrous solvents like THF.
-
Vigilant Temperature Control: Maintain a strict low-temperature profile, ideally between -75°C and -78°C, throughout the lithiation and subsequent bromination steps.[5] For larger-scale reactions, jacketed reactors with supplemental liquid nitrogen cooling may be necessary to control exotherms during reagent addition.[5]
-
Titrate Lithiating Agents: The molarity of organolithium reagents can decrease over time. Periodically titrate them (e.g., using a Gilman double titration) to determine the active concentration and ensure accurate stoichiometry.
-
Optimize Stoichiometry: While a slight excess of the lithiating agent is common, using a large excess (e.g., >2.0 mole equivalents) can sometimes lead to undesired side reactions.[6] Start with approximately 1.1 to 1.3 equivalents and optimize based on reaction monitoring.
Problem 2: Formation of Multiple Products & Impurities
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which complicates purification and reduces the yield of the desired aldehyde.
Possible Causes:
-
Di-bromination: Excess brominating agent or insufficient temperature control can lead to the formation of di-brominated species.
-
Homocoupling/Dimerization: Trapping the lithiated species with certain brominating agents, such as N-Bromosuccinimide (NBS), can sometimes result in oxidative dimerization of the aryllithium intermediate.[8]
-
Formation of Isomers: While directed ortho-lithiation with a hindered base is highly regioselective for the position adjacent to the chlorine, suboptimal conditions or alternative reagents can lead to lithiation at other positions.[3][6]
-
Aldehyde Oxidation: The target aldehyde is susceptible to oxidation to the corresponding carboxylic acid, especially during workup or purification if exposed to air for prolonged periods.[9]
Recommended Solutions:
-
Choice of Brominating Agent: Use a brominating agent less prone to oxidative side reactions. 1,2-Dibromoethane or molecular bromine (Br₂) are often effective. When using Br₂, add it slowly at low temperature to control the reaction rate.
-
Control Bromine Stoichiometry: Use a carefully measured amount of the brominating agent (typically 1.0 to 1.1 equivalents). Increasing the amount to 1.5 equivalents or more significantly raises the risk of di-bromination.[10]
-
Transmetalation: In cases of persistent side reactions, consider a transmetalation step. After forming the aryllithium, adding a solution of ZnCl₂ can generate a more stable arylzinc species, which can then be brominated more cleanly, dramatically improving yields in similar systems.[5]
-
Inert Atmosphere During Workup: To prevent oxidation of the aldehyde, conduct the aqueous quench and extraction phases under a blanket of inert gas. Store the purified product under nitrogen or argon at low temperatures (2-8°C).[9][11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic strategy for preparing this compound?
A1: The most robust and scalable method is a directed ortho-lithiation/bromination sequence. The key is using a strong, sterically hindered, non-nucleophilic base to selectively deprotonate the C3 position of 2-chloropyridine, followed by quenching the resulting aryllithium with an electrophilic bromine source.
Q2: Which lithiating agent is best: LDA, LiTMP, or n-BuLi?
A2: For this specific transformation, LDA or LiTMP are strongly preferred. Standard alkyllithiums like n-BuLi tend to act as nucleophiles, adding to the pyridine ring and leading to undesired byproducts.[3][12] Hindered amide bases like LDA and LiTMP favor proton abstraction due to steric bulk, providing high regioselectivity for the desired C3 lithiation.[6]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Take small aliquots from the reaction, quench them carefully with saturated ammonium chloride, extract with a small amount of ethyl acetate, and spot on a silica plate. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 4:1 ratio). The reaction is complete when the starting material spot (2-chloropyridine) is no longer visible.
Q4: What is the best method for purifying the final product?
A4: Column chromatography on silica gel is the standard and most effective method for purifying this compound.[9] A gradient elution system, starting with a non-polar mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, will typically provide good separation from starting materials and non-polar impurities.[9] If the product is an oil due to residual solvent, or if impurities co-elute, recrystallization from a binary solvent system (e.g., ethanol/hexanes) can be an effective secondary purification step.[9]
Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete lithiation due to moisture or temperature fluctuations. | Use strictly anhydrous conditions; maintain reaction at -78°C.[5][7] |
| Nucleophilic addition by n-BuLi. | Switch to a hindered base like LDA or LiTMP.[6] | |
| Impurity Formation | Over-bromination. | Use 1.0-1.1 equivalents of the brominating agent.[10] |
| Oxidative dimerization. | Avoid NBS; consider Br₂ or transmetalation with ZnCl₂.[5][8] | |
| Difficult Purification | Aldehyde oxidation to carboxylic acid. | Work up under an inert atmosphere; store product cold.[9] |
| Oily product instead of solid. | Remove residual solvent under high vacuum; consider recrystallization.[9] |
Optimized Synthesis Workflow
The following protocol is a generalized procedure based on established methodologies for directed ortho-lithiation.
Step 1: Preparation of LDA Solution
-
Under an argon atmosphere, add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a thermometer and an addition funnel.
-
Cool the THF to -78°C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents).
-
Add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70°C.
-
Stir the resulting LDA solution at -78°C for 30 minutes before use.
Step 2: Lithiation and Bromination
-
In a separate flame-dried flask under argon, dissolve 2-chloropyridine (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78°C.
-
Transfer the prepared LDA solution to the 2-chloropyridine solution via cannula, maintaining the temperature at -78°C.
-
Stir the mixture for 1-2 hours at -78°C to ensure complete formation of the lithiated intermediate.
-
Slowly add a solution of Br₂ (1.05 equivalents) in anhydrous THF dropwise, keeping the temperature below -75°C.
-
After the addition is complete, stir for an additional hour at -78°C.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Visual Diagrams
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
General Synthesis & Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Vertex AI Search.
- Directed Lithiation and Substitution of Pyridine Derivatives. (2015). Vertex AI Search.
- Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Optimization for the bromination step. ResearchGate.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). PubMed.
- Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. Benchchem.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. ResearchGate.
- Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- Examples of Optimized Reaction Conditions for the α-Bromination of Aldehydes. ResearchGate.
- A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. Benchchem.
- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
- Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ResearchGate.
- Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
- This compound. CymitQuimica.
- This compound 95% | CAS: 1060815-60-2. AChemBlock.
- This compound | 1060815-60-2. Sigma-Aldrich.
- Preparation method of 2-chloro nicotinaldehyde. Google Patents.
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- 2. This compound 95% | CAS: 1060815-60-2 | AChemBlock [achemblock.com]
- 3. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines | MDPI [mdpi.com]
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- 11. This compound | 1060815-60-2 [sigmaaldrich.com]
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Common side products in the synthesis of 2-Bromo-6-chloronicotinaldehyde
Welcome to the technical support center for the synthesis of 2-Bromo-6-chloronicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you navigate the common challenges and optimize your synthetic outcomes.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds via one of two primary routes: the oxidation of the corresponding alcohol, (2-bromo-6-chloropyridin-3-yl)methanol, or the partial reduction of the nitrile, 2-bromo-6-chloronicotinonitrile. Both pathways are effective but present unique challenges and can lead to specific side products. This guide is structured to address issues arising from both of these common synthetic approaches.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Scenario 1: Synthesis via Oxidation of (2-bromo-6-chloropyridin-3-yl)methanol
Issue 1: My reaction is incomplete, and I see a significant amount of starting material remaining.
Question: I've performed the oxidation of (2-bromo-6-chloropyridin-3-yl)methanol, but TLC and NMR analysis show a large spot/peak corresponding to the starting alcohol. What could be the cause, and how can I resolve this?
Answer:
Incomplete conversion is a common issue in the oxidation of primary alcohols to aldehydes.[1][2] Several factors can contribute to this problem:
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical. Under-charging the oxidant will naturally lead to incomplete conversion. It is advisable to use a slight excess (1.1-1.5 equivalents) of the oxidizing agent, depending on the specific reagent used.
-
Deactivated Oxidizing Agent: Many oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), can degrade upon improper storage. Ensure that your oxidizing agent is fresh and has been stored under the recommended conditions (cool, dry, and away from light).
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate. For many common oxidations (e.g., Swern, DMP), the reaction is initially performed at low temperatures (-78 °C) and then allowed to warm to room temperature.[1] Ensure that your temperature control is accurate. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary. Monitor the reaction progress by TLC until the starting material is consumed.
-
Poor Solubility: The starting alcohol may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow conversion. Ensure you are using an appropriate solvent that dissolves the starting material.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry and Quality: Double-check the calculations for your oxidizing agent. If there is any doubt about the quality of the reagent, use a fresh batch.
-
Optimize Reaction Conditions: If the reaction is proceeding slowly at the recommended temperature, consider extending the reaction time. Monitor by TLC every 30-60 minutes. If the reaction remains stalled, a controlled, slight increase in temperature may be beneficial.
-
Solvent Selection: If solubility is an issue, consider a different solvent system. For example, in Swern oxidations, dichloromethane is a common choice.
Issue 2: I've isolated my product, but it is contaminated with an acidic impurity.
Question: After work-up and purification, I have a persistent impurity that I suspect is the over-oxidized carboxylic acid (2-bromo-6-chloronicotinic acid). How can I confirm this and remove it?
Answer:
Over-oxidation of the aldehyde to the corresponding carboxylic acid is a frequent side reaction, especially with strong oxidizing agents or in the presence of water.[1][2]
-
Confirmation: The carboxylic acid impurity can often be identified by its distinct chemical shift in ¹H NMR (the acidic proton is typically very broad and downfield) and its different polarity on a TLC plate (it will be more polar than the aldehyde). You can also perform a simple extraction test: dissolve a small amount of the impure product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaHCO₃). The carboxylic acid will be extracted into the aqueous layer. Acidifying the aqueous layer and re-extracting with an organic solvent should recover the impurity, which can then be analyzed.
-
Removal:
-
Acid-Base Extraction: During the reaction work-up, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution will selectively remove the acidic impurity by converting it to its water-soluble carboxylate salt. Be cautious not to use a strong base, as this could potentially degrade the desired aldehyde product (see FAQ section on the Cannizzaro reaction).
-
Column Chromatography: If the acidic impurity persists, it can usually be separated by silica gel column chromatography. The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) should provide good separation.[3]
-
Workflow for Removal of Acidic Impurity:
Caption: Acid-base extraction workflow for removing carboxylic acid impurity.
Scenario 2: Synthesis via DIBAL-H Reduction of 2-bromo-6-chloronicotinonitrile
Issue 3: My reaction has produced a significant amount of a very polar, basic impurity.
Question: After quenching my DIBAL-H reduction and work-up, I have a baseline spot on my TLC that I suspect is an amine. How can I avoid its formation and remove it from my product?
Answer:
The reduction of a nitrile with DIBAL-H proceeds through an intermediate imine, which is then hydrolyzed to the aldehyde upon aqueous work-up.[4][5][6] If the reaction conditions are not carefully controlled, over-reduction of the imine intermediate can occur, leading to the formation of the corresponding primary amine, (2-bromo-6-chloropyridin-3-yl)methanamine.
-
Causes of Over-reduction:
-
Excess DIBAL-H: Using more than one equivalent of DIBAL-H can lead to the reduction of the intermediate imine to the amine.
-
Elevated Temperature: The reduction of nitriles to aldehydes with DIBAL-H is highly temperature-sensitive. The reaction should be maintained at a low temperature (typically -78 °C) to prevent over-reduction.[4][6] Allowing the reaction to warm up before quenching can significantly increase the formation of the amine side product.
-
Preventative Measures and Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C throughout the addition of DIBAL-H and for a short period thereafter.
-
Careful Stoichiometry: Use a precise amount of DIBAL-H (typically 1.0-1.2 equivalents).
-
Removal of Amine Impurity: The basic amine impurity can be removed with an acidic wash during the work-up. Washing the organic extract with a dilute aqueous acid solution (e.g., 1 M HCl) will convert the amine to its water-soluble ammonium salt, which will be extracted into the aqueous layer. The desired aldehyde will remain in the organic phase.
Issue 4: My product seems to have been over-reduced to the alcohol.
Question: My main product appears to be the desired aldehyde, but I also have a significant amount of (2-bromo-6-chloropyridin-3-yl)methanol. What went wrong?
Answer:
While DIBAL-H is known for its ability to selectively reduce nitriles to aldehydes, it can also reduce aldehydes to primary alcohols, especially if the reaction conditions are not optimal.[4]
-
Causes of Alcohol Formation:
-
Excess DIBAL-H: As with amine formation, an excess of the reducing agent can lead to further reduction of the newly formed aldehyde.
-
Elevated Temperature: If the reaction temperature is not kept sufficiently low, the rate of aldehyde reduction will increase.
-
Troubleshooting and Purification:
-
Refine Reaction Conditions: Adhere strictly to low-temperature conditions (-78 °C) and use a precise stoichiometry of DIBAL-H.
-
Purification: The alcohol side product has a different polarity from the aldehyde and can be separated using silica gel column chromatography. A gradient elution with increasing amounts of a polar solvent like ethyl acetate in a non-polar solvent like hexanes will typically allow for the separation of the less polar aldehyde from the more polar alcohol.[3]
Summary of Side Products and Their Removal:
| Synthetic Route | Common Side Product | Chemical Name | Removal Method |
| Oxidation | Unreacted Starting Material | (2-bromo-6-chloropyridin-3-yl)methanol | Drive reaction to completion; Column Chromatography |
| Over-oxidation Product | 2-bromo-6-chloronicotinic acid | Aqueous basic wash (e.g., NaHCO₃); Column Chromatography | |
| DIBAL-H Reduction | Unreacted Starting Material | 2-bromo-6-chloronicotinonitrile | Drive reaction to completion; Column Chromatography |
| Over-reduction Product | (2-bromo-6-chloropyridin-3-yl)methanamine | Aqueous acidic wash (e.g., 1M HCl); Column Chromatography | |
| Over-reduction Product | (2-bromo-6-chloropyridin-3-yl)methanol | Column Chromatography |
Frequently Asked Questions (FAQs)
Q1: My purified this compound is degrading upon storage. What is the likely cause and how can I prevent it?
A1: Aldehydes, particularly those without α-hydrogens like this compound, can be susceptible to disproportionation under basic conditions in a reaction known as the Cannizzaro reaction. In this process, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid. This can be promoted by trace amounts of base left over from the work-up. Additionally, aldehydes are prone to oxidation to the carboxylic acid upon exposure to air.
Prevention:
-
Ensure all traces of base are removed during the work-up by including a neutral water wash.
-
Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) to minimize oxidation.
Q2: What is a good starting point for a solvent system for column chromatography purification?
A2: A good starting point for the purification of this compound on silica gel is a mixture of hexanes and ethyl acetate. Begin with a low polarity eluent, such as 5% ethyl acetate in hexanes, and gradually increase the polarity to 10-20% ethyl acetate. The optimal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).[3]
Q3: Can I use recrystallization to purify my product?
A3: Yes, if your product is a solid and contains impurities with different solubility profiles, recrystallization can be a very effective purification method.[3] A good solvent system for recrystallization would be one in which the aldehyde is soluble at elevated temperatures but sparingly soluble at room temperature or below. A binary solvent system, such as ethanol/water or ethyl acetate/hexanes, is often a good starting point. The ideal solvent or solvent mixture should be determined experimentally on a small scale.
Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. passmyexams.co.uk [passmyexams.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Aldehyde Protection Strategies for 2-Bromo-6-chloronicotinaldehyde
Welcome to the technical support guide for handling 2-Bromo-6-chloronicotinaldehyde. This document provides researchers, chemists, and drug development professionals with in-depth strategies and troubleshooting advice for the protection of the aldehyde functional group on this versatile but challenging substrate. The electron-deficient nature of the di-halogenated pyridine ring significantly influences the reactivity of the aldehyde, necessitating robust and carefully chosen protecting group strategies to achieve success in multi-step syntheses.
The Challenge: Why Protect the Aldehyde?
This compound is a valuable building block, primed for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination) at the C2-Cl and C6-Br positions. However, the aldehyde group is incompatible with the reagents typically used in these transformations, such as organometallics (Grignard reagents, organolithiums) and the strong bases or nucleophiles often required for coupling chemistry.[1][2][3]
Directly subjecting the unprotected aldehyde to these conditions would lead to a mixture of undesired side products, primarily from nucleophilic attack at the carbonyl carbon. Therefore, a successful synthetic strategy hinges on the implementation of an effective "protect-react-deprotect" sequence. The chosen protecting group must be:
-
Easy to Install: The protection step should be high-yielding and straightforward.
-
Orthogonally Stable: It must remain inert during the subsequent, often harsh, reaction conditions planned for the C-Br or C-Cl positions.[4][5]
-
Easy to Remove: The deprotection step must be clean, high-yielding, and occur under conditions that do not compromise the newly installed functionality or the integrity of the molecule.
This guide will focus on the most reliable and field-proven methods for aldehyde protection, with a primary focus on cyclic acetals, and provide detailed troubleshooting for common issues encountered in the lab.
Troubleshooting & FAQs: Navigating Your Experiment
This section is designed as a direct Q&A to address the most common challenges and questions that arise during the protection and deprotection of this compound.
Q1: My acetal protection reaction is stalling or giving low yields. What's going wrong?
Answer: Incomplete conversion to the acetal is one of the most frequent issues. The root cause is almost always related to the equilibrium of the reaction. Acetal formation is a reversible process, and water is a byproduct. According to Le Châtelier's principle, this water must be rigorously removed to drive the reaction to completion.
Causality & Solutions:
-
Inefficient Water Removal: The electron-withdrawing nature of the halogenated pyridine ring can make the aldehyde carbonyl slightly less reactive, making efficient water removal even more critical.
-
Primary Recommendation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it forms.
-
Alternative: For smaller-scale reactions, freshly activated molecular sieves (3Å or 4Å) can be effective. Ensure they are properly activated (heated under vacuum) and not saturated.
-
-
Insufficient or Inappropriate Catalyst: A Brønsted or Lewis acid catalyst is required.
-
Standard Choice: p-Toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) are excellent choices. Use a catalytic amount (0.01-0.05 equivalents).
-
Troubleshooting: If you suspect your substrate is sensitive to strong acids, consider a milder Lewis acid catalyst.
-
-
Use of a Dehydrating Agent: Trimethyl orthoformate can be used as a co-reagent.[6] It reacts with the byproduct water to form methanol and methyl formate, effectively acting as an in-situ water scavenger.[6]
Workflow: Optimizing Acetal Formation
Caption: Workflow for driving acetal protection to completion.
Q2: I need to deprotect the aldehyde, but my molecule is sensitive to strong acid. What are my options?
Answer: This is a critical consideration, especially after a successful but sensitive cross-coupling reaction. While standard aqueous acid (e.g., 1M HCl in THF) is effective for robust molecules, several milder, neutral-condition methods have been developed for sensitive substrates.
Recommended Mild/Neutral Deprotection Methods:
| Method | Reagents & Conditions | Key Advantages & Considerations |
| Lewis Acid Catalysis | Indium(III) triflate (In(OTf)₃), catalytic amount in acetone/water. Room temp or mild heat. | Highly efficient and chemoselective.[7] Tolerates many other acid-sensitive groups like N-Boc and silyl ethers.[7] |
| Iodine Catalysis | Iodine (I₂), catalytic amount in acetone. | Very mild and neutral conditions. Effective for many acetals and ketals, tolerating double bonds and hydroxyl groups.[6] |
| Solid-Phase Acid Scavenger | Benzyltriphenylphosphonium peroxymonosulfate with AlCl₃. Solid-phase grinding. | Solvent-free, rapid reaction times (5-20 min).[8] Useful for avoiding issues with dissolved acids during workup.[8] |
| Biomimetic Conditions | β-Cyclodextrin in water. | Exceptionally mild, neutral pH, and environmentally friendly.[9] Particularly effective for aromatic acetals.[9] |
Expert Insight: For most applications involving sensitive substrates post-coupling, the Indium(III) triflate method is a highly recommended starting point due to its broad functional group tolerance and excellent reported yields.[7][10]
Logic Diagram: Selecting a Deprotection Strategy
Caption: Decision tree for choosing the appropriate deprotection method.
Q3: Which diol should I use for protection? Does it matter?
Answer: Yes, the choice of diol matters as it affects the stability of the resulting acetal.
-
Ethylene Glycol (forms a 1,3-dioxolane): This is the most common choice. It is inexpensive and the resulting 5-membered ring is generally stable enough for most applications while being readily cleavable.
-
1,3-Propanediol (forms a 1,3-dioxane): The resulting 6-membered ring is often more stable to acid-catalyzed hydrolysis than its 5-membered counterpart. This can be an advantage if you are performing a reaction under mildly acidic conditions where a dioxolane might be labile. Deprotection may require slightly stronger conditions.
-
Neopentyl Glycol (2,2-dimethyl-1,3-propanediol): The gem-dimethyl group provides additional steric hindrance, significantly increasing the stability of the acetal. This is an excellent choice when maximum stability is required.
Recommendation: Start with ethylene glycol. If you observe premature deprotection during your subsequent reaction, switch to 1,3-propanediol or neopentyl glycol.
Protocols: Step-by-Step Methodologies
Protocol 1: Acetal Protection with Ethylene Glycol (Dean-Stark Method)
This protocol is the standard and most robust method for acetal formation.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add this compound (1.0 eq).
-
Reagents: Add toluene (approx. 0.2 M concentration of the aldehyde), ethylene glycol (1.5 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours when no more water is observed to be collecting.
-
Workup: Cool the reaction mixture to room temperature. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Mild Deprotection with Indium(III) Triflate
This protocol is ideal for acid-sensitive substrates.
-
Setup: To a round-bottom flask with a magnetic stirrer, dissolve the protected aldehyde (1.0 eq) in a mixture of acetone and water (typically a 9:1 or 10:1 ratio).
-
Catalyst: Add Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.01-0.1 eq).
-
Reaction: Stir the mixture at room temperature. For more resistant acetals, gentle heating (40-50 °C) may be required.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Workup: Quench the reaction with a small amount of saturated aqueous sodium bicarbonate.
-
Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography as needed.
References
-
Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Synple Chem. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Alcohol or phenol synthesis by acetal cleavage. Organic Chemistry Portal. [Link]
-
Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. Organic Chemistry Portal. [Link]
-
Protecting group. Wikipedia. [Link]
-
Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules. [Link]
-
Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry. [Link]
-
Protection of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
6-Bromo-2-chloronicotinaldehyde. PubChem. [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. [Link]
-
Acetals as protecting groups. Química Orgánica. [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jocpr.com [jocpr.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals [organic-chemistry.org]
- 8. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-6-chloronicotinaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-chloronicotinaldehyde. The unique electronic and steric properties of this substrate present specific challenges that require careful consideration of reaction parameters. This document will address common issues in a question-and-answer format, providing scientifically-grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Reaction Optimization
Question 1: I am starting to work with this compound. What are the key challenges I should anticipate with this substrate in a Suzuki coupling reaction?
Answer: this compound presents a unique set of challenges due to its structural features:
-
Differential Halogen Reactivity: The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1][2] This allows for selective coupling at the 2-position (C-Br bond). The reactivity trend for halides is typically I > Br > OTf >> Cl.[3][4]
-
Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can influence the oxidative addition step of the catalytic cycle.[1] Furthermore, the nitrogen atom can potentially coordinate to the palladium catalyst, which may affect its catalytic activity.
-
Presence of an Aldehyde Group: The aldehyde functionality is generally well-tolerated in Suzuki couplings. However, under certain conditions, it can undergo side reactions, such as aldol condensation, if strong bases or high temperatures are employed for prolonged periods.
-
Potential for Dehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene, a process known as dehalogenation.[1][5] This is particularly prevalent with electron-deficient and heteroaryl halides.[1][6]
Question 2: How do I choose the optimal catalyst system (palladium precursor and ligand) for the Suzuki coupling of this compound?
Answer: The choice of catalyst system is critical for a successful reaction.
-
Palladium Precursors: Both Pd(0) and Pd(II) precursors can be used. Common Pd(II) precursors like Pd(OAc)₂ and PdCl₂(dppf) require an in-situ reduction to the active Pd(0) species.[5] Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are also widely used.[7] For challenging couplings, palladacycles like XPhos Pd G2 have shown high activity.[8]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[9][10] These ligands promote the oxidative addition and reductive elimination steps.[10] Examples of effective ligands include:
-
Buchwald-type biaryl phosphines: SPhos and XPhos are highly versatile and often give excellent results with challenging substrates.[10]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand, though it may be less effective for more demanding couplings.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and reactivity.[11]
-
Troubleshooting Specific Issues
Question 3: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I address them?
Answer: Low or no conversion is a common issue that can often be traced back to several factors:
-
Inactive Catalyst:
-
Inefficient Oxidative Addition:
-
Cause: The oxidative addition of the aryl halide to the Pd(0) complex is the first step in the catalytic cycle.[12] For less reactive C-Cl bonds, this step can be slow. However, with the C-Br bond in this compound, this is less likely to be the rate-limiting step.
-
Solution: If you are attempting a double coupling and observing only reaction at the C-Br position, a more active catalyst system, potentially with a more electron-rich and bulky ligand, may be required to activate the C-Cl bond.[13]
-
-
Problematic Base or Solvent:
-
Cause: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.[3][14][15][16] An inappropriate base or solvent can hinder this process.
-
Solution: Screen different bases and solvents. A table of commonly used bases and solvents is provided below for reference. The solubility of the base can be a critical factor; for instance, some bases are not very soluble in purely organic solvents, and the addition of water can be beneficial.[17]
-
Table 1: Common Bases and Solvents for Suzuki Coupling
| Base | Strength | Typical Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O | A versatile and commonly used base.[8] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Often used for more challenging couplings.[18] |
| K₃PO₄ | Strong | Toluene, Dioxane | Effective in many cases, especially with bulky ligands.[1][19] |
| Na₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Another common and effective base.[20] |
| KF | Mild | Dioxane | Can be effective when base-labile functional groups are present.[11][21] |
| Solvent | Polarity | Boiling Point (°C) | Notes |
| 1,4-Dioxane | Polar aprotic | 101 | Often used with water as a co-solvent.[22] |
| Toluene | Nonpolar | 111 | Good for higher temperature reactions.[22] |
| Dimethylformamide (DMF) | Polar aprotic | 153 | High boiling point, can be difficult to remove. |
| Ethanol/Water | Polar protic | Variable | A "greener" solvent system.[8] |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | Lower boiling point, suitable for milder conditions. |
Question 4: I am observing a significant amount of dehalogenated byproduct (2-chloronicotinaldehyde). How can I minimize this side reaction?
Answer: Dehalogenation is a frequent side reaction, especially with heteroaryl halides.[1][6] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Mechanism: The formation of a palladium-hydride (Pd-H) species is believed to be the primary cause.[5] This can arise from reactions with the base, solvent (especially alcohols), or trace water.[5]
-
Mitigation Strategies:
-
Choice of Base: Avoid strongly basic conditions where possible. Weaker bases like K₂CO₃ or KF may be preferable.
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination of the desired product versus the dehalogenation pathway. Bulky, electron-rich ligands that accelerate the productive catalytic cycle can help minimize side reactions.[1]
-
Solvent: Be cautious with protic solvents like alcohols, as they can be a source of hydrides.[5] If using an alcohol/water mixture, ensure the reaction is proceeding efficiently to the desired product.
-
Boronic Acid Quality: A slow transmetalation step can allow more time for competing dehalogenation.[1] Using a high-purity, stable boronic acid or ester can promote a faster forward reaction.[1]
-
Question 5: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid to form a biaryl species is another common side reaction that reduces the yield of the desired product.
-
Cause: The primary cause of homocoupling is often the presence of oxygen.[5] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5] The presence of Pd(II) species at the start of the reaction can also promote homocoupling as a means to generate the active Pd(0) catalyst.[5]
-
Prevention:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen).[1]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.
-
Experimental Protocols & Methodologies
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization. The specific catalyst, ligand, base, and solvent may need to be adjusted for optimal results with your chosen boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Using a syringe, add the degassed solvent mixture.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[1]
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Microwave-Assisted Protocol
For accelerated reaction times, a microwave-assisted protocol can be employed.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., DMF or 1,4-Dioxane/H₂O)
-
Microwave-safe reaction vial
Procedure:
-
In a microwave-safe reaction vial, combine this compound, the arylboronic acid, palladium catalyst, and base.[2]
-
Add the solvent to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in the general protocol.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][12]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Troubleshooting Logic Flow
When encountering issues with your Suzuki coupling, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Retrieved from [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (n.d.). Retrieved from [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (2016, December 8). Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Retrieved from [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. (2025, August 6). Retrieved from [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025, August 5). Retrieved from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (n.d.). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (n.d.). Retrieved from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017, January 27). Retrieved from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019, August 11). Retrieved from [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting low yield in the bromination of 2-chloro-6-methylnicotinaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Overcoming Low Yields
Low yields in the bromination of 2-chloro-6-methylnicotinaldehyde can stem from a variety of factors, from reagent purity to reaction conditions. This section addresses the most common issues and provides targeted solutions.
Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
A lack of reactivity is a frequent hurdle, especially given the electron-deficient nature of the pyridine ring, which is further deactivated by the chloro and aldehyde substituents.[1]
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Insufficient Activation of Brominating Agent | N-Bromosuccinimide (NBS) or other Br+ sources often require a strong acid catalyst to generate a sufficiently electrophilic bromine species capable of attacking the deactivated pyridine ring.[2][3] | Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid or oleum.[2][3][4] Trifluoromethanesulfonic acid or BF3-H2O can also be effective activators for halogenating deactivated aromatic compounds.[3] |
| Low Reaction Temperature | Electrophilic aromatic substitution on highly deactivated rings often requires elevated temperatures to overcome the activation energy barrier.[5] | Gradually increase the reaction temperature. Start at room temperature and incrementally raise it, monitoring the reaction progress by TLC or HPLC. A typical range might be 40-80 °C. |
| Poor Quality of Brominating Agent | N-Bromosuccinimide (NBS) can decompose over time, appearing off-white or brown due to the formation of bromine.[6] This reduces its effectiveness. | Use freshly recrystallized NBS for best results.[6] Store NBS in a refrigerator and away from light to minimize decomposition.[6] |
| Presence of Water | Water can hydrolyze the desired product and react with the brominating agent and acid catalyst, quenching the reaction.[6][7] | Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Issue 2: Formation of Multiple Products and Byproducts
The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates a lack of selectivity and the formation of undesired side products.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Over-bromination (D-bromination) | Using an excess of the brominating agent or harsh reaction conditions can lead to the addition of a second bromine atom to the ring. | Carefully control the stoichiometry. Use a molar ratio of the brominating agent to the pyridine derivative of slightly less than 1:1 to avoid side products.[4] Add the brominating agent portion-wise to maintain a low concentration at any given time. |
| Side-Chain Bromination | Under radical conditions (e.g., initiated by light or radical initiators), bromination can occur on the methyl group (benzylic position) instead of the aromatic ring.[7][8] | Ensure the reaction is run in the dark and avoid the use of radical initiators like AIBN or benzoyl peroxide.[7] The use of a strong acid catalyst promotes the desired electrophilic aromatic substitution pathway. |
| Oxidation of the Aldehyde | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially under harsh conditions or in the presence of certain impurities. | Use purified reagents and consider running the reaction at the lowest effective temperature. A well-controlled workup is also crucial to prevent oxidation. |
| Incorrect Regioselectivity | While the directing effects of the existing substituents (chloro, methyl, and aldehyde groups) should favor bromination at the C5 position, alternative isomers can form. The interplay of inductive and mesomeric effects of the substituents determines the final regiochemical outcome.[1] | The choice of solvent and acid catalyst can influence regioselectivity. Strongly acidic media like concentrated H2SO4 generally provide good control for deactivated systems.[2][3] |
Issue 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure 5-bromo-2-chloro-6-methylnicotinaldehyde can be challenging.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Incomplete Quenching of Brominating Agent | Residual brominating agent can interfere with purification and may continue to react, leading to byproduct formation. | After the reaction is complete, quench any remaining brominating agent by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution until the characteristic bromine color disappears.[9] |
| Product is Water Soluble | The polarity of the aldehyde and the pyridine nitrogen can impart some water solubility, leading to losses during aqueous workup. | During extraction with an organic solvent (e.g., dichloromethane or ethyl acetate), saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. Perform multiple extractions with smaller volumes of solvent. |
| Co-elution of Impurities during Chromatography | Byproducts, especially isomeric ones, may have similar polarities to the desired product, making separation by column chromatography difficult. | Optimize the solvent system for column chromatography. A gradual gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Consider using high-performance liquid chromatography (HPLC) for purification of small quantities. |
| Product Degradation on Silica Gel | The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, such as aldehydes. | If degradation is suspected, neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) and then re-equilibrating with the mobile phase. Alternatively, use a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2-chloro-6-methylnicotinaldehyde?
A1: The pyridine ring is electron-deficient, and electrophilic substitution is generally disfavored compared to benzene.[1] The nitrogen atom strongly deactivates the C2, C4, and C6 positions. The existing substituents guide the incoming electrophile. The chloro and aldehyde groups are deactivating meta-directors, while the methyl group is a weak activating ortho-, para-director. The combination of these effects strongly directs the incoming bromine to the C5 position, which is meta to the deactivating groups and ortho to the activating methyl group. Therefore, the primary product is expected to be 5-bromo-2-chloro-6-methylnicotinaldehyde.
Q2: Which brominating agent is best for this reaction?
A2: N-Bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid is a common and effective choice for brominating deactivated aromatic compounds.[2][3] It is generally safer and easier to handle than liquid bromine.[6] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum have also been shown to be effective for similar pyridine derivatives and can be advantageous for large-scale production.[4]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The consumption of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, high-performance liquid chromatography (HPLC) can be used.
Q4: What are the key safety precautions for this reaction?
A4: This reaction involves corrosive and hazardous materials.
-
Brominating Agents: NBS and other brominating agents are irritants and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Strong Acids: Concentrated sulfuric acid and oleum are extremely corrosive. Handle with extreme care, using appropriate PPE. Always add acid to other solutions slowly to control the exothermic reaction.
-
Solvents: Use anhydrous organic solvents in a well-ventilated area, away from ignition sources.
-
Quenching: The quenching process can be exothermic. Add the quenching solution slowly and with cooling if necessary.
Q5: Can I use a Lewis acid catalyst instead of a Brønsted acid?
A5: Yes, Lewis acids like AlCl3 or FeCl3 are classic catalysts for electrophilic aromatic bromination.[10] They function by polarizing the Br-Br bond in Br2, making one bromine atom more electrophilic. However, for deactivated substrates like 2-chloro-6-methylnicotinaldehyde, and when using NBS, strong Brønsted acids like H2SO4 are often more effective at protonating the NBS to generate the highly reactive brominating species.[2][3]
Visualizing the Process
Proposed Reaction Mechanism
The diagram below illustrates the key steps in the electrophilic aromatic substitution for the bromination of 2-chloro-6-methylnicotinaldehyde using NBS and sulfuric acid.
Caption: Proposed mechanism for the acid-catalyzed bromination.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low yield issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Removal of tin byproducts in Stille coupling with 2-Bromo-6-chloronicotinaldehyde
A Guide to the Effective Removal of Tin Byproducts in the Synthesis of 2-Aryl-6-chloronicotinaldehyde Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing organotin byproducts from Stille coupling reactions involving 2-Bromo-6-chloronicotinaldehyde. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your purification strategies.
Troubleshooting Guide
This section is designed to address the common and often frustrating issues encountered during the purification of products from Stille coupling reactions.
Issue 1: My NMR spectrum still shows tin satellites after a standard potassium fluoride (KF) workup. What's happening?
Possible Causes & Solutions
This is a frequent challenge and can arise from several factors related to the kinetics and physical properties of the tin fluoride precipitation.
-
Incomplete Precipitation: The reaction between organotin halides (e.g., Bu₃SnCl) and KF to form the insoluble tributyltin fluoride (Bu₃SnF) is not instantaneous.
-
Solution: Increase the vigor and duration of stirring. A minimum of one hour of vigorous stirring is recommended, but overnight stirring can be even more effective. Ensure you are using a saturated aqueous solution of KF to provide a sufficient excess of fluoride ions.[1]
-
-
Formation of a Colloidal Precipitate: The precipitated Bu₃SnF can sometimes form a fine, gelatinous solid at the organic/aqueous interface, which can be difficult to separate effectively.[1]
-
Solution: After the KF wash, filter the entire biphasic mixture through a pad of Celite®. The Celite® will trap the fine precipitate, allowing for a cleaner separation of the organic and aqueous layers. Be sure to wash the Celite® pad thoroughly with your organic solvent to recover any adsorbed product.[1]
-
-
Presence of Non-Halide Tin Species: Your reaction may contain unreacted organostannane or hexaalkylditin (e.g., Bu₃SnSnBu₃) byproducts, which are less reactive towards aqueous KF.
-
Solution: Before the KF wash, consider a pre-treatment step. Dilute the crude reaction mixture in a solvent like diethyl ether or ethyl acetate and add a solution of iodine (I₂) dropwise until a faint yellow color persists. This will convert the unreacted stannane and ditin species to the corresponding organotin iodide (Bu₃SnI), which is more readily precipitated by KF.
-
Issue 2: My product yield is low after purification. Where is my product going?
Possible Causes & Solutions
Low recovery can be attributed to several stages of the workup and purification process.
-
Adsorption onto Precipitated Tin Fluoride: The high surface area of the precipitated Bu₃SnF can lead to the adsorption of your desired product.
-
Solution: After filtering to remove the tin fluoride precipitate, wash the filter cake (the solid on your filter paper or Celite®) extensively with the organic solvent used for the extraction. This will help to desorb and recover the product that is clinging to the precipitate.[1]
-
-
Degradation on Silica Gel: The inherent acidity of standard silica gel can cause degradation of acid-sensitive functional groups, such as aldehydes.
-
Losses During Aqueous Extraction: If your product has some degree of water solubility, it can be lost to the aqueous phase during the KF wash and subsequent water washes.
-
Solution: To minimize these losses, back-extract all aqueous layers with a fresh portion of your organic solvent. For products with significant aqueous solubility, consider a non-aqueous workup or purification methods such as crystallization or precipitation.[1]
-
Issue 3: My product and the tin byproducts have nearly identical Rf values on TLC. How can I separate them?
Possible Causes & Solutions
Co-elution is a common problem, especially when the polarity of the tin byproducts is similar to that of the desired product.
-
Standard Silica Gel Chromatography is Ineffective: The nonpolar nature of many organotin byproducts can make them difficult to separate from moderately polar products on standard silica gel.
-
Solution 1: Modified Silica Gel Chromatography: As mentioned previously, using silica gel treated with triethylamine (2-5% in the eluent) can alter the surface chemistry and improve separation.[1][2] Another highly effective method is to use a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate.[3]
-
Solution 2: Reverse-Phase Chromatography: If your product is sufficiently nonpolar, reverse-phase chromatography using C18-functionalized silica can be an excellent option. The highly nonpolar tin residues will be strongly retained, allowing for the elution of your product.
-
Solution 3: Scavenger Resins: For particularly challenging separations, consider using silica-based scavengers. Thiol-functionalized silica (like SiliaMetS Thiol) can covalently bind to the tin, allowing for its removal by simple filtration.[1][4]
-
Solution 4: Crystallization: If your product is a solid, recrystallization can be a very powerful purification technique. The highly disordered and often oily tin byproducts will remain in the mother liquor, leading to a highly pure crystalline product.
-
Frequently Asked Questions (FAQs)
Q1: Why is the removal of tin byproducts so critical in drug development?
A1: Organotin compounds are known to be toxic.[5][6] For active pharmaceutical ingredients (APIs), regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent limits on the levels of heavy metal impurities.[7][8] Beyond toxicity, residual tin can act as a catalyst poison in subsequent synthetic steps, leading to failed reactions.[9] It can also interfere with biological assays, producing false positives or negatives and compromising the integrity of research data. Therefore, ensuring the thorough removal of tin to parts-per-million (ppm) levels is a critical aspect of process safety and data reliability in pharmaceutical chemistry.[1]
Q2: Can you explain the chemistry behind the KF wash?
A2: The effectiveness of the potassium fluoride wash is based on the high affinity of fluoride ions for tin. The organotin byproducts, such as tributyltin chloride (Bu₃SnCl), react with potassium fluoride in a biphasic mixture. This reaction forms tributyltin fluoride (Bu₃SnF), which is a white solid that is poorly soluble in both organic solvents and water.[10] This precipitation effectively removes the tin from the organic phase. The resulting solid can then be physically separated by filtration.
Caption: Mechanism of tin removal via KF wash.
Q3: What are some alternative, fluoride-free methods for removing tin?
A3: While the fluoride wash is common, several other methods can be employed, particularly if your molecule is sensitive to fluoride ions.
-
Aqueous Ammonia Wash: Washing the organic layer with an aqueous solution of ammonia can help remove some tin species.[2]
-
DBU/Iodine Treatment: A workup involving 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine has been reported to be effective. The reaction mixture is diluted with an etheral solvent, treated with a slight excess of DBU, followed by the addition of an iodine solution. The resulting tin species can then be removed by column chromatography.
-
Potassium Carbonate on Silica: As mentioned in the troubleshooting section, using a stationary phase of 10% w/w K₂CO₃ in silica gel for flash chromatography is a powerful, fluoride-free method for capturing organotin impurities.[3]
Q4: How should I properly clean glassware that has been in contact with organotin reagents?
A4: Due to their toxicity, it is crucial to decontaminate glassware that has been exposed to organotin compounds. A common and effective procedure is to soak all contaminated glassware (including stir bars) in a bath of commercial bleach overnight.[11] The oxidizing nature of the bleach (hypochlorite) breaks down the organotin compounds into less harmful inorganic tin oxides.[11] After the bleach soak, the glassware can be cleaned using standard laboratory procedures. It is advisable to maintain a separate waste stream for the initial bleach quench.[11]
Visualizing the Stille Coupling Catalytic Cycle
Understanding the main reaction pathway can help in diagnosing side reactions and the origin of byproducts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lead, Cadmium and Nickel Contents of Some Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. reddit.com [reddit.com]
Technical Support Center: 2-Bromo-6-chloronicotinaldehyde in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-chloronicotinaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block in cross-coupling reactions. Our focus is to empower you with the knowledge to overcome common challenges, particularly the prevention of homocoupling side reactions, and to achieve high-yield, selective transformations.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable solutions.
Question 1: I am observing a significant amount of a symmetrical bipyridine byproduct, the homocoupling product of my this compound starting material. What is causing this and how can I minimize it?
Answer:
The formation of a symmetrical bipyridine dimer from this compound is a classic case of aryl halide homocoupling. This side reaction is typically promoted by the palladium catalyst itself, especially under conditions that favor the formation of Pd(0) nanoparticles or when the oxidative addition of the aryl halide is slow relative to other processes. With a substrate like this compound, the electron-deficient nature of the pyridine ring can make oxidative addition more facile, but competing pathways can still arise.[1][2]
Underlying Causes and Solutions:
-
Slow Transmetalation: If the transmetalation step with your coupling partner (e.g., a boronic acid in a Suzuki-Miyaura reaction) is slow, the lifetime of the Ar-Pd(II)-X intermediate is extended. This intermediate can then react with another molecule of the starting material, leading to homocoupling.
-
Solution: Ensure your boronic acid is of high purity and activated efficiently. The choice of base is critical here. For base-sensitive substrates with an aldehyde group, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like hydroxides, which can cause unwanted side reactions with the aldehyde.[3][4]
-
-
Catalyst System: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus homocoupling.
-
Solution: Employing bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, can promote the desired reductive elimination step to form the cross-coupled product and can also help prevent the formation of bridged palladium species that can lead to homocoupling.[5]
-
-
Reaction Concentration: High concentrations of the aryl halide can increase the probability of homocoupling.
-
Solution: While seemingly counterintuitive, running the reaction at a slightly lower concentration can sometimes disfavor the bimolecular homocoupling pathway.
-
Question 2: My main impurity is the homocoupling product of my boronic acid reagent in a Suzuki-Miyaura coupling with this compound. What are the primary reasons for this, and what is the most effective way to prevent it?
Answer:
The homocoupling of boronic acids is one of the most common side reactions in Suzuki-Miyaura coupling. This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction not only consumes your valuable nucleophile but also complicates purification.
Primary Causes and Prevention Strategies:
-
Presence of Dissolved Oxygen: This is the most significant contributor to boronic acid homocoupling. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a catalytic cycle that exclusively promotes the homocoupling of the boronic acid.[6][7]
-
Solution: Rigorous Deoxygenation. Before adding the palladium catalyst, it is imperative to thoroughly degas the reaction mixture. This can be achieved by:
-
Inert Gas Sparging: Bubbling argon or nitrogen through the stirred reaction mixture for 15-30 minutes. A subsurface sparge is most effective.[8]
-
Freeze-Pump-Thaw: For more sensitive reactions, performing three to five cycles of freezing the solvent, applying a vacuum, and thawing under an inert atmosphere is highly effective.
-
-
-
Residual Palladium(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, any unreduced Pd(II) can directly catalyze the homocoupling of the boronic acid.
-
Solution 1: Use a Pd(0) Precatalyst. Employing a well-defined Pd(0) precatalyst, such as Pd₂(dba)₃ or a palladacycle like XPhos Pd G3, can minimize the amount of initial Pd(II).[5]
-
Solution 2: Add a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, can help to ensure the complete reduction of the Pd(II) precatalyst to the active Pd(0) state without interfering with the main catalytic cycle.[8][9][10]
-
Question 3: I am trying to achieve selective coupling at the C-Br bond of this compound, but I am getting a mixture of products, including coupling at the C-Cl bond. How can I improve the chemoselectivity?
Answer:
Achieving chemoselectivity in the cross-coupling of dihalogenated heterocycles is a common challenge. Generally, for dihalopyridines, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl, which is governed by the bond dissociation energies.[11] Thus, selective coupling at the C-Br bond is expected. However, electronic effects of the pyridine nitrogen and the reaction conditions can influence this selectivity.
Factors Influencing Chemoselectivity and Optimization Strategies:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining the site of oxidative addition.
-
Solution: For selective coupling at the more reactive C-Br bond, ligands with moderate steric bulk are often effective. However, to favor reaction at the less reactive C-Cl bond, very bulky ligands like IPr (an N-heterocyclic carbene) have been shown to sometimes reverse the expected selectivity.[9][12] For your goal of C-Br selectivity, standard bulky monophosphine ligands should be a good starting point.
-
-
Catalyst System: The nature of the active catalytic species can influence selectivity.
-
Solution: Using a well-defined precatalyst can provide more predictable selectivity compared to generating the active catalyst in situ from a simple palladium salt and ligand, which can sometimes lead to different active species.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the pathway with the lower activation energy, which is typically the oxidative addition to the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: This substrate presents a few challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altering its reactivity.[13] The aldehyde group, while often tolerated, can sometimes interact with the catalyst or be sensitive to certain basic conditions.[8][14] Finally, the presence of two different halogens requires careful control of reaction conditions to achieve selective coupling.[9][15]
Q2: Should I protect the aldehyde group before performing the cross-coupling reaction?
A2: In many cases, modern palladium catalysts and reaction conditions are tolerant of aldehyde functionalities. However, if you are experiencing low yields or significant side reactions that appear to involve the aldehyde, protection may be necessary. A common strategy is to convert the aldehyde to an acetal, which is stable to the basic conditions of many cross-coupling reactions and can be easily deprotected afterward.
Q3: What is protodeboronation and how can I avoid it with my boronic acid?
A3: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile. This is often promoted by excess water, high temperatures, or harsh basic conditions. To minimize protodeboronation, use anhydrous solvents where possible, avoid excessively high temperatures, and consider using a milder base like K₃PO₄.[14]
Q4: Can the purity of my this compound affect the reaction outcome?
A4: Absolutely. Impurities in your starting material can have a significant impact on the reaction. For instance, any residual starting materials from its synthesis could interfere with the catalytic cycle. It is always recommended to use highly purified starting materials for cross-coupling reactions.
Experimental Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Boronic Acid Homocoupling
This protocol is a starting point and may require optimization for your specific boronic acid.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a bulky monophosphine ligand (e.g., SPhos, 0.1 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane/water) via syringe.
-
Deoxygenation: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 0.05 equiv.).
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Ligand and Base Selection for Controlling Homocoupling and Selectivity
| Parameter | Recommendation for Minimizing Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd₂(dba)₃, Palladacycles) | Reduces the amount of Pd(II) available for boronic acid homocoupling. |
| Ligand | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos) | Promotes reductive elimination of the desired product and can suppress homocoupling.[5] |
| Base | Milder inorganic bases (e.g., K₃PO₄, K₂CO₃) | Effectively activates the boronic acid while being less likely to cause side reactions with the aldehyde.[3][4] |
| Additive | Potassium Formate (optional) | Acts as a mild reducing agent to ensure complete reduction of any Pd(II) to active Pd(0).[8][9][10] |
Visualizing Reaction Pathways
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oa.tib.eu [oa.tib.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent for purifying 2-Bromo-6-chloronicotinaldehyde
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-6-chloronicotinaldehyde via recrystallization. As a substituted pyridine derivative, this compound is a valuable building block in the synthesis of more complex molecules.[1] Achieving high purity is critical for downstream applications, and this guide offers a systematic approach to developing a robust recrystallization protocol.
Understanding the Recrystallization Challenge
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[2] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, a solid at room temperature, finding the optimal solvent system is the most critical step for successful purification.[3]
Core Principles of Solvent Selection
The "like dissolves like" principle is a foundational concept in determining a suitable solvent. This compound is a polar molecule due to the presence of the aldehyde group and the nitrogen atom in the pyridine ring, as well as the halogen substituents. Therefore, solvents with moderate to high polarity are likely to be good candidates.
A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of the crude material in various solvents at both room temperature and their boiling points.
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent for this compound.
Caption: A decision-making workflow for selecting a recrystallization solvent.
Experimental Protocols
Protocol 1: Single Solvent Screening
-
Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature) : To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]
-
Heating : If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Observation : A suitable solvent will result in the formation of well-defined crystals.
Protocol 2: Recrystallization from a Single Solvent
-
Dissolution : In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling : Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals rather than a precipitate.[2]
-
Ice Bath : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals under vacuum to remove residual solvent.
Data Summary: Potential Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale for Screening |
| Heptane/Hexane | Non-polar | 98 / 69 | Good for "oiling out" non-polar impurities. Likely a poor solvent for the target compound, making it a candidate for a mixed solvent system. |
| Toluene | Moderately Polar | 111 | The aromatic nature may offer favorable interactions. |
| Ethyl Acetate | Moderately Polar | 77 | A versatile solvent that often works well for moderately polar compounds. |
| Isopropanol | Polar, Protic | 82 | The hydroxyl group can engage in hydrogen bonding. |
| Ethanol | Polar, Protic | 78 | Similar to isopropanol, a common and effective recrystallization solvent. |
| Water | Very Polar, Protic | 100 | Unlikely to be a good single solvent due to the organic nature of the compound, but could be a "poor" solvent in a mixed system with a more organic-soluble solvent like ethanol or acetone.[5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. [6] - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[7] - Scratch the inside of the flask with a glass rod at the meniscus to provide a nucleation site.[6] - Add a "seed" crystal of pure this compound if available.[6] |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly.[2] - Significant impurities are present, depressing the melting point. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] - Consider using a lower-boiling point solvent or a mixed solvent system. |
| Low recovery of the purified product. | - Too much solvent was used , leaving a significant amount of the compound in the mother liquor.[7] - Premature crystallization during hot filtration. - The crystals were washed with solvent that was not ice-cold. | - Concentrate the mother liquor and attempt to recover a second crop of crystals. - Ensure all glassware for hot filtration is pre-heated. - Always use ice-cold solvent for washing the collected crystals. |
| The purified product is still impure. | - The cooling process was too rapid , trapping impurities within the crystal lattice.[7] - The chosen solvent is not effective at separating the specific impurities present. | - Repeat the recrystallization, ensuring a slow cooling rate. Insulating the flask can help. - Try a different solvent or a mixed solvent system. - If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (use sparingly as it can adsorb the product).[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for this compound?
A1: Based on its structure, moderately polar solvents are a good starting point. We recommend beginning with isopropanol or ethyl acetate. Perform small-scale solubility tests as outlined in Protocol 1 to confirm their suitability.
Q2: How do I choose a mixed solvent system?
A2: A mixed solvent system is ideal when no single solvent has the desired solubility profile.[4] You need a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). A common example is ethanol (good) and water (poor), or ethyl acetate (good) and hexane (poor).[5]
Q3: My compound has an oily consistency. Can I still use recrystallization?
A3: Recrystallization is intended for solid materials.[2] If your crude product is an oil, it may contain a significant amount of impurities. Consider an alternative purification method like column chromatography first, and then recrystallize the resulting solid.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: The most common method is to measure the melting point. A pure compound will have a sharp and elevated melting point compared to the crude material.[2] Further confirmation can be obtained using analytical techniques such as NMR, HPLC, or GC-MS.
Q5: What safety precautions should I take?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When heating flammable organic solvents, use a heating mantle or a steam bath, never an open flame.
References
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- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to 2-Bromo-6-chloronicotinaldehyde
Welcome to the comprehensive technical support guide for 2-Bromo-6-chloronicotinaldehyde (CAS No. 1060815-60-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling, storage, and utilization of this versatile synthetic building block. This guide also offers troubleshooting advice for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Safety and Handling
This section addresses the most common inquiries regarding the safe management of this compound in a laboratory setting.
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance and should be handled with care. The primary hazards include:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: It is known to cause skin irritation.[1][2]
-
Serious Eye Irritation: This compound can cause serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive risk assessment should always be conducted prior to handling. However, the following PPE is strongly recommended to minimize exposure:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles. Standard safety glasses are not sufficient.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove's breakthrough time to ensure it is appropriate for the duration of the handling task.[3]
-
Body Protection: A flame-retardant lab coat is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
Q3: What are the proper storage conditions for this compound?
A3: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] It should be stored away from incompatible materials, particularly strong oxidizing agents and strong bases.[3]
Q4: What is the correct procedure for disposing of this compound and contaminated waste?
A4: this compound is considered hazardous waste and must not be disposed of in regular trash or down the drain. All waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, properly labeled, and sealed hazardous waste container. This container should be clearly marked with "Hazardous Waste" and the full chemical name. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for proper disposal.
Q5: What are the immediate first aid measures in case of accidental exposure?
A5: In the event of exposure, prompt action is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][5][6] If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][5] Seek immediate medical attention.[5]
Section 2: Experimental Troubleshooting Guide
This section provides practical advice for overcoming common challenges encountered during chemical reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity of this compound
The synthetic utility of this compound stems from its distinct reactive sites: the bromine atom, the chlorine atom, and the aldehyde group. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[7] This chemoselectivity allows for sequential functionalization, with the C-Br bond reacting preferentially.
Common Issues in Cross-Coupling Reactions and Their Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, poisoning the catalyst.[8] | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.[7] - Consider using a pre-formed palladium catalyst. |
| Ineffective Base: The chosen base may not be strong enough to facilitate transmetalation or may be incompatible with other functional groups. | - For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] - For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often effective.[9] | |
| Poor Reagent/Solvent Quality: Presence of oxygen or moisture can deactivate the catalyst and/or lead to side reactions like protodeboronation in Suzuki couplings. | - Ensure all solvents are anhydrous and thoroughly degassed. - Run the reaction under a strict inert atmosphere (Nitrogen or Argon).[7] | |
| Formation of Homocoupling Byproducts | Catalyst Choice: Some palladium sources, particularly Pd(II) pre-catalysts, can promote the homocoupling of boronic acids.[7] | - Use a Pd(0) source like Pd(PPh₃)₄ or generate it in situ from Pd₂(dba)₃.[7] - The presence of oxygen can also promote homocoupling of organoboron reagents.[7] |
| Hydrodehalogenation (Loss of Br or Cl) | Source of Hydride: Water, alcohols, or certain bases can act as a hydride source. | - Ensure strictly anhydrous conditions. - Lowering the reaction temperature may disfavor this pathway.[7] |
| Side Reactions Involving the Aldehyde Group | Reduction to Alcohol: The aldehyde can be reduced to the corresponding alcohol, a side reaction often mediated by the palladium catalyst.[1] | - Lower the reaction temperature.[1] - The most effective solution is to protect the aldehyde group as an acetal prior to the coupling reaction.[1] |
| Reaction with Nucleophiles: In reactions like the Buchwald-Hartwig amination, the amine nucleophile can react with the aldehyde to form an imine.[1] | - Protect the aldehyde group.[1] - Alternatively, use a highly active catalyst system to favor the desired C-N coupling kinetically.[1] |
Protecting the Aldehyde Group: A Recommended Workflow
To circumvent side reactions involving the aldehyde, protecting it as an acetal is a highly effective strategy. Acetals are stable under the basic conditions of most cross-coupling reactions and can be readily deprotected under acidic conditions.[10]
Section 3: Representative Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction with this compound. This protocol is based on established procedures for structurally similar compounds and serves as a starting point for experimental design.[3][5]
Objective: To synthesize 2-aryl-6-chloronicotinaldehyde via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.) or Pd₂(dba)₃ (0.025 equiv.) with a suitable ligand (e.g., SPhos, 0.1 equiv.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if applicable), followed by the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-6-chloronicotinaldehyde.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. In Wikipedia. Retrieved from [Link]
-
Hesperian Health Guides. (2024). First aid for chemicals. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Reactions with 2-Bromo-6-chlorotoluene. BenchChem.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45588196, 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). Side reactions of the aldehyde group in 5-Bromonicotinaldehyde during coupling. BenchChem.
- BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chlorotoluene. BenchChem.
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
-
NROChemistry. (n.d.). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Monitoring Reactions of 2-Bromo-6-chloronicotinaldehyde by TLC
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-Bromo-6-chloronicotinaldehyde. Here, we synthesize fundamental principles with practical, field-tested insights to empower you to obtain clear, reproducible, and accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the progress of my reaction with this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique for real-time reaction monitoring.[1][2] Its primary advantages in the context of reactions with this compound include:
-
Speed and Efficiency: A TLC plate can be prepared, run, and analyzed in a matter of minutes, providing immediate feedback on the consumption of starting material and the formation of the product.
-
Minimal Sample Requirement: Only a minuscule amount of the reaction mixture is needed to perform the analysis, preserving your valuable material.[1]
-
Visual Confirmation: TLC offers a direct visual representation of the reaction's progress, allowing for a qualitative assessment of the presence of starting materials, intermediates, and products.[3][4]
Q2: What is the fundamental principle behind TLC separation of this compound and its reaction products?
A2: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[2][5] The separation is driven by differences in the polarity of the compounds.
-
Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica gel and thus travel a shorter distance up the plate.
-
Mobile Phase: The mobile phase is a solvent that moves up the plate via capillary action. Less polar compounds will have a greater affinity for the mobile phase and will be carried further up the plate.
In a typical reaction, the polarity of the product will differ from that of the starting material, this compound. This difference in polarity is what allows for their separation on a TLC plate.
Q3: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A3: The choice of the solvent system is critical for achieving good separation. A common starting point for compounds of intermediate polarity, like many derivatives of this compound, is a mixture of a non-polar solvent and a moderately polar solvent. A widely used combination is hexanes and ethyl acetate .
The ideal solvent system should result in a retention factor (Rf) of approximately 0.3-0.4 for the starting material. The Rf is a measure of how far a compound travels up the TLC plate and is calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [6]
| Solvent System Composition | Expected Outcome for this compound | Rationale |
| 100% Hexanes | Rf ≈ 0 | The solvent is too non-polar to move the relatively polar starting material up the plate. |
| 20% Ethyl Acetate in Hexanes | Rf ≈ 0.2 - 0.4 | A good starting point for achieving optimal separation. |
| 50% Ethyl Acetate in Hexanes | Rf ≈ 0.5 - 0.7 | The solvent may be too polar, causing all components to travel too far up the plate. |
| 100% Ethyl Acetate | Rf ≈ 1 | The solvent is too polar, resulting in poor separation of components. |
Q4: How do I visualize the spots on the TLC plate, given that this compound and many of its products are colorless?
A4: Since this compound is an aromatic aldehyde, it possesses a UV-active chromophore. Therefore, the primary method of visualization is UV light at 254 nm .[7][8]
-
UV Visualization: Most commercial TLC plates contain a fluorescent indicator. When the plate is irradiated with UV light, the background will fluoresce (usually green), and compounds that absorb UV light will appear as dark spots.[7][8]
For compounds that are not UV-active or for additional confirmation, chemical stains can be used.[9]
-
Potassium Permanganate Stain: This stain is effective for visualizing compounds that can be oxidized, such as aldehydes and alcohols. It will appear as yellow-brown spots on a purple background.[9]
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors for different functional groups upon heating.[10]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will appear as orange or yellow spots.[8][10][11]
Experimental Protocol: Monitoring a Reaction by TLC
This protocol outlines the step-by-step procedure for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Solvent system (e.g., 20% ethyl acetate in hexanes)
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Forceps
Procedure:
-
Chamber Saturation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform development of the TLC plate.
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel. Mark three evenly spaced points on this line for spotting.
-
Spotting the Plate:
-
Lane 1 (Starting Material - SM): Dissolve a small amount of pure this compound in a suitable volatile solvent (e.g., ethyl acetate). Using a capillary tube, touch the solution to the leftmost mark on the origin. The spot should be small and concentrated.
-
Lane 2 (Co-spot - Co): On the middle mark, first spot the starting material solution and then, on top of the same spot, apply a sample from the reaction mixture.
-
Lane 3 (Reaction Mixture - RM): Using a clean capillary tube, take a small aliquot of the reaction mixture and spot it on the rightmost mark.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the solvent level.[1] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Completion of Development: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the solvent to evaporate completely from the plate. Visualize the spots under a UV lamp in a dark environment. Circle the visible spots with a pencil.
Troubleshooting Guide
Problem 1: My spots are streaking up the plate.
-
Possible Cause: The sample is too concentrated, leading to overloading of the stationary phase.
-
Solution: Dilute the sample before spotting it on the TLC plate.
Problem 2: The Rf values are too high (spots are too close to the solvent front).
-
Possible Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., switch from 20% ethyl acetate in hexanes to 10% ethyl acetate in hexanes).
Problem 3: The Rf values are too low (spots have barely moved from the origin).
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., switch from 20% ethyl acetate in hexanes to 30% ethyl acetate in hexanes).
Problem 4: I can't see any spots on the TLC plate.
-
Possible Cause 1: The sample is too dilute.
-
Solution 1: Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.
-
Possible Cause 2: The compound is not UV-active.
-
Solution 2: Use a chemical stain for visualization.
-
Possible Cause 3: The origin line was submerged in the solvent.
-
Solution 3: Ensure the origin line is above the solvent level in the developing chamber.
Visualizing the Workflow and Troubleshooting
Caption: A streamlined workflow for monitoring reactions using TLC.
Caption: A decision tree for troubleshooting common TLC issues.
References
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 24. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Chemguide. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Stains for Developing TLC Plates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, April 30). Quantitative Characteristics of Toxic Compounds According to the Solvent Type. Retrieved from [Link]
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Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-2-chloronicotinaldehyde. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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MOLBASE. (n.d.). This compound price & availability. Retrieved from [Link]
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YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
-
YouTube. (2024, September 18). TLC for reaction monitoring #chemistry. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis for Confirming the Structure of 2-Bromo-6-chloronicotinaldehyde Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the very foundation upon which successful drug discovery is built. The journey from a promising lead compound to a clinically viable drug candidate is paved with rigorous analytical checkpoints, each designed to ensure the identity, purity, and stability of the molecule. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly proton (¹H) NMR, stands as a uniquely powerful and indispensable tool for the unambiguous determination of molecular architecture.[1] This guide provides an in-depth, experience-driven comparison of ¹H NMR analysis for the structural confirmation of 2-Bromo-6-chloronicotinaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry, against other analytical alternatives.
The core principle of this guide is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a self-validating system of analysis. We will explore the nuances of ¹H NMR, from sample preparation to spectral interpretation, and provide the rationale for its superiority in this specific application, supported by comparative data and established scientific principles.
The Unique Challenge: Structural Isomerism in Halogenated Nicotinaldehydes
The synthesis of substituted pyridines, such as this compound, can often lead to a mixture of constitutional isomers. For instance, the positions of the bromo and chloro substituents can be interchanged, or the aldehyde group could be at a different position on the pyridine ring. These subtle structural differences can have profound effects on the molecule's biological activity and toxicity. Therefore, an analytical technique that can definitively distinguish between these isomers is paramount.
Part 1: ¹H NMR Spectroscopy - The Gold Standard for Structural Elucidation
¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the magnetic properties of its hydrogen nuclei (protons).[1] The chemical environment of each proton dictates its resonance frequency (chemical shift), the number of neighboring protons determines the splitting pattern (multiplicity), and the relative number of protons is given by the integration of the signal.[2][3] It is this wealth of information that makes ¹H NMR exceptionally suited for isomer differentiation.
Anticipated ¹H NMR Spectrum of this compound
Based on the known effects of bromo, chloro, and aldehyde substituents on a pyridine ring, we can predict the key features of the ¹H NMR spectrum for the target molecule.[4][5]
-
Aldehyde Proton (CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm .[6][7]
-
Pyridine Ring Protons: The two protons on the pyridine ring are in distinct chemical environments and will therefore have different chemical shifts.
-
H-4: This proton is situated between the nitrogen atom and the aldehyde-bearing carbon. It is expected to be a doublet.
-
H-5: This proton is adjacent to the bromine-bearing carbon and will also appear as a doublet.
-
The coupling between these two protons (ortho-coupling) will result in a characteristic doublet of doublets or two distinct doublets, with a coupling constant (J-value) typically in the range of 7-9 Hz . The precise chemical shifts will be influenced by the combined electronic effects of the substituents. Aromatic protons generally resonate between 6.5 and 8.0 ppm .[5]
-
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A robust and reproducible protocol is critical for obtaining high-quality, interpretable NMR data.
Step 1: Sample Preparation - The Foundation of a Good Spectrum
-
Analyte Purity: Begin with a sample of the this compound derivative that has been purified by a suitable method (e.g., column chromatography, recrystallization) to remove starting materials, byproducts, and residual solvents. Common impurities can be identified by their characteristic NMR signals.[8][9][10][11]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte.[12] Chloroform-d (CDCl₃) is a common first choice for many organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[13]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[14][15] This concentration is generally sufficient for routine ¹H NMR analysis on modern spectrometers.[13]
-
Transfer and Filtration: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, transfer the solution to a clean, high-quality 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that can degrade the spectral resolution.[15]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[3]
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for obtaining sharp, well-resolved peaks.[12]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans: For a sample of adequate concentration, 8 to 16 scans are usually enough to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).
-
Step 3: Data Processing
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
Visualizing the Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process for structural confirmation.
Caption: Workflow for structural validation using ¹H NMR.
Part 2: Data Interpretation - Decoding the Molecular Structure
The power of ¹H NMR lies in the detailed interpretation of the resulting spectrum. Let's consider a hypothetical but realistic dataset for our target molecule, this compound.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 10.15 | s | 1H | - | CHO |
| 8.10 | d | 1H | 8.0 | H-4 |
| 7.85 | d | 1H | 8.0 | H-5 |
Analysis of the Data:
-
Aldehyde Proton: The singlet at 10.15 ppm with an integration of 1H is characteristic of an aldehyde proton, confirming the presence of this functional group.[16]
-
Aromatic Protons: The two doublets at 8.10 and 7.85 ppm, each integrating to 1H, are indicative of two protons on the pyridine ring.
-
Coupling Constant: The coupling constant of 8.0 Hz for both doublets is typical for ortho-coupling between adjacent protons on an aromatic ring, confirming their spatial relationship.[17]
-
Chemical Shifts of Aromatic Protons: The downfield shifts of these protons are consistent with the presence of two electron-withdrawing halogen substituents on the pyridine ring.
Distinguishing from a Potential Isomer: 2-Chloro-6-bronicotinaldehyde
While the ¹H NMR spectrum of the chloro-bromo isomer would be very similar, subtle differences in the chemical shifts of the aromatic protons might be observable due to the different electronic effects of bromine and chlorine. However, for unambiguous confirmation, especially in cases of very similar isomers, more advanced NMR techniques or complementary analytical methods may be employed.
Part 3: Comparison with Alternative Analytical Techniques
While ¹H NMR is the cornerstone of structural elucidation, a comprehensive analysis often involves a combination of techniques.[18][19]
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Strengths | Weaknesses | Application for this compound |
| ¹H NMR Spectroscopy | Provides detailed information on the chemical environment, connectivity, and relative number of protons. Excellent for distinguishing isomers.[1] | Requires a relatively pure sample and a sufficient amount of material. | Primary and essential technique for unambiguous structural confirmation. |
| ¹³C NMR Spectroscopy | Provides information on the carbon framework of the molecule.[2] | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[14] | Complements ¹H NMR by confirming the number and types of carbon atoms. |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern of the molecule.[1] | Does not provide detailed information on the connectivity of atoms, making it difficult to distinguish between isomers. | Confirms the molecular formula but cannot definitively distinguish between positional isomers. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule.[19] | The "fingerprint" region can be complex and difficult to interpret for definitive structural elucidation. | Confirms the presence of the aldehyde (C=O stretch) and aromatic (C=C and C-H stretches) functionalities. |
| X-ray Crystallography | Provides the absolute, three-dimensional structure of a molecule in the solid state. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution. | The "gold standard" for absolute structure determination if a suitable crystal can be grown. |
Logical Decision-Making for Structural Confirmation
The following diagram outlines the decision-making process for confirming the structure of a this compound derivative.
Caption: Decision tree for structural confirmation.
Conclusion: The Central Role of ¹H NMR
In the rigorous process of drug development, there is no room for ambiguity in the structural identity of a compound. For the specific challenge of confirming the structure of this compound derivatives and distinguishing them from their isomers, ¹H NMR spectroscopy emerges as the most powerful and informative single technique. Its ability to provide a detailed picture of the proton framework of a molecule is unparalleled by other common analytical methods. While techniques like Mass Spectrometry and IR Spectroscopy provide valuable complementary information, they lack the definitive isomer-differentiating power of ¹H NMR. For absolute confirmation, especially in challenging cases, advanced 2D NMR experiments or X-ray crystallography may be necessary. However, for the vast majority of routine structural verifications in a drug discovery setting, a well-acquired and expertly interpreted ¹H NMR spectrum remains the gold standard, providing the confidence and certainty required to advance a compound through the development pipeline.
References
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- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Chem 360 Handouts.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Various Authors. (2014). Which techniques are most helpful in characterizing the structure of an unknown compound? [Forum discussion]. ResearchGate.
- Elyashberg, M. (2025). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 44(11), 4342-4347.
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- Pankow, J. F., & Luo, W. (2002). Fraction of free-base nicotine in fresh smoke particulate matter from the Eclipse "cigarette" by 1H NMR spectroscopy. Chemical Research in Toxicology, 15(8), 1045-1050.
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- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
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- ResearchGate. (n.d.). Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones.
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A Senior Application Scientist's Guide to Alternative Reagents for the Formylation of 2-Bromo-6-Chloropyridine
Introduction: The Strategic Importance of Formylated Dihalopyridines
In the landscape of pharmaceutical development and agrochemical synthesis, the pyridine scaffold is a cornerstone. Its derivatives are integral to a vast array of bioactive molecules. Specifically, dihalogenated pyridines, such as 2-bromo-6-chloropyridine[1], serve as versatile building blocks. The introduction of a formyl (-CHO) group onto this ring system unlocks a gateway of chemical transformations, allowing for the construction of complex molecular architectures. The resulting 2-bromo-6-chloro-x-formylpyridine is a critical intermediate, where the aldehyde function provides a handle for reactions like reductive amination, Wittig olefination, and oxidation to a carboxylic acid, while the two distinct halogen atoms (Br and Cl) offer orthogonal sites for subsequent cross-coupling reactions.
However, the inherent electron-deficient nature of the pyridine ring poses a significant challenge to classical electrophilic aromatic substitution reactions, such as formylation.[2] This guide provides an in-depth comparison of alternative reagents and methodologies for the successful formylation of 2-bromo-6-chloropyridine, moving beyond theoretical concepts to provide actionable, field-proven insights and experimental data for the discerning researcher.
Methodology Comparison: Choosing the Optimal Path to Formylation
The selection of a formylation strategy is not a one-size-fits-all decision. It is a function of desired regioselectivity, available starting materials, functional group tolerance, and considerations of safety and scalability. We will explore three primary strategies: Organometallic-mediated formylation, modified electrophilic aromatic substitutions, and emerging C-H activation techniques.
Organometallic-Mediated Formylation: Precision Through Halogen Dance
This approach is arguably the most common and reliable for introducing a formyl group onto a dihalopyridine ring. The core principle involves converting a carbon-halogen bond into a carbon-metal bond, creating a potent nucleophilic pyridyl species that readily attacks an electrophilic formylating agent like N,N-Dimethylformamide (DMF).
The use of strong organolithium bases, such as n-butyllithium (n-BuLi), is a powerful method for regioselective formylation. The reaction proceeds via a lithium-halogen exchange mechanism. Due to the greater lability of the C-Br bond compared to the C-Cl bond, n-BuLi will selectively displace the bromine atom at the 2-position. The resulting 2-lithio-6-chloropyridine is then quenched with DMF.
Mechanism Causality: The preference for bromine exchange over chlorine is rooted in the relative bond strengths (C-Cl > C-Br) and the ability of the heavier halogen to better stabilize the transient ate-complex formed during the exchange. The reaction must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or attack on the solvent (e.g., THF).[3]
Experimental Protocol: Formylation via n-BuLi and DMF [4]
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 2-bromo-6-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Quench: Add anhydrous N,N-Dimethylformamide (DMF) (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-formylpyridine.
An operationally simpler and safer alternative to pyrophoric n-BuLi is the use of Grignard reagents. "Turbo Grignard" reagents, such as isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), are particularly effective for performing the bromine-magnesium exchange under milder conditions than traditional Grignard formation.[5]
Expertise & Experience: The LiCl in the Turbo Grignard reagent is crucial. It breaks up the polymeric aggregates of the Grignard reagent in solution, increasing its kinetic basicity and nucleophilicity. This allows the halogen-metal exchange to occur efficiently at temperatures between -10 °C and room temperature, a significant operational advantage over the -78 °C required for n-BuLi.[5]
Diagram: Organometallic Formylation Workflow
Caption: Workflow for organometallic formylation.
The Vilsmeier-Haack Reaction: A Challenging Classic
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from DMF and an acid chloride like phosphoryl chloride (POCl₃) or oxalyl chloride.[6][7]
Trustworthiness: For an electron-deficient substrate like 2-bromo-6-chloropyridine, direct C-H formylation via the Vilsmeier-Haack reaction is generally unsuccessful.[2] The low nucleophilicity of the pyridine ring is insufficient to attack the relatively mild electrophilicity of the Vilsmeier reagent. However, the reaction can be applied to more activated pyridine derivatives or heterocyclic systems that mimic the electron-rich nature of substrates like pyrrole or aniline.[7][8][9] For the target substrate, this method is not a primary choice without significant modification or activation of the ring, which would constitute a different synthetic strategy.
Diagram: Vilsmeier Reagent Formation
Caption: Formation of the Vilsmeier reagent.
Modern C-H Functionalization: The Frontier of Pyridine Synthesis
Recent advances have focused on temporarily activating the pyridine ring to render it susceptible to formylation, overcoming its inherent electronic deficiency. These methods offer novel regioselectivity and milder conditions.
A notable strategy involves the meta-selective C-H formylation of pyridines via streptocyanine intermediates.[2][10] This multi-step, one-pot process involves:
-
Activation of the pyridine with an activating agent.
-
Nucleophilic addition and ring-opening to form a streptocyanine intermediate.
-
Vilsmeier-Haack formylation on this now electron-rich intermediate.
-
Ring-closing to regenerate the aromatic pyridine ring, now bearing a formyl group at the meta-position.
While powerful, these methods are often more complex than organometallic approaches and may offer a different regioselectivity (e.g., C3 or C5 formylation) than the C2-formylation achieved via lithium-halogen exchange on 2-bromo-6-chloropyridine. However, for accessing alternative isomers, they are invaluable.[11]
Data-Driven Comparison of Formylation Reagents
| Reagent/Method | Typical Yield | Temperature | Selectivity | Key Advantages | Key Disadvantages |
| n-BuLi / DMF | Good to Excellent (70-98%)[4] | -78 °C | C2 (via Br exchange) | High yield, excellent regioselectivity, well-established. | Pyrophoric reagent, requires strict anhydrous/anaerobic conditions, cryogenic temperatures.[3] |
| i-PrMgCl·LiCl / DMF | Good (70-90%)[5] | -10 °C to RT | C2 (via Br exchange) | Safer than n-BuLi, milder reaction temperatures, commercially available. | May be slower than n-BuLi, requires a specific Grignard reagent. |
| Vilsmeier-Haack | Very Low to None | RT to 80 °C[12] | N/A | Inexpensive reagents, operationally simple for suitable substrates. | Not effective for electron-deficient pyridines like the target substrate.[2] |
| C-H Activation | Moderate to Good | Mild (RT) | C3 or C5 | Access to alternative isomers, novel reactivity, metal-free options.[2][11] | Multi-step, may require specific activating groups, less established for this specific substrate. |
Conclusion and Senior Scientist Recommendation
For the specific task of formylating 2-bromo-6-chloropyridine to obtain 6-chloro-2-formylpyridine, the organometallic-mediated approach is the most direct, reliable, and highest-yielding strategy.
-
For maximum reactivity and yield on a small to medium scale, where cryogenic capabilities and experience with pyrophoric reagents are available, n-butyllithium remains the gold standard.
-
For improved safety, scalability, and operational simplicity , the use of the isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) is the highly recommended alternative. It provides comparable yields and the same excellent regioselectivity without the hazards and stringent temperature constraints of n-BuLi.
The Vilsmeier-Haack reaction is not recommended for this unactivated substrate. Advanced C-H activation methods, while synthetically elegant, are better suited for accessing other isomers that are not achievable through the more straightforward halogen-metal exchange pathway. The choice between n-BuLi and Turbo Grignard should be made based on a careful assessment of the laboratory's safety infrastructure, scale, and desired operational workflow.
References
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Nishiwaki, N., et al. (1991). Functionalization of Pyridines via Reissert-Henze Reaction. HETEROCYCLES, 32(12), 2355. [Link]
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Nishiwaki, N., et al. (1989). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. Chemistry Letters, 18(12), 2153-2154. [Link]
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Nishiwaki, N., et al. (1989). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. ResearchGate. [Link]
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Li, J., et al. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. [Link]
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Besson, T., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
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Request PDF. (n.d.). C3-Formylation of Pyridines via Streptocyanine Intermediates. ResearchGate. [Link]
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Nishiwaki, N., et al. (1989). Reissert-Henze reaction. ResearchGate. [Link]
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Charushin, V. N., et al. (2023). Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation. PubMed. [Link]
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Wang, P., et al. (2024). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]
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Semantic Scholar. (n.d.). C3-Formylation of Pyridines via Streptocyanine Intermediates. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Data. (n.d.). Formylation - Common Conditions. [Link]
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Mohammed, T., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Chemistry & Chemical Technology. [Link]
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Patil, P. B., & Naik, V. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research in Pharmacy and Chemistry, 3(3), 643-651. [Link]
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Constantinescu, T., et al. (2011). HETEROCYCLES, Vol. 83, No. 9. [Link]
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Kovtun, A. V., et al. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]
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J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]
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ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
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Li, J., et al. (2024). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed. [Link]
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Common Organic Chemistry. (n.d.). Formylation - Lithium Halogen Exchange. [Link]
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Tidwell, J. H., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]
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A Comparative Guide to the Mass Spectrometry-Led Analysis of 2-Bromo-6-chloronicotinaldehyde Reaction Products
This guide provides an in-depth comparison of analytical methodologies for characterizing the reaction products of 2-bromo-6-chloronicotinaldehyde, a critical building block in pharmaceutical and agrochemical research. We will focus on mass spectrometry as the primary analytical tool, contextualizing its performance against orthogonal techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. The narrative is designed for researchers, scientists, and drug development professionals who require robust, validated methods for reaction monitoring and product identification.
The Synthetic Challenge: Selective Functionalization of a Dihalogenated Pyridine
This compound (CAS: 1060815-60-2) presents a versatile scaffold with three distinct reactive sites: a C-Br bond, a C-Cl bond, and an aldehyde.[1][2] In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond due to its lower bond dissociation energy.[3] This inherent chemoselectivity allows for targeted functionalization at the 2-position, leaving the chlorine at the 6-position for subsequent synthetic transformations.
For this guide, we will consider two ubiquitous and powerful C-C and C-N bond-forming reactions:
-
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid to form a 2-aryl-6-chloronicotinaldehyde.[4][5]
-
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine to yield a 2-amino-6-chloronicotinaldehyde.[6][7]
The core analytical task is not only to confirm the formation of the desired product but also to identify and quantify potential side products, such as homocoupled species or products of hydrodehalogenation.[3]
Primary Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS stands as the cornerstone for analyzing complex reaction mixtures due to its unparalleled sensitivity and specificity. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the detection and tentative identification of components at trace levels.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Vortex thoroughly and centrifuge to pellet any precipitated salts or catalyst residues.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions (ESI-QTOF):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.[8]
-
Source Temperature: 130 °C.
-
Desolvation Gas (N₂): Flow at 700 L/hr, Temperature at 400 °C.[8]
-
Acquisition Mode: Full Scan (MS¹) from m/z 100-800, followed by data-dependent MS/MS (Top 3 most intense ions).
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 15-40 eV to generate fragment ions.[8]
Causality and Rationale for Method Choices:
-
ESI Positive Mode: The pyridine nitrogen is basic and readily protonated, making positive mode ESI highly efficient for generating [M+H]⁺ ions for these classes of compounds.
-
Formic Acid: Acts as a proton source, enhancing ionization efficiency and improving chromatographic peak shape.[9]
-
Quadrupole Time-of-Flight (QTOF) Analyzer: Provides high-resolution accurate mass (HRAM) data, allowing for the determination of elemental composition and confident differentiation between isobaric species.
-
Data-Dependent MS/MS: Automatically triggers fragmentation of the most abundant ions, providing structural fingerprints that are crucial for identifying unknowns and confirming the structure of the target molecule.[10]
Interpreting the Mass Spectra: The Halogen Isotope Signature
A key feature in the mass spectra of these reaction products is the distinctive isotopic pattern conferred by the bromine and chlorine atoms.[11]
-
Bromine: Two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with nearly equal intensity.[12]
-
Chlorine: Two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. An ion with one chlorine atom will exhibit an isotopic doublet separated by 2 Da, with a 3:1 intensity ratio.[11]
The starting material, this compound, will show a complex [M]⁺˙ or [M+H]⁺ cluster with peaks at m/z 219, 221, and 223, reflecting the combined probabilities of the Br and Cl isotopes. The successful substitution of the bromine atom in a Suzuki or Buchwald-Hartwig reaction will result in a product whose mass spectrum shows only the characteristic 3:1 doublet of a monochlorinated compound. This provides immediate, powerful evidence of a successful reaction.
Comparative Analytical Techniques
While LC-MS is exceptional for rapid screening and identification, a comprehensive analysis relies on orthogonal techniques for confirmation and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, reliable, and widely accessible technique for assessing reaction conversion, product purity, and for quantification.[13]
-
Instrumentation: Standard HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
LC Conditions: The same chromatographic conditions as the LC-MS method can be used for direct comparison.
-
Detection: Monitor at 254 nm. Pyridine-containing aromatic systems exhibit strong absorbance in this region of the UV spectrum.[14] A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak purity assessment.
-
Strengths: Excellent for quantitative analysis due to its wide linear dynamic range and high reproducibility. It is less expensive and simpler to operate than an MS system.
-
Weaknesses: Provides no structural information beyond the UV spectrum. Co-eluting impurities with similar chromophores can lead to inaccurate quantification and purity assessment. It cannot identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural elucidation of organic molecules.[15] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
-
Sample Preparation: Purify a small amount of the reaction product via flash chromatography. Dissolve 5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard 1D proton (¹H) spectrum. Key parameters include spectral width (e.g., 0-12 ppm), relaxation delay (1-2 s), and number of scans (typically 8-16 for sufficient signal-to-noise).[15]
-
Analysis: The disappearance of the proton signal adjacent to the bromine atom and the appearance of new aromatic signals from the coupled partner (in a Suzuki reaction) or new aliphatic/aromatic signals (in a Buchwald-Hartwig amination) provide conclusive proof of structure. Chemical shifts and coupling constants are diagnostic for the substitution pattern on the pyridine ring.[16][17]
-
Strengths: Unrivaled for definitive structure confirmation. Provides detailed information on molecular connectivity and stereochemistry that no other technique can match.
-
Weaknesses: Relatively low sensitivity compared to mass spectrometry, requiring a purified and more concentrated sample. It is a low-throughput technique and not suitable for analyzing complex mixtures directly from a reaction crude.
Data and Performance Comparison
The following table summarizes the key performance characteristics of each analytical technique in the context of analyzing this compound reaction products.
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC-UV | NMR Spectroscopy |
| Primary Use | Identification & Screening | Quantification & Purity | Structure Elucidation |
| Specificity | High (Mass, Fragments, Isotopes) | Low (Retention Time, UV Spectrum) | Very High (Chemical Shifts, Couplings) |
| Sensitivity | Very High (pg-ng) | Moderate (ng-µg) | Low (µg-mg) |
| Throughput | High (minutes per sample) | High (minutes per sample) | Low (minutes to hours per sample) |
| Sample Requirement | Diluted crude or purified | Diluted crude or purified | Purified, relatively concentrated |
| Cost & Complexity | High | Low | High |
| Key Information | Molecular Weight, Elemental Formula, Structural Fragments | Purity (%), Concentration | Atomic Connectivity, Stereochemistry |
Visualizing the Analytical Workflow
A robust analytical strategy integrates these techniques to provide a complete picture of the reaction outcome.
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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-6-chloronicotinaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloronicotinaldehyde is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its trifunctional nature—possessing an aldehyde, a chloro-substituent, and a bromo-substituent on a pyridine scaffold—offers a versatile platform for a multitude of chemical transformations. The strategic placement of these groups allows for selective and sequential reactions, making it a high-value intermediate. However, its utility is intrinsically linked to its accessibility. The efficiency, cost-effectiveness, and scalability of its synthesis are critical considerations for any research or development program.
This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound. We will dissect each pathway, moving beyond a mere list of steps to explain the causality behind experimental choices. By grounding our analysis in technical data and field-proven insights, this document aims to empower researchers to select the optimal synthetic strategy for their specific needs, whether for bench-scale discovery or pilot-scale production.
Route 1: The Classic Sandmeyer Approach from an Amino Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aromatic amine into a halide via a diazonium salt intermediate.[2] This multi-step approach is valued for its robustness and predictability, though it requires careful handling of the potentially unstable diazonium salts.
Overview of the Sandmeyer Strategy
This synthetic pathway begins with the commercially available 2-Amino-6-chloronicotinic acid. The synthesis proceeds in three key stages:
-
Reduction of the carboxylic acid to a primary alcohol.
-
Oxidation of the alcohol to the target aldehyde, yielding the key 2-amino-6-chloronicotinaldehyde intermediate.
-
Diazotization of the amino group followed by a Sandmeyer bromination to install the bromo-substituent.
Experimental Protocol: Route 1
Step 1a: Reduction of 2-Amino-6-chloronicotinic acid
-
Rationale: The initial carboxylic acid is a poor substrate for the subsequent Sandmeyer reaction and must be converted to the aldehyde. A two-step reduction-oxidation sequence is a reliable method to achieve this transformation. Borane-based reagents are selective for carboxylic acids, minimizing side reactions with the chloro and amino groups.
-
To a stirred solution of 2-Amino-6-chloronicotinic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add Borane-THF complex (1.5 eq, 1M solution in THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure. The resulting crude (2-amino-6-chloropyridin-3-yl)methanol is typically carried forward without extensive purification.
Step 1b: Oxidation to 2-Amino-6-chloronicotinaldehyde
-
Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic-type alcohols. It is heterogeneous, which simplifies workup as the excess reagent and manganese byproducts can be removed by simple filtration.
-
Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane or chloroform.
-
Add activated Manganese Dioxide (5.0-10.0 eq) in portions.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing the pad thoroughly with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the 2-Amino-6-chloronicotinaldehyde intermediate.
Step 1c: Sandmeyer Bromination
-
Rationale: This step is the crux of the synthesis. The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂) under acidic conditions.[2] The diazonium group is an excellent leaving group (N₂) and is displaced by a bromide ion, catalyzed by copper(I) bromide.[3] Low temperatures are critical to prevent premature decomposition of the diazonium salt.
-
Prepare a solution of Copper(I) bromide (1.2 eq) in 48% hydrobromic acid (HBr) at 0 °C.
-
In a separate flask, dissolve 2-Amino-6-chloronicotinaldehyde (1.0 eq) in 48% HBr at 0 °C.
-
To the amine solution, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature strictly between 0-5 °C. Stir for 30 minutes.
-
Slowly add the resulting diazonium salt solution to the cold CuBr/HBr solution. Vigorous gas evolution (N₂) will be observed.
-
Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Visualization of Route 1
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-6-chloronicotinaldehyde: A Proposed Research Framework
Introduction: The Untapped Potential of a Versatile Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring system stands as a "privileged scaffold," forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel drugs. The strategic functionalization of this core with halogen atoms, such as bromine and chlorine, is a well-established method for modulating pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity.
2-Bromo-6-chloronicotinaldehyde is a particularly promising, yet underexplored, starting material for the synthesis of new chemical entities. Its trifunctional nature—possessing reactive bromo, chloro, and aldehyde groups—offers a versatile platform for generating a diverse library of derivatives. This guide presents a proposed research framework for the synthesis and comparative biological evaluation of compounds derived from this scaffold. Drawing upon established structure-activity relationships (SAR) from related heterocyclic compounds, we will explore the potential of these derivatives as anticancer, antimicrobial, and kinase-inhibiting agents. The following sections will outline proposed synthetic strategies, hypothetical comparisons of biological activity based on current literature, and detailed experimental protocols to validate these hypotheses.
Proposed Synthetic Pathways for Derivative Library Generation
The chemical versatility of this compound allows for selective modifications at its three reactive sites. A proposed synthetic scheme is outlined below, focusing on Suzuki-Miyaura cross-coupling at the bromine position, nucleophilic aromatic substitution at the chlorine position, and condensation reactions at the aldehyde group. This strategy enables the systematic introduction of a wide range of functional groups to explore the chemical space around the pyridine core.
Caption: Proposed synthetic workflow for generating a library of derivatives from this compound.
Comparative Biological Activity: A Hypothesis-Driven Approach
Based on the existing literature for analogous pyridine-containing compounds, we can hypothesize the potential biological activities of the proposed derivatives. The following sections provide a comparative framework for these anticipated activities.
Anticancer Activity
Pyridine derivatives are known to exhibit potent anticancer activities.[1][2] The introduction of various aryl and heterocyclic moieties can lead to compounds with significant cytotoxicity against a range of cancer cell lines.[3][4]
Table 1: Hypothetical Anticancer Activity Comparison of this compound Derivatives
| Derivative Class | R1 (at position 2) | R2 (at position 6) | R3 (from aldehyde) | Expected Relative Potency | Rationale |
| Class A | Phenyl | Chloro | Aldehyde | Moderate | Introduction of an aryl group often confers cytotoxicity. |
| Class B | 4-Methoxyphenyl | Amino | Aldehyde | High | Electron-donating groups on the phenyl ring and an amino substituent at C6 may enhance activity. |
| Class C | Thienyl | Chloro | Hydrazone | High | Heteroaromatic rings like thiophene can increase biological activity. Hydrazone formation may improve cell permeability. |
| Class D | Phenyl | Morpholino | Schiff Base | Very High | The morpholino group is a common pharmacophore in anticancer drugs. Schiff base formation can lead to potent compounds. |
Antimicrobial Activity
The presence of halogens on a heterocyclic scaffold is a known strategy for developing antimicrobial agents.[5][6] Derivatives of this compound are therefore promising candidates for novel antibacterial and antifungal drugs.[7][8]
Table 2: Hypothetical Antimicrobial Activity Comparison of this compound Derivatives
| Derivative Class | R1 (at position 2) | R2 (at position 6) | R3 (from aldehyde) | Expected MIC Range (µg/mL) | Target Organisms |
| Class E | Bromo | Chloro | Hydrazone | 16-64 | Gram-positive bacteria (e.g., S. aureus) |
| Class F | Phenyl | Chloro | Thiosemicarbazone | 8-32 | Gram-negative bacteria (e.g., E. coli) and Fungi (e.g., C. albicans) |
| Class G | 4-Fluorophenyl | Amino | Hydrazone | 4-16 | Broad-spectrum (Gram-positive and Gram-negative bacteria) |
| Class H | Pyridyl | Chloro | Thiosemicarbazone | 2-8 | MRSA and drug-resistant fungi |
Kinase Inhibition
The pyridine core is a key feature in many small-molecule kinase inhibitors.[9][10][11] By designing derivatives that can fit into the ATP-binding pocket of specific kinases, novel and potent inhibitors can be developed.
Table 3: Hypothetical Kinase Inhibitory Activity of this compound Derivatives
| Derivative Class | R1 (at position 2) | R2 (at position 6) | R3 (from aldehyde) | Potential Kinase Targets | Expected IC50 Range (nM) |
| Class I | Indolyl | Amino | Aldehyde | Aurora Kinases, CDKs | 50-500 |
| Class J | Phenyl | Anilino | Aldehyde | EGFR, VEGFR | 10-100 |
| Class K | 4-(Piperazin-1-yl)phenyl | Chloro | Aldehyde | Multiple Tyrosine Kinases | 5-50 |
| Class L | Phenyl | (4-Sulfamoylphenyl)amino | Aldehyde | p38 MAP Kinase | 100-1000 |
Proposed Experimental Protocols
To validate the hypotheses presented above, a systematic experimental workflow is required. The following protocols are based on standard methodologies in drug discovery.
General Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-Aryl-6-chloronicotinaldehyde derivatives (Class A).
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Caption: A typical workflow for anticancer drug screening and development.
Potential Mechanisms of Action and Signaling Pathways
Given the prevalence of pyridine-based kinase inhibitors, a plausible mechanism of action for the anticancer activity of these novel derivatives is the inhibition of key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.
Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for novel kinase inhibitors.
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new generation of bioactive compounds. The synthetic versatility of this scaffold, combined with the established importance of the pyridine core in medicinal chemistry, provides a strong rationale for the proposed research. The hypothetical comparisons of anticancer, antimicrobial, and kinase inhibitory activities presented in this guide are grounded in the structure-activity relationships of related compounds and provide a clear roadmap for future experimental work.
The next steps will involve the synthesis of the proposed derivative libraries and their systematic evaluation using the described protocols. This will not only validate the hypotheses put forth in this guide but also likely uncover novel compounds with potent and selective biological activities, paving the way for the development of new therapeutic agents.
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El-Sayed, W. M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1205.
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A Comparative Guide to Alternative Catalysts for Suzuki Reactions Involving 2-Bromo-6-chloronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals and advanced materials.[2][4] However, the reaction's success is profoundly dependent on the catalytic system, especially when dealing with challenging substrates like heteroaryl halides.
This guide provides an in-depth comparison of alternative palladium-based catalyst systems for the Suzuki-Miyaura coupling of 2-Bromo-6-chloronicotinaldehyde. This specific substrate presents a unique challenge due to the differential reactivity of its two halogen atoms—the C-Br bond being significantly more susceptible to oxidative addition than the C-Cl bond.[5][6][7] Harnessing this reactivity difference is key to achieving selective mono-arylation at the 2-position, a critical step in the synthesis of complex substituted pyridine derivatives. We will explore the causality behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their synthetic campaigns.
The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
To effectively select a catalyst, one must first understand the fundamental steps of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][8] The cycle is generally understood to comprise three key stages:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, the C-Br bond of this compound), breaking the carbon-halogen bond and forming a new organopalladium(II) intermediate.[1][4][9] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[1][9]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the cycle.[1][4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Analysis of Leading Catalyst Systems
The efficacy of a Suzuki coupling, particularly with a difunctionalized substrate like this compound, is dictated by the choice of the palladium source and, critically, the associated ligands. The ligand sphere around the palladium atom influences its electronic properties and steric environment, thereby modulating the rates of the key steps in the catalytic cycle.
Traditional Catalyst Systems: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical, air-stable, and commercially available catalyst that has been widely used for Suzuki reactions.
-
Rationale for Use: It serves as a reliable, general-purpose catalyst that is effective for a range of aryl bromides and iodides under relatively straightforward conditions.
-
Performance Insights: While functional, Pd(PPh₃)₄ often requires higher catalyst loadings (typically 2-5 mol%) and elevated temperatures (80-110 °C) to achieve good conversion.[5][10] For heteroaryl substrates, its performance can be modest due to slower rates of oxidative addition and potential catalyst deactivation. For 2,6-dihalopyridines, it can effectively promote di-substitution when an excess of boronic acid is used, but achieving high yields of the mono-arylated product requires careful control of stoichiometry.[5]
-
Verdict: A viable, cost-effective option for initial screening or when high catalytic efficiency is not the primary concern. It may require significant optimization for challenging substrates.
The Gold Standard: Buchwald Dialkylbiaryl Phosphine Ligands
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling.[11] Ligands such as SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, create exceptionally active catalysts.
-
Rationale for Efficacy: These ligands possess two key features:
-
Bulkiness: The steric hindrance promotes the formation of highly reactive monoligated Pd(0) species, which undergo oxidative addition much faster than more coordinated complexes.[12]
-
Electron-Donating Character: The electron-rich nature of the phosphine stabilizes the palladium center and facilitates the reductive elimination step.[12]
-
-
Performance Insights: Catalyst systems based on Buchwald ligands are highly effective for coupling heteroaryl halides, including challenging substrates like 2-bromopyridines.[11][12] They operate at lower catalyst loadings (0.1-2 mol %), often at milder temperatures, and exhibit remarkable functional group tolerance.[13] For this compound, an SPhos-based system is an excellent choice for achieving clean, high-yield mono-arylation at the 2-position.[8] Furthermore, the proven ability of these ligands to activate aryl chlorides makes them ideal for potential subsequent coupling at the 6-position.[14][15]
-
Verdict: The superior choice for achieving high yields and clean conversions with challenging heteroaryl halides. They offer broad substrate scope and robust performance, making them ideal for drug discovery and process development.
Robust Alternatives: N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors and form highly stable bonds with palladium, resulting in thermally robust and long-lived catalysts.
-
Rationale for Efficacy: The strong Pd-NHC bond prevents catalyst decomposition at high temperatures. The potent electron-donating nature of NHCs enhances the rate of oxidative addition, making them suitable for activating less reactive C-Cl bonds.[15] Pre-formed catalysts like PEPPSI-IPr are particularly convenient as they are air- and moisture-stable.
-
Performance Insights: NHC-based catalysts have shown excellent activity for the Suzuki coupling of various aryl chlorides and bromides.[15] For dihalopyridines, hindered NHC ligands have been reported to influence site-selectivity, favoring reaction at the C4 position in 2,4-dichloropyridine, which highlights their unique steric and electronic influence.[16]
-
Verdict: A highly robust and effective alternative, especially for reactions requiring high temperatures or for coupling aryl chlorides. Their distinct properties can sometimes offer unique selectivity profiles compared to phosphine ligands.
Ligand-Free and Nanoparticle Systems
In some cases, Suzuki reactions can be performed effectively without the addition of phosphine or NHC ligands, using simple palladium salts like Pd(OAc)₂ or PdCl₂.[17][18] These "ligand-free" conditions often involve the in situ formation of palladium nanoparticles (PdNPs), which are believed to be the catalytically active species.[16][19]
-
Rationale for Efficacy: PdNPs offer a high surface area of active palladium sites. The reaction mechanism can differ from homogeneous catalysis, sometimes leading to altered selectivity.[16] These systems are often accelerated by microwave irradiation, which can dramatically reduce reaction times.[8][17]
-
Performance Insights: Ligand-free conditions can be surprisingly effective, particularly for aryl bromides and iodides.[17] They are often performed in aqueous or biphasic solvent systems and can be more cost-effective and environmentally benign. For 2,4-dichloropyridine, ligand-free "Jeffery" conditions have been shown to provide exquisite C4-selectivity, demonstrating a departure from conventional reactivity patterns.[16]
-
Verdict: A fast, economical, and often green alternative that is well-suited for high-throughput screening and rapid synthesis. However, catalyst stability and reproducibility can sometimes be a concern compared to well-defined molecular catalysts.
Performance Data Summary
The following table summarizes representative conditions and yields for the mono-arylation of 2,6-dihalopyridine substrates, which serve as excellent models for the reactivity of this compound.
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 | [5] |
| 2 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Di-arylated* | >90 | [5] |
| 3 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3.6 mol%) | K₃PO₄ | Dioxane | 80 | 18 | Mono-arylated | 95 | [12] |
| 4 | PdCl₂(dppf) (10 mol%) | - | K₂CO₃ | DMF | 120-150 (MW) | 0.25-0.5 | Mono-arylated | Good | [8] |
| 5 | Pd(OAc)₂ (0.4 mol%) | - | Na₂CO₃ | H₂O | 100 (MW) | 0.08-0.16 | Mono-arylated | High | [17] |
*Note: Entry 2 used 2.5 equivalents of boronic acid, driving the reaction to di-substitution.
Validated Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the selective mono-arylation of this compound.
Protocol 1: High-Efficiency Coupling using a Buchwald Ligand (SPhos)
This method leverages a highly active and reliable catalyst system suitable for achieving high yields with challenging substrates.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe. The total solvent volume should provide a concentration of approximately 0.1 M with respect to the starting halide.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-6-chloronicotinaldehyde.[5]
Protocol 2: Microwave-Assisted Ligand-Free Coupling
This protocol offers a rapid and efficient method for synthesis, ideal for library generation and rapid screening.
Methodology:
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.).
-
Solvent Addition: Add a suitable solvent, such as a 4:1 mixture of 1,4-dioxane and water or N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[8]
-
Work-up and Purification: After cooling, the work-up and purification follow the same procedure as described in Protocol 1.
Conclusion and Strategic Recommendations
The selective mono-arylation of this compound is a readily achievable transformation provided the correct catalytic system is employed.
-
For maximum yield, reliability, and substrate scope , catalyst systems based on Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos) are the authoritative choice. Their superior activity at low catalyst loadings makes them ideal for both small-scale discovery and large-scale process chemistry.
-
For high-throughput synthesis and rapid optimization , microwave-assisted ligand-free protocols offer an excellent, time-efficient alternative.
-
Traditional catalysts like Pd(PPh₃)₄ remain a viable, low-cost option for initial explorations, but will likely require more extensive optimization to achieve results comparable to modern systems.
Ultimately, the choice of catalyst is a strategic decision that balances the need for efficiency, cost, speed, and robustness. By understanding the mechanistic principles and comparative performance data presented in this guide, researchers can confidently navigate the catalyst landscape to accelerate their drug discovery and development programs.
References
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Suzuki reaction - Wikipedia. (URL: [Link])
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
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The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])
-
Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (URL: [Link])
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. (URL: [Link])
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Dialkylbiaryl phosphine ligands - Wikipedia. (URL: [Link])
-
Phosphine Ligands Suzuki | PDF | Chemical Reactions | Catalysis - Scribd. (URL: [Link])
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (URL: [Link])
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (URL: [Link])
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (URL: [Link])
-
Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Highly Efficient and Accelerated Suzuki Aryl Couplings Mediated by Phosphine-Free Palladium Sources | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Palladium-free Suzuki–Miyaura cross-coupling at elevated pressures - ResearchGate. (URL: [Link])
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
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Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (URL: [Link])
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A Comparative Guide to Palladium Ligands for Cross-Coupling with 2-Bromo-6-chloronicotinaldehyde
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar, enabling the construction of complex molecular architectures that are pivotal to pharmaceutical and materials science.[1] The strategic functionalization of heteroaromatic scaffolds, such as the pyridine ring, is of particular interest. This guide provides an in-depth comparative analysis of palladium ligands for the cross-coupling of a challenging substrate: 2-Bromo-6-chloronicotinaldehyde. Our focus will be on providing researchers, scientists, and drug development professionals with the technical insights and practical data necessary to navigate the selective functionalization of this versatile building block.
The this compound substrate presents a unique synthetic puzzle due to the presence of two distinct halogen atoms. The differential reactivity of the C-Br and C-Cl bonds offers an opportunity for selective, sequential cross-coupling reactions, provided the correct catalyst system is employed. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies.[2][3] This inherent difference in reactivity forms the basis for achieving selective transformations.
The Crucial Role of Ligands
The ligand is arguably the most critical component of the palladium catalyst system, profoundly influencing its stability, activity, and selectivity. Ligands modulate the electronic and steric properties of the palladium center, thereby dictating the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle.[1] For a substrate like this compound, the choice of ligand can be the deciding factor between a high-yielding, selective reaction and a complex mixture of products.
Comparative Analysis of Ligand Classes
We will now delve into a comparative study of two major classes of ligands: phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Phosphine Ligands: The Workhorses of Cross-Coupling
For decades, phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling. Their versatility stems from the tunability of their steric and electronic properties by simply varying the substituents on the phosphorus atom.
Electron-Rich, Bulky Monophosphines: Ligands such as XPhos, SPhos, and RuPhos have emerged as powerful tools for challenging cross-coupling reactions. Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in oxidative addition. The electron-donating nature of these ligands also enhances the rate of this crucial step.
| Ligand | Structure | Key Features | Typical Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | - Very bulky and electron-rich- Promotes C-Cl bond activation | Suzuki and Buchwald-Hartwig couplings of aryl chlorides |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | - Less sterically hindered than XPhos- High activity for a broad range of substrates | Suzuki, Heck, and Buchwald-Hartwig couplings |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | - Similar to SPhos with different alkoxy groups- Often provides complementary reactivity | Suzuki and Buchwald-Hartwig couplings |
| PPh₃ | Triphenylphosphine | - Less electron-rich and bulky- Suitable for less demanding couplings | Suzuki and Stille couplings of aryl bromides and iodides |
Experimental Insight: In a hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid, one would expect initial reactivity at the more labile C-Br bond. With a less active catalyst system, such as Pd(PPh₃)₄, selective coupling at the C-Br position can often be achieved.[4] However, for the subsequent, more challenging coupling at the C-Cl position, a more robust ligand like XPhos or SPhos would likely be necessary, requiring higher temperatures and a stronger base.
N-Heterocyclic Carbenes (NHCs): A Paradigm Shift in Catalysis
NHCs have gained prominence as highly effective ligands for palladium-catalyzed cross-coupling. They are generally stronger σ-donors than phosphines, forming very stable palladium complexes.[5][6] This enhanced stability can translate to higher catalyst turnover numbers and robustness under harsh reaction conditions.
| Ligand | Structure | Key Features | Typical Applications |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | - Very bulky- Forms highly stable and active catalysts | Suzuki and Buchwald-Hartwig couplings of hindered substrates and aryl chlorides |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | - Sterically demanding- Often used in challenging C-N and C-O couplings | Buchwald-Hartwig amination and etherification |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | - Saturated backbone, more flexible than IPr- Can offer different selectivity profiles | Suzuki and Heck couplings |
Mechanistic Causality: The strong Pd-NHC bond is a double-edged sword. While it imparts stability, it can sometimes slow down the rate of reductive elimination. However, for the activation of less reactive C-Cl bonds, the high electron-donating ability of NHCs is paramount in facilitating the initial oxidative addition step. In the context of this compound, an NHC-ligated palladium catalyst could potentially offer a pathway to direct C-Cl functionalization, or even non-selective coupling depending on the reaction conditions. Recent studies have shown that sterically hindered NHC ligands can promote cross-coupling at unconventional positions in dihaloheteroarenes.
Experimental Protocols
To provide a practical framework, we present the following detailed experimental protocols for the selective Suzuki-Miyaura coupling of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed for the selective formation of 2-aryl-6-chloronicotinaldehyde.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the degassed dioxane.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining degassed solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C-Cl Position
This protocol is for the synthesis of 2,6-diaryl-nicotinaldehyde, starting from the product of Protocol 1.
Reagents and Materials:
-
2-Aryl-6-chloronicotinaldehyde (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
XPhos (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
t-Butanol, degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried microwave vial, add 2-Aryl-6-chloronicotinaldehyde, the arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add Pd₂(dba)₃ and XPhos to the vial, followed by the degassed t-butanol.
-
Seal the vial and heat in a microwave reactor to 120 °C for 1-3 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a decision-making workflow for ligand selection.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for ligand selection in the cross-coupling of this compound.
Conclusion
The selective cross-coupling of this compound is a testament to the power and subtlety of modern palladium catalysis. The choice of ligand is paramount in navigating the differential reactivity of the C-Br and C-Cl bonds. While traditional phosphine ligands offer a reliable route for selective C-Br functionalization, the more robust, electron-rich phosphines and N-heterocyclic carbenes are essential for activating the less reactive C-Cl bond. The experimental protocols and decision-making workflows provided in this guide serve as a starting point for researchers to develop efficient and selective syntheses of novel substituted nicotinaldehydes, paving the way for new discoveries in medicine and materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-7.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). (2012). Inorganic Chemistry, 51(14), 7657-68.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. (n.d.). Royal Society of Chemistry.
- Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). (n.d.). ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 6-Morpholinonicotinaldehyde in Palladium Cross-Coupling Reactions.
- NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. (n.d.). ResearchGate.
- Wikipedia. (n.d.). Suzuki reaction.
- Comparison of phosphine and NHC ligands. (n.d.). ResearchGate.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
- Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. (2019). Angewandte Chemie International Edition in English, 58(33), 11355-11359.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). Scientific Reports.
- Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (2012). Synthesis, 44, 541-546.
- Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. (2013). Journal of the American Chemical Society.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. (n.d.). ResearchGate.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2001). Synthesis, 2001(11), 1704-1710.
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- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validating Regioselectivity in Nucleophilic Substitution of 2-Bromo-6-chloronicotinaldehyde: A Comparative Guide
In the landscape of pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is paramount. The 2,6-dihalopyridine motif, in particular, offers a versatile platform for the synthesis of complex molecular architectures. However, when presented with two distinct halogen substituents, as in the case of 2-bromo-6-chloronicotinaldehyde, the question of regioselectivity in nucleophilic substitution reactions becomes a critical consideration. This guide provides an in-depth technical comparison of the competing reaction pathways, supported by mechanistic principles and a robust experimental framework for validation.
The Dueling Halogens: A Mechanistic Perspective
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is the operative mechanism in the reaction of this compound with nucleophiles. This reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the initial nucleophilic attack is dictated by the electronic landscape of the pyridine ring.
The pyridine nitrogen and the aldehyde group at the 3-position are both electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. The key to predicting the regioselectivity lies in understanding the "element effect" in SNAr reactions. Contrary to SN2 reactions where leaving group ability is primarily determined by bond strength (I > Br > Cl > F), in SNAr the rate-determining step is typically the initial nucleophilic attack. The more electronegative a halogen is, the more it polarizes the carbon-halogen bond, rendering the carbon atom more electrophilic and susceptible to attack. Therefore, the established reactivity order for halogens in SNAr is F > Cl ≈ Br > I.
Based on this principle, it is hypothesized that nucleophilic attack will preferentially occur at the C6 position, leading to the displacement of the chlorine atom.
Competing Reaction Pathways
The reaction of this compound with a generic nucleophile (Nu) can proceed via two distinct pathways, yielding two potential regioisomers.
Caption: Competing nucleophilic substitution pathways for this compound.
Experimental Validation: A Comparative Workflow
To empirically determine the regioselectivity, a systematic experimental approach is required. This involves reacting this compound with a model nucleophile and subsequently analyzing the product mixture using a combination of chromatographic and spectroscopic techniques. For this guide, we will consider two common classes of nucleophiles: a secondary amine (piperidine) and an alkoxide (sodium methoxide).
Experimental Protocols
Reaction with Piperidine:
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour into water (20 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with Sodium Methoxide:
-
To a solution of this compound (1.0 mmol) in anhydrous methanol (5 mL), add a solution of sodium methoxide in methanol (1.2 mmol, commercially available or prepared by reacting sodium metal with methanol).
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Validation: Distinguishing the Isomers
The cornerstone of this validation guide is the unambiguous identification and quantification of the resulting product isomers. A multi-pronged analytical approach is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for separating the potential regioisomers. Due to the similar polarity of the isomers, a high-resolution column and careful method development are crucial.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both 1H and 13C NMR spectroscopy are powerful techniques for structural elucidation of the isolated products. The chemical shifts of the aromatic protons and carbons will be diagnostic in differentiating between the two possible isomers.
Predicted 1H and 13C NMR Chemical Shifts (in CDCl3):
| Compound | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |
| 6-Chloro-2-(piperidin-1-yl)nicotinaldehyde | Aldehyde H: ~9.8 (s, 1H), Aromatic H: ~7.8 (d, 1H), ~7.0 (d, 1H), Piperidine H: ~3.4 (m, 4H), ~1.7 (m, 6H) | Aldehyde C: ~190, C2: ~160, C6: ~150, C3: ~138, C4: ~125, C5: ~115, Piperidine C: ~46, ~26, ~24 |
| 2-Bromo-6-(piperidin-1-yl)nicotinaldehyde | Aldehyde H: ~9.9 (s, 1H), Aromatic H: ~7.7 (d, 1H), ~6.8 (d, 1H), Piperidine H: ~3.5 (m, 4H), ~1.7 (m, 6H) | Aldehyde C: ~191, C6: ~162, C2: ~145, C3: ~140, C4: ~128, C5: ~110, Piperidine C: ~47, ~26, ~24 |
| 6-Chloro-2-methoxynicotinaldehyde | Aldehyde H: ~10.1 (s, 1H), Aromatic H: ~8.2 (d, 1H), ~7.2 (d, 1H), Methoxy H: ~4.1 (s, 3H) | Aldehyde C: ~188, C2: ~165, C6: ~152, C3: ~135, C4: ~123, C5: ~112, Methoxy C: ~55 |
| 2-Bromo-6-methoxynicotinaldehyde | Aldehyde H: ~10.2 (s, 1H), Aromatic H: ~8.0 (d, 1H), ~7.0 (d, 1H), Methoxy H: ~4.0 (s, 3H) | Aldehyde C: ~189, C6: ~164, C2: ~148, C3: ~137, C4: ~126, C5: ~108, Methoxy C: ~54 |
Note: These are predicted values based on analogous structures and may vary slightly in experimental data.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with HPLC (LC-MS), can confirm the molecular weight of the product(s) and provide fragmentation data that can aid in structural identification. The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) and bromine (79Br and 81Br in a ~1:1 ratio) will be a key diagnostic feature.
Quantitative Analysis of Regioisomeric Ratio
The ratio of the two potential products can be accurately determined using quantitative 1H NMR (qNMR) of the crude reaction mixture. By integrating the signals of unique protons for each isomer and comparing them to an internal standard of known concentration, the relative abundance of each regioisomer can be calculated. For instance, the distinct aldehyde proton signals for each isomer can be used for this purpose.
Conclusion
While the principles of nucleophilic aromatic substitution strongly suggest a preference for the displacement of the chlorine atom in this compound, empirical validation is essential for unequivocal confirmation. The comparative guide presented here provides a comprehensive framework for researchers to not only predict but also experimentally validate the regioselectivity of this important transformation. By employing a systematic approach of controlled reactions and robust analytical techniques, scientists can confidently advance their synthetic endeavors in the development of novel chemical entities.
References
-
Nucleophilic Aromatic Substitution. Wikipedia. [Link]
-
Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Addition-Elimination at Aromatics (SNAR). Chemistry LibreTexts. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. National Institutes of Health. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]
A Senior Application Scientist's Guide to Base Selection in the Suzuki Coupling of 2-Bromo-6-chloronicotinaldehyde
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing complex molecular architectures.[1] This palladium-catalyzed reaction forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it a cornerstone of modern organic synthesis.[2] A particularly valuable building block in medicinal chemistry is 2-Bromo-6-chloronicotinaldehyde, a di-halogenated pyridine derivative that offers a versatile scaffold for creating novel therapeutics. The selective functionalization of this substrate via Suzuki coupling hinges on the careful optimization of reaction parameters, with the choice of base being paramount to success.
This guide provides an in-depth comparison of the efficacy of various bases for the Suzuki coupling of this compound. Moving beyond a simple recitation of conditions, we will explore the causal relationships behind experimental choices, grounding our recommendations in mechanistic principles and empirical data to empower you to select the optimal base for your synthetic strategy.
The Decisive Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura reaction is not a mere spectator or acid scavenger; it is an active and essential participant in the catalytic cycle.[1] Its influence is primarily exerted in the crucial transmetalation step, but it can affect other stages as well.[2]
A base's primary function is to activate the organoboron species (typically a boronic acid).[1] Organoboron compounds are generally unreactive towards transmetalation in their neutral state.[3] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, such as an organoborate anion [R-B(OH)₃]⁻.[4][5][6] This anionic species possesses a higher electron density on the organic group, dramatically accelerating its transfer from boron to the palladium(II) center.[4][7]
Furthermore, the base can influence the palladium complex itself. It can facilitate the formation of palladium(II) hydroxide or alkoxide species from the initial oxidative addition product, which are often more susceptible to transmetalation than the corresponding halide complexes.[2][8] In some instances, the base may also play a role in promoting the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]
Sources
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- 5. scilit.com [scilit.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Bromo-6-chloronicotinaldehyde and 6-Bromo-2-chloronicotinaldehyde
Introduction
In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational building blocks. Among them, dihalogenated nicotinaldehydes serve as exceptionally versatile intermediates, offering multiple reaction sites for constructing complex molecular architectures. The precise arrangement of substituents on the pyridine ring is critical, as even minor positional changes can drastically alter a molecule's biological activity and physicochemical properties. This guide provides an in-depth, objective comparison of the synthetic strategies for two closely related, yet distinct, constitutional isomers: 2-Bromo-6-chloronicotinaldehyde and 6-Bromo-2-chloronicotinaldehyde .
We will dissect the synthetic routes for each isomer, moving beyond a mere recitation of steps to explain the underlying chemical principles and strategic decisions that govern regioselectivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the practical insights needed to select or design the most efficient synthesis for their specific application.
Part 1: Synthetic Strategy for this compound
The synthesis of this compound (CAS 1060815-60-2) is predicated on a strategy that often begins with a commercially available and symmetrically substituted precursor, 2,6-dichloropyridine. The core challenge lies in the selective introduction of the bromine and aldehyde functionalities at the 2- and 3-positions, respectively. A common and effective approach involves directed ortho-metalation.
Causality Behind Experimental Choices
The synthetic design leverages the powerful directing effect of the pyridine nitrogen and the chloro substituents. The initial lithiation is directed to the 3-position due to the combined electron-withdrawing effects of the nitrogen and the two chlorine atoms, which increase the acidity of the C-3 proton. Subsequent formylation with N,N-dimethylformamide (DMF) installs the aldehyde group. The final step involves a halogen exchange, where one of the chloro groups is selectively substituted with a bromo group. This sequence is often preferred as it avoids the complexities of direct, regioselective halogenation of a pre-functionalized nicotinaldehyde.
Experimental Protocol: A Plausible Route
Step 1: Synthesis of 2,6-Dichloronicotinaldehyde
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,6-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution for 1-2 hours at -78 °C to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,6-dichloronicotinaldehyde.
Step 2: Selective Halogen Exchange to this compound
Note: This transformation can be challenging and may require specific catalysts or conditions to achieve high selectivity. An alternative involves starting with 2-bromo-6-chloropyridine if available.
-
A potential method involves nucleophilic aromatic substitution. Dissolve 2,6-dichloronicotinaldehyde (1.0 eq) in a suitable high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).
-
Add a bromide source, such as copper(I) bromide (CuBr) or sodium bromide (NaBr), in the presence of a catalyst system if necessary.
-
Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent.
-
Purify via column chromatography to isolate this compound.[1][2][3]
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Part 2: Synthetic Strategy for 6-Bromo-2-chloronicotinaldehyde
The synthesis of 6-Bromo-2-chloronicotinaldehyde (CAS 1125410-08-3) requires a distinct regiochemical outcome, necessitating a different strategic approach.[4][5][6] A highly effective method starts from a nicotinic acid derivative, where the carboxylic acid group is later transformed into the aldehyde. This strategy allows for the precise installation of the halogen atoms before the sensitive aldehyde group is introduced.
Causality Behind Experimental Choices
Starting with 6-hydroxynicotinic acid allows for the sequential and controlled introduction of the desired halogens. The hydroxyl group can be converted to a chloro group using standard reagents like phosphorus oxychloride. Subsequently, electrophilic bromination is directed to the 5-position (which becomes the 6-position in the final product nomenclature after re-prioritization) due to the directing effects of the pyridine nitrogen and the existing substituents. The final conversion of the carboxylic acid to the aldehyde via a reduction-oxidation sequence is a reliable and high-yielding transformation. This multi-step process provides superior regiocontrol compared to attempting direct functionalization of a simple pyridine ring.[7][8]
Experimental Protocol: A Proven Route
Step 1: Synthesis of 2-Chloro-6-bromonicotinic acid
-
Begin with 2-chloronicotinic acid. This can be prepared from 2-hydroxynicotinic acid by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
The 2-chloronicotinic acid is then subjected to bromination. This can be achieved using a bromine source (e.g., Br₂) in the presence of a Lewis acid or in oleum. The chloro and carboxylic acid groups direct the incoming electrophile (bromine) to the 5-position, yielding 5-bromo-2-chloronicotinic acid (which is equivalent to 6-Bromo-2-chloronicotinic acid by IUPAC naming conventions for the final aldehyde).[9]
Step 2: Reduction to (6-Bromo-2-chloropyridin-3-yl)methanol
-
In a flask under an inert atmosphere, suspend the 6-bromo-2-chloronicotinic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) (approx. 2.0 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
Step 3: Oxidation to 6-Bromo-2-chloronicotinaldehyde
-
Dissolve the crude (6-Bromo-2-chloropyridin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add an oxidizing agent, such as manganese dioxide (MnO₂) (5-10 eq) or pyridinium chlorochromate (PCC) (1.5 eq).[10]
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford pure 6-Bromo-2-chloronicotinaldehyde.
Visualizing the Workflow
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- 1. This compound 95% | CAS: 1060815-60-2 | AChemBlock [achemblock.com]
- 2. This compound | 1060815-60-2 [chemicalbook.com]
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- 4. 6-ブロモ-2-クロロニコチンアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Bromo-2-chloronicotinaldehyde | C6H3BrClNO | CID 45588196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-chloronicotinaldehyde
For Immediate Use by Laboratory and Chemical Handling Professionals
As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are paramount. This guide provides a detailed protocol for the proper disposal of 2-Bromo-6-chloronicotinaldehyde (CAS No. 1060815-60-2), a halogenated organic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with environmental regulations. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment and Immediate Safety Precautions
-
Acute Toxicity: Harmful if swallowed or inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) is non-negotiable. Before handling this compound, ensure the following are in use:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact and absorption. Proper glove removal technique is essential to avoid cross-contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust or vapors. |
Segregation and Waste Collection: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Halogenated organic compounds like this compound require a dedicated waste stream.
Core Principle: Never mix halogenated and non-halogenated organic waste. The presence of halogens (bromine and chlorine in this case) necessitates specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (such as HBr and HCl). Mixing waste streams can lead to dangerous reactions and complicates the disposal process, increasing costs and environmental risk.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, clearly labeled, and chemically compatible waste container. A glass or high-density polyethylene (HDPE) container with a secure screw cap is recommended.
-
Labeling: The container must be labeled "HALOGENATED ORGANIC WASTE" and should list all constituents, including this compound.
-
Solid Waste:
-
For the pure, solid compound, carefully transfer it into the designated halogenated waste container.
-
Contaminated materials such as weighing paper, gloves, and bench paper should be collected in a separate, sealed plastic bag clearly marked as "SOLID HALOGENATED WASTE."
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the entire solution is considered halogenated waste.
-
Ensure the solvent is compatible with the other contents of the liquid halogenated waste container.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Final Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. This compound is not biodegradable and can be harmful to aquatic life.
The universally accepted and regulatory-compliant method for the disposal of halogenated organic compounds is high-temperature incineration . This process is conducted in specialized facilities equipped with afterburners and flue gas scrubbing systems.
-
Causality: The high temperatures (typically >850°C) are necessary to ensure the complete destruction of the organic molecule. The bromine and chlorine atoms are converted into hydrogen bromide (HBr) and hydrogen chloride (HCl). These acidic gases are then neutralized in the scrubber systems, preventing their release into the atmosphere where they would contribute to acid rain.
Operational Plan:
-
Storage: Keep the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the waste. Provide them with a full chemical inventory of the waste container.
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a small spill, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated "SOLID HALOGENATED WASTE" container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as halogenated waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal well-being or ecological harm.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-chloronicotinaldehyde
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. However, the potent activity we seek in these molecules necessitates an unwavering commitment to safety. 2-Bromo-6-chloronicotinaldehyde, a halogenated pyridine derivative, is a key building block in synthetic chemistry. Its structure, featuring a reactive aldehyde and halogen substituents, suggests a toxicological profile that demands meticulous handling. This guide provides essential, field-proven safety and logistical protocols, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety measure.
Foundational Hazard Assessment: Understanding the Adversary
Before any container is opened, a thorough understanding of the specific risks posed by this compound is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data.
Based on available safety data sheets (SDS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[1][3]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][4]
-
Serious Eye Damage/Eye Irritation (Category 2/2A), H319: Causes serious eye irritation.[1][4][5]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.[1][4]
-
Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[5]
GHS Pictograms:
The causality is clear: the aldehyde group can be irritating to mucous membranes, and the halogenated pyridine ring system presents risks of skin and respiratory irritation, along with the potential for sensitization upon repeated exposure.[5] Our choice of personal protective equipment is a direct, evidence-based response to these specific hazards.
The Core of Protection: A Multi-Layered PPE Strategy
Personal protective equipment is the final barrier between you and the chemical. Its selection is not arbitrary but is dictated by the compound's hazards and the specific procedures being performed. Below is a summary of the essential PPE required for handling this compound.
| PPE Category | Recommended Equipment & Standards | Rationale for Selection |
| Eye and Face Protection | Chemical splash goggles (meeting ANSI Z87.1 or EN 166 standards). A full-face shield worn over goggles for large-volume transfers or splash-risk procedures.[7][8] | Standard safety glasses offer insufficient protection against splashes and fine dust.[7] Goggles provide a complete seal around the eyes, crucial for preventing contact with this serious eye irritant.[5] A face shield protects the entire face from splashes. |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene).[7][9] | These materials provide robust protection against halogenated aromatic compounds. Always check the manufacturer's breakthrough time data for the specific solvent being used. Latex gloves are not recommended due to their poor chemical resistance.[10] |
| Body Protection | Flame-retardant lab coat, fully buttoned. A chemically resistant apron should be worn over the lab coat during transfers or when handling larger quantities.[7][8] | A lab coat protects skin and personal clothing from incidental contact and minor spills. An apron provides an additional layer of protection against significant splashes of solutions containing the compound. |
| Respiratory Protection | All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood.[7] | This is an engineering control and the primary method for preventing respiratory exposure. A fume hood effectively captures and exhausts dust and vapors, mitigating the risk of respiratory irritation and inhalation toxicity.[7][9] A NIOSH-approved respirator may be required for emergency situations like large spills.[11] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following workflow integrates PPE use with safe handling and disposal practices.
Pre-Operation Safety Protocol
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly.[7]
-
Locate Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[7]
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment before beginning work to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE in the correct order: first the lab coat, then safety goggles, and finally gloves. Ensure the lab coat is fully buttoned and glove cuffs are pulled over the sleeves of the lab coat.
Handling Protocol: Solid Weighing and Transfer
-
Work Within Fume Hood: Perform all manipulations of solid this compound exclusively within the fume hood.[7]
-
Minimize Dust: Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate airborne dust. If the material is a fine powder, handle it with extreme care.[7]
-
Immediate Sealing: Tightly close the primary container immediately after dispensing the required amount.[7]
-
Tare and Weigh: Place a weigh boat on the balance, tare it, then carefully add the chemical.
-
Clean Up: After transfer, gently wipe down the spatula and any surfaces within the fume hood with a solvent-dampened cloth to collect any residual dust. Dispose of the cloth as hazardous waste.
Handling Protocol: Solution Preparation
-
Controlled Addition: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[7]
-
Thermal Monitoring: If the dissolution is exothermic, have an ice bath ready to cool the flask.[7]
-
Maintain Containment: Keep the solution's container covered as much as possible to minimize the release of vapors.
Post-Operation Decontamination and Disposal
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.[7][12] Do not mix this with non-hazardous trash.[12]
-
Doffing PPE: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove gloves first using the proper technique, followed by the lab coat, and finally the goggles.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound.[2][13]
-
Waste Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[4][12] Do not pour any waste down the drain.[12]
Emergency Response: A Validated Action Plan
Accidents are preventable but preparedness is essential.
Spill Management
The appropriate response to a spill is dictated by its scale.
Caption: Emergency spill response workflow.
First Aid for Exposure
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation or an allergic reaction occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or they feel unwell, call a poison center or doctor.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[13] Call a poison center or doctor immediately for treatment advice.[2]
Logical Framework for PPE Selection
The decision to use a specific piece of PPE is part of a risk-based assessment of the task at hand. This diagram illustrates the decision-making process.
Caption: Risk-based PPE selection logic.
By integrating a deep understanding of the chemical's hazards with rigorous, validated protocols, we can handle this compound with the confidence that comes from being thoroughly prepared. This commitment to safety not only protects ourselves and our colleagues but also upholds the integrity of our scientific pursuits.
References
- Achmem. (n.d.). This compound.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2-Bromo-6-chloropyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Fisher Scientific. (2010, December 3). SAFETY DATA SHEET - 1-Bromo-3-chloropropane.
- Post Apple Scientific. (2024, October 1). First Aid Measures.
- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.
- Benchchem. (n.d.). Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde.
- Angene Chemical. (2021, May 1). Safety Data Sheet - 6-Bromo-2-chloronicotinaldehyde.
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- AK Scientific, Inc. (n.d.). 6-Bromo-2-chloronicotinaldehyde oxime Safety Data Sheet.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Thermo Fisher Scientific Chemicals, Inc. (2024, March 31). SAFETY DATA SHEET - 5-Bromo-6-chloronicotinic acid.
- TCI Chemicals. (2024, November 13). SAFETY DATA SHEET - 4-Bromo-2-nitrobenzaldehyde.
- Benchchem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- AK Scientific, Inc. (n.d.). 5-Bromo-4-chloronicotinaldehyde Safety Data Sheet.
Sources
- 1. achmem.com [achmem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
